8-Aminoisoquinolin-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-amino-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMPRYSFGIABNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Aminoisoquinolin-1-ol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 8-Aminoisoquinolin-1-ol
Abstract
The isoquinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific functionalization of this scaffold is critical for modulating its pharmacological profile. This guide provides a comprehensive technical overview of a plausible synthetic route to 8-aminoisochinolin-1-ol, a derivative with significant potential for drug discovery and materials science. We will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and outline a complete workflow for its structural characterization using modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals seeking to explore the chemical space and therapeutic potential of novel isoquinolone derivatives.
Introduction: The Significance of the Isoquinolone Core
Isoquinolones, or isoquinolin-1(2H)-ones, are nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their versatile biological activities.[1] Their derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The introduction of an amino group at the 8-position and a hydroxyl group at the 1-position (existing in tautomeric equilibrium with its lactam form) creates a unique molecule, 8-aminoisochinolin-1-ol. This specific arrangement of functional groups offers multiple points for further chemical modification and presents a unique pharmacophore for interaction with biological targets.
The amino group at the 8-position can serve as a key site for fine-tuning the molecule's physicochemical properties and biological activity, a strategy successfully employed in the development of 8-aminoquinoline-based drugs like the antimalarial agent primaquine.[4] The isoquinolin-1-ol core provides a rigid scaffold that can be strategically decorated to optimize target binding and pharmacokinetic profiles. This guide aims to provide a robust framework for the synthesis and definitive characterization of this promising molecular entity.
A Plausible Multi-Step Synthesis of this compound
While a direct, single-step synthesis of 8-aminoisochinolin-1-ol is not prominently described in the literature, a logical and effective multi-step pathway can be designed based on well-established transformations of the isoquinoline ring system. The proposed route begins with the commercially available 8-nitroisoquinoline and proceeds through a hydroxylation step followed by the reduction of the nitro group.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 8-Nitroisoquinolin-1-ol
Causality and Mechanistic Insight: The introduction of a hydroxyl group at the C1 position of an isoquinoline ring can be effectively achieved via its N-oxide. The process involves two key stages. First, the nitrogen atom of the isoquinoline ring is oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This N-oxide is then subjected to treatment with acetic anhydride (Ac₂O) and heat. This triggers a rearrangement reaction where the acetate anion attacks the C1 position, which is now electrophilically activated. Subsequent hydrolysis of the resulting acetate ester yields the desired hydroxyl group, leading to the formation of 8-nitroisoquinolin-1-ol.
Experimental Protocol: Synthesis of 8-Nitroisoquinolin-1-ol
-
N-Oxide Formation:
-
Dissolve 8-nitroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approx. 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-nitroisoquinoline N-oxide.
-
-
Hydroxylation:
-
Place the crude N-oxide in a round-bottom flask and add acetic anhydride (a 5-10 fold excess by volume).
-
Heat the mixture to reflux (approx. 130-140 °C) for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice to hydrolyze the excess acetic anhydride.
-
Neutralize the solution with a saturated sodium carbonate solution. The product, 8-nitroisoquinolin-1-ol, often precipitates as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Step 2: Synthesis of this compound
Causality and Mechanistic Insight: The final step involves the reduction of the aromatic nitro group to a primary amine. This is a standard and highly efficient transformation in organic synthesis. Catalytic hydrogenation is a clean and effective method, utilizing a catalyst like palladium on carbon (Pd/C) with hydrogen gas. The nitro group is reduced on the surface of the catalyst. An alternative method involves using a metal-acid system, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, which is particularly effective for substrates that may be sensitive to catalytic hydrogenation.
Experimental Protocol: Synthesis of this compound
-
Catalyst & Setup:
-
In a hydrogenation vessel, suspend 8-nitroisoquinolin-1-ol (1.0 eq) and 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight) in a solvent such as methanol or ethanol.
-
-
Hydrogenation:
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm or as per available equipment) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. This process can take from a few hours to overnight.[5]
-
-
Work-up & Purification:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5]
-
Wash the Celite pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 8-aminoisochinolin-1-ol.
-
The product can be purified by column chromatography on silica gel or by recrystallization to yield a solid product.[5]
-
Comprehensive Characterization
Confirming the identity and purity of the synthesized 8-aminoisochinolin-1-ol is paramount. A combination of spectroscopic methods provides a complete structural profile.
Caption: Spectroscopic workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.
Experimental Protocol:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like -OH and -NH₂.
-
Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Predicted Spectroscopic Data:
| Technique | Expected Observations | Interpretation |
| ¹H NMR | δ 9.0-11.0 (broad s, 1H)δ 6.5-8.5 (m, 5H)δ 5.0-6.5 (broad s, 2H) | Lactam/hydroxyl proton (exchangeable with D₂O)Aromatic protons on the isoquinoline coreAmino (-NH₂) protons (exchangeable with D₂O) |
| ¹³C NMR | δ 160-165δ 100-150 | C=O (lactam) carbon9 distinct signals for the aromatic carbons |
Note: The ¹H NMR spectrum of 8-aminoisoquinoline shows characteristic aromatic signals between 6.7 and 9.5 ppm and a broad amine signal at 6.22 ppm, which serves as a useful reference.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.
Experimental Protocol:
-
Prepare a sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted Spectroscopic Data:
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) |
| 3300-3000 | O-H Stretch | Hydroxyl (-OH) / Lactam N-H |
| ~1650 | C=O Stretch | Lactam carbonyl |
| 1600-1450 | C=C & C=N Bending | Aromatic Rings |
Reference spectra for related compounds like 8-hydroxyquinoline and 8-aminoquinoline show characteristic N-H and O-H stretches in the 3000-3500 cm⁻¹ region.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of the compound, offering definitive confirmation of its identity.
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after chromatographic separation.
-
Utilize an ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an exact mass.[8]
Predicted Data:
-
Molecular Formula: C₉H₈N₂O
-
Exact Mass: 160.0637 g/mol
-
Molecular Ion Peak (M⁺): Expected at m/z ≈ 160. The high-resolution mass should be within 5 ppm of the theoretical value.
Potential Applications and Future Directions
The 8-aminoisochinolin-1-ol scaffold is a rich platform for further chemical exploration with significant potential in several fields:
-
Medicinal Chemistry: This molecule is an excellent starting point for the development of novel therapeutic agents. The primary amine can be readily derivatized to amides, sulfonamides, or ureas, allowing for the creation of a library of compounds for screening against various biological targets, including kinases, proteases, and receptors implicated in cancer and infectious diseases.[3][4] The isoquinolone core itself is a known pharmacophore in many bioactive compounds.[2]
-
Materials Science: The rigid, planar, and electron-rich nature of the isoquinoline ring system, combined with its hydrogen-bonding capabilities, makes it a candidate for the development of novel organic materials, such as fluorescent probes and organic light-emitting diodes (OLEDs).[3][9]
Future work should focus on exploring the derivatization of the 8-amino group to establish structure-activity relationships (SAR) for various biological activities. The synthesis of a focused library of analogues and their subsequent screening could lead to the discovery of potent and selective lead compounds for drug development.
Conclusion
This technical guide has outlined a rational and experimentally sound approach for the synthesis and characterization of 8-aminoisochinolin-1-ol. By leveraging established chemical transformations and a systematic workflow of modern spectroscopic analysis, researchers can confidently prepare and validate this valuable chemical entity. The unique combination of a reactive amino group and a privileged isoquinolone core makes 8-aminoisochinolin-1-ol a highly attractive building block for advancing the frontiers of medicinal chemistry and materials science.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Buy 1-Aminoisoquinoline | 1532-84-9 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. 8-Aminoisoquinoline | 23687-27-6 [chemicalbook.com]
- 6. 8-Quinolinamine [webbook.nist.gov]
- 7. 8-Hydroxyquinoline(148-24-3) IR Spectrum [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Introduction: Unveiling the 8-Aminoisoquinolin-1-ol Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 8-Aminoisoquinolin-1-ol
This compound, also identified by its tautomeric form 8-amino-1(2H)-isoquinolinone, is a heterocyclic organic compound belonging to the isoquinoline family.[1][2] With the Chemical Abstracts Service (CAS) number 216097-69-7, this molecule has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a fused benzene and pyridine ring system with key amino and hydroxyl/keto functional groups, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[1][3]
This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its molecular structure, analytical characterization, and parameters crucial for drug design. The information presented is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors. Investigations into this and similar isoquinolinone structures have highlighted their potential as antitumor agents, fluorescent probes for biological imaging, and antioxidants, underscoring their relevance in modern pharmaceutical research.[1]
Section 1: Core Molecular and Physical Properties
The fundamental identity of a chemical compound is defined by its molecular structure and basic physical characteristics. These properties are the cornerstone of its chemical behavior and application. This compound is an amino alcohol and a derivative of isoquinoline.[1]
It's important to recognize that this compound exists in tautomeric equilibrium with 8-amino-1,2-dihydroisoquinolin-1-one, a lactam form. In solid state and physiological conditions, the lactam form is generally predominant. This structural duality is a key feature influencing its reactivity and biological interactions.
Caption: Tautomeric equilibrium of this compound.
A summary of its core properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 216097-69-7 | [1][4] |
| Molecular Formula | C₉H₈N₂O | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2][5] |
| Synonyms | 8-amino-1,2-dihydroisoquinolin-1-one; 1(2H)-Isoquinolinone, 8-amino- | [1] |
Section 2: Physicochemical Parameters for Drug Development
For professionals in drug discovery and development, parameters such as acidity/basicity (pKa) and lipophilicity (logP) are critical predictors of a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Acidity and Basicity (pKa)
The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. This is fundamental to its solubility in aqueous media (like blood plasma) and its ability to cross biological membranes. For this compound, the presence of an aromatic amino group and the acidic proton of the enol or the N-H of the lactam contribute to its acid-base properties.
A predicted pKa value for the compound has been calculated to be approximately 12.42.[4] This value likely corresponds to the dissociation of the hydroxyl proton in the enol tautomer, indicating it is a very weak acid. The basicity of the amino group is also a key consideration for its interaction with biological targets and for salt formation strategies to improve solubility.
Lipophilicity (LogP)
| Parameter | Predicted Value | Significance in Drug Development |
| pKa | 12.42 ± 0.20 | [4] |
Section 3: Analytical Characterization Workflow
The definitive identification and purity assessment of this compound require a combination of spectroscopic and chromatographic techniques. Each method provides unique structural information, and together they form a self-validating system for characterization.
Experimental Protocol: A Standard Analytical Workflow
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight.
-
Methodology: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol). Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: A prominent peak at m/z corresponding to [M+H]⁺, confirming the molecular weight of 160.17.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed molecular structure.
-
Methodology: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.
-
Expert Insight: The choice of DMSO-d₆ is crucial as its ability to form hydrogen bonds will help in observing the exchangeable protons of the -NH₂ and -NH-/-OH groups. The resulting spectra would be expected to show distinct signals for the aromatic protons on the fused ring system, as well as signals corresponding to the amino and lactam/enol protons. While specific spectral data for this exact isomer is sparse, related compounds like 8-aminoisoquinoline show characteristic aromatic proton signals between δ 6.7 and 9.5 ppm in ¹H NMR.[6]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine purity.
-
Methodology: Develop a reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid or trifluoroacetic acid to ensure sharp peak shapes. Monitor the elution profile with a UV detector.
-
Expected Result: A single major peak indicates high purity. The retention time is a characteristic property under the specific method conditions.
-
Caption: Standard workflow for the analytical characterization of this compound.
Section 4: Synthesis, Reactivity, and Applications
Synthesis Overview
The synthesis of substituted isoquinolinones often involves multi-step reaction sequences. While specific literature on the synthesis of this compound is not detailed in the provided context, general strategies for related compounds can be inferred. For example, the synthesis of aminoisoquinolines can be achieved from precursors like bromo-nitroisoquinolines through catalytic hydrogenation.[6] Such synthetic routes offer pathways to produce the core scaffold, which can then be further functionalized.
Chemical Reactivity and Medicinal Chemistry Applications
The chemical reactivity of this compound is dictated by its key functional groups:
-
The Amino Group: This group can act as a nucleophile, allowing for the synthesis of a wide array of derivatives such as amides, sulfonamides, and ureas. This is a common strategy in medicinal chemistry to modulate a compound's properties and explore structure-activity relationships (SAR).
-
The Lactam/Enol System: The lactam nitrogen and the enolic oxygen provide sites for alkylation or acylation, further expanding the diversity of accessible derivatives.
This versatility makes this compound a valuable intermediate in the synthesis of more complex organic compounds.[1] Its demonstrated potential in various therapeutic areas highlights its importance:
-
Pharmaceutical Development: The scaffold is being investigated for its antitumor activities, making it a promising candidate for the development of new cancer therapies.[1]
-
Biological Imaging: Its inherent structural features lend themselves to the development of fluorescent probes, which are instrumental in visualizing and studying cellular processes.[1]
-
Antioxidant Applications: The compound has been explored for its antioxidant properties, which could be beneficial in treating conditions associated with oxidative stress.[1]
Conclusion
This compound is a heterocyclic compound with a rich profile of physicochemical properties that make it highly attractive for research, particularly in drug discovery. Its defined molecular structure, predictable analytical behavior, and versatile reactivity offer a solid foundation for the design and synthesis of novel molecules with therapeutic potential. The insights provided in this guide serve as a technical resource for scientists aiming to harness the unique characteristics of this promising chemical scaffold.
References
- 1. lookchem.com [lookchem.com]
- 2. 8-Aminoisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]
- 3. Buy 7-aminoisoquinolin-1(2H)-one | 174302-46-6 [smolecule.com]
- 4. This compound | 216097-69-7 [amp.chemicalbook.com]
- 5. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Aminoisoquinoline | 23687-27-6 [chemicalbook.com]
8-Aminoisoquinolin-1-ol tautomerism and stability
An In-Depth Technical Guide to the Tautomerism and Stability of 8-Aminoisoquinolin-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the lactam-lactim tautomerism of 8-aminoisochinolin-1-ol, a heterocyclic compound of interest in medicinal chemistry. We will explore the structural characteristics of the two primary tautomers, 8-aminoisochinolin-1(2H)-one (lactam) and 8-aminoisochinolin-1-ol (lactim), and critically evaluate the physicochemical factors that govern their equilibrium. This analysis synthesizes data from spectroscopic methods, computational chemistry, and established chemical principles to offer a holistic understanding of the stability and interconversion of these forms. Detailed experimental and computational protocols are provided to serve as a practical resource for researchers in the field.
Introduction: The Phenomenon of Lactam-Lactim Tautomerism
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] A specific and vital class of this phenomenon is lactam-lactim tautomerism, which involves the migration of a hydrogen atom between a nitrogen and an oxygen atom within a heterocyclic amide system.[2] The lactam form contains a cyclic amide group (-C(=O)-NH-), while the lactim form possesses a cyclic iminol group (-C(OH)=N-). Understanding the delicate balance of this equilibrium is paramount in drug discovery and development, as the dominant tautomer can exhibit profoundly different physicochemical properties, including solubility, lipophilicity, hydrogen bonding capability, and, consequently, target-binding affinity.[3]
This guide focuses on 8-aminoisochinolin-1-ol, a molecule whose tautomeric state dictates its chemical behavior and potential biological activity. We will dissect the factors that stabilize each form and the methodologies used to characterize them.
The Tautomeric Forms of this compound
The tautomeric equilibrium of 8-aminoisochinolin-1-ol is defined by the interconversion between its lactam and lactim structures.
-
8-Aminoisoquinolin-1(2H)-one (Lactam Form): This tautomer features a ketone (C=O) at the C1 position and a proton on the heterocyclic nitrogen (N2). It is a cyclic amide.
-
This compound (Lactim Form): This tautomer is characterized by a hydroxyl group (-OH) at the C1 position, resulting in an aromatic isoquinoline ring system. It is a cyclic iminol.
The dynamic relationship between these two forms is central to the molecule's chemistry.
Caption: Prototropic tautomerism in 8-aminoisochinolin-1-ol.
Factors Governing the Tautomeric Equilibrium and Stability
The position of the lactam-lactim equilibrium is not static; it is profoundly influenced by a range of internal and external factors.[4] The lactam form is generally more polar than the lactim form. In many heterocyclic systems like pyridones, the lactam tautomer is significantly more stable, especially in polar solvents.[1]
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomer.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with both the C=O group of the lactam and the N-H group, as well as the -OH and ring nitrogen of the lactim. However, due to the larger dipole moment of the lactam form, polar solvents typically shift the equilibrium significantly in its favor.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and will solvate both forms. In many isoquinoline derivatives, a mixture of tautomers is often observed in DMSO.[5]
-
Non-Polar Solvents (e.g., Chloroform, THF): In these environments, intramolecular hydrogen bonding can become a dominant stabilizing factor. The lactim tautomer, if capable of forming an internal hydrogen bond, may be more favored compared to its proportion in polar solvents.[6] Generally, non-polar solvents tend to favor the less polar lactim form.[6]
pH of the Medium
The pH of the solution can drastically alter the tautomeric landscape by favoring ionic species.
-
Acidic Conditions: Protonation is likely to occur on the exocyclic amino group or the heterocyclic nitrogen. Protonation of the lactam's carbonyl oxygen can facilitate conversion to the lactim form.
-
Basic Conditions: Deprotonation can occur at the N-H of the lactam or the O-H of the lactim. The resulting anions are resonance-stabilized, and the nature of this stabilization will influence the equilibrium.
Structural and Electronic Factors
The inherent structure of the molecule contributes significantly to the stability of each tautomer.
-
Aromaticity: The lactim form possesses a fully aromatic isoquinoline ring system. In contrast, the lactam form has a pyridinone ring, which disrupts the aromaticity of the nitrogen-containing ring. This factor intrinsically favors the lactim tautomer.[7]
-
Hydrogen Bonding: Intramolecular hydrogen bonding between the 8-amino group and the 1-hydroxyl group in the lactim form, or the 1-carbonyl in the lactam form, can be a powerful stabilizing force.[7][8]
-
Bond Energies: The keto form is often thermodynamically favored in simple systems due to the high strength of the C=O double bond compared to a C=C double bond.[7]
Caption: Key factors influencing the lactam-lactim equilibrium.
Experimental Methodologies for Characterization
Distinguishing between tautomers requires robust analytical techniques that can probe their distinct structural features. A combination of methods is often necessary for unambiguous characterization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution, as the proton transfer is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5][9]
-
¹H NMR: The lactam form will exhibit a signal for the N-H proton (typically in the 10-11 ppm range in DMSO-d₆), while the lactim form will show an O-H proton signal.[5] The chemical shifts of the aromatic protons will also differ significantly between the two forms due to changes in electron density and aromaticity.
-
¹³C NMR: The most telling signal is that of the C1 carbon. In the lactam form, this carbon is a carbonyl (C=O) and will resonate at a characteristic downfield shift (e.g., >160 ppm). In the lactim form, it is a hydroxyl-bearing aromatic carbon (C-OH) and will appear at a lower chemical shift.[10]
Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the functional groups present in each tautomer.[11]
-
Lactam: A strong, sharp absorption band corresponding to the C=O stretch is expected, typically in the range of 1640-1680 cm⁻¹.[11]
-
Lactim: This form will lack the C=O stretch but will show a broad O-H stretching band (around 3200-3400 cm⁻¹) and C=N stretching vibrations.[11]
UV-Visible Spectroscopy: The different electronic systems of the tautomers result in distinct absorption spectra. The fully aromatic lactim form is expected to have different λ_max values and molar absorptivities compared to the lactam form.[6] However, severe overlap of absorption bands can make quantification challenging without deconvolution methods.[12]
| Technique | Lactam Form (8-Aminoisoquinolin-1(2H)-one) | Lactim Form (this compound) | Reference |
| ¹H NMR | N-H proton signal (amide) | O-H proton signal (hydroxyl) | [5] |
| ¹³C NMR | C1 signal is a carbonyl (C=O) at >160 ppm | C1 signal is a C-OH at a lower chemical shift | [10] |
| IR Spectroscopy | Strong C=O stretch (~1640-1680 cm⁻¹) | Broad O-H stretch (~3200-3400 cm⁻¹), C=N stretch | [11] |
| UV-Vis | Distinct λ_max due to pyridinone chromophore | Distinct λ_max due to aromatic isoquinoline chromophore | [6][13] |
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise atomic arrangement in the solid state.[14][15] This technique can unambiguously identify which tautomer is present in the crystal lattice, providing a solid-state benchmark for stability.[16] However, it's crucial to remember that the solid-state structure does not necessarily represent the equilibrium in solution.
Computational Chemistry Approaches
Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[17][18]
Methodology:
-
Geometry Optimization: The structures of both the lactam and lactim tautomers are optimized to find their lowest energy conformations. Functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or larger are commonly employed.[18][19]
-
Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy (G).
-
Solvent Modeling: Since tautomeric equilibrium is highly solvent-dependent, including solvent effects is critical. The Polarizable Continuum Model (PCM) is a common implicit method.[3] For systems with strong, specific solute-solvent interactions like hydrogen bonding, a hybrid model including one or more explicit solvent molecules can yield more accurate results.[5]
-
Energy Comparison: The relative stability is determined by comparing the calculated Gibbs free energies (ΔG) of the tautomers. The equilibrium constant (K_T) can be calculated using the equation ΔG = -RT ln(K_T).[19]
Computational studies on related hydroxyquinolines have shown good agreement with experimental data when appropriate solvent models are used.[20]
Experimental Protocols
Protocol 1: NMR Analysis of Tautomeric Equilibrium
-
Objective: To determine the ratio of lactam to lactim tautomers in solution.
-
Materials: Sample of 8-aminoisochinolin-1-ol, deuterated solvent (e.g., DMSO-d₆), NMR tubes, NMR spectrometer.
-
Procedure:
-
Prepare a solution of the compound in DMSO-d₆ at a known concentration (e.g., 5-10 mg/mL).
-
Acquire a ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Identify distinct, well-resolved signals corresponding to each tautomer. For example, use the signal of a proton at a specific position (e.g., H4) for both the lactam and lactim forms.
-
Integrate the area under the chosen peaks for each tautomer.
-
Calculate the molar ratio by dividing the integration values. The equilibrium constant K_T = [Lactim]/[Lactam] is the ratio of these integrals.
-
(Optional) Repeat the measurement at different temperatures to study the thermodynamics of the equilibrium (ΔH and ΔS).[1][2]
-
Protocol 2: General Synthetic Approach
While multiple synthetic routes exist for isoquinoline derivatives, a common approach involves the cyclization of appropriately substituted precursors. The synthesis of related 8-aminoquinoline amides often starts with commercially available 8-aminoquinoline, which is then coupled with a carboxylic acid derivative.[21][22] Synthesis of the core 8-aminoisochinolin-1-one structure may involve multi-step procedures starting from precursors like 2-methyl-3-nitrobenzoic acid, followed by cyclization, reduction, and other functional group manipulations.
References
- 1. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goums.ac.ir [goums.ac.ir]
- 14. benchchem.com [benchchem.com]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
- 21. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
spectroscopic data (NMR, IR, MS) of 8-Aminoisoquinolin-1-ol
An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Aminoisoquinolin-1-ol
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural resemblance to scaffolds found in bioactive molecules. As a Senior Application Scientist, this guide provides a comprehensive overview of the anticipated spectroscopic data (NMR, IR, MS) for this molecule. It is important to note that publicly available, experimentally verified spectroscopic data for this compound is scarce. Therefore, this guide will leverage data from the closely related and well-characterized parent molecule, isoquinoline, to predict and interpret the spectroscopic features of this compound. This approach provides a robust framework for researchers engaged in the synthesis and characterization of this and similar compounds.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR will provide detailed information about the hydrogen and carbon framework, respectively.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, as well as the electron-withdrawing nature of the heterocyclic nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.5 - 6.7 | d | ~ 7.0 |
| H-4 | 7.1 - 7.3 | d | ~ 7.0 |
| H-5 | 7.3 - 7.5 | t | ~ 8.0 |
| H-6 | 6.8 - 7.0 | d | ~ 8.0 |
| H-7 | 7.0 - 7.2 | d | ~ 8.0 |
| -NH₂ | 4.5 - 5.5 | br s | - |
| -OH | 10.0 - 11.0 | br s | - |
d = doublet, t = triplet, br s = broad singlet
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 160 - 165 |
| C-3 | 105 - 110 |
| C-4 | 125 - 130 |
| C-4a | 135 - 140 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| C-7 | 110 - 115 |
| C-8 | 145 - 150 |
| C-8a | 120 - 125 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
NMR Data Acquisition and Analysis Workflow
Caption: Workflow for NMR data acquisition and analysis.
Part 2: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum of this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and aromatic C-H bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, two bands |
| O-H stretch (hydroxyl) | 3200 - 3400 | Broad, strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (amide) | 1650 - 1680 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-N stretch | 1250 - 1350 | Medium |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
IR Spectroscopy Workflow
Caption: Workflow for IR spectroscopy.
Part 3: Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum of this compound
The molecular formula of this compound is C₉H₈N₂O, which corresponds to a molecular weight of 160.17 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 161.0658 |
| [M+Na]⁺ | 183.0478 |
Predicted Fragmentation Pathway
Under electron ionization (EI) or electrospray ionization (ESI), this compound is expected to fragment in a predictable manner. Common fragmentation pathways may include the loss of CO, HCN, or radicals from the aromatic system.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Infusion: Infuse the sample solution into the mass spectrometer using a syringe pump or an autosampler.
-
Ionization: Ionize the sample using an appropriate technique, such as ESI or APCI (Atmospheric Pressure Chemical Ionization).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and propose structures for the major fragment ions.
Mass Spectrometry Analysis Workflow
Caption: Workflow for mass spectrometry analysis.
Conclusion
This guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound, based on the well-established principles of spectroscopy and comparison with related structures. While this information serves as a valuable resource for researchers, it is imperative that these predictions are confirmed through the experimental acquisition and analysis of the actual compound. The protocols and workflows outlined herein provide a robust framework for such a characterization.
An In-Depth Technical Guide to 8-Aminoisoquinolin-1-ol (CAS No. 216097-69-7): Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Aminoisoquinolin-1-ol, and its predominant tautomer 8-amino-1(2H)-isoquinolinone, represents a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, identified by the CAS number 216097-69-7. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this guide synthesizes available information and provides context based on the well-established chemistry and pharmacology of the broader isoquinoline and aminoquinoline classes. The document covers the structural elucidation, potential synthetic pathways, predicted physicochemical properties, and prospective applications in drug discovery, particularly focusing on its potential as an antitumor and antioxidant agent.
Introduction and Chemical Identity
This compound is a heterocyclic organic compound featuring an isoquinoline core substituted with an amino group at the C8 position and a hydroxyl group at the C1 position. The definitive CAS Registry Number for this compound is 216097-69-7 .[1] It is crucial for researchers to note that this compound exists in a tautomeric equilibrium with 8-amino-1(2H)-isoquinolinone, with the keto form generally being more stable.
The isoquinoline framework is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[2][3] The addition of an amino group at the 8-position, as seen in the related 8-aminoquinoline class of antimalarials like primaquine, often imparts significant pharmacological activity and allows for diverse chemical modifications.[4][5]
Tautomerism: this compound vs. 8-amino-1(2H)-isoquinolinone
The structure of this compound allows for keto-enol tautomerism, a form of constitutional isomerism where the isomers are in equilibrium and readily interconvert.[6][7] The two primary tautomers are the enol form (this compound) and the keto form (8-amino-1(2H)-isoquinolinone).
Caption: Keto-enol tautomerism of this compound.
In most heterocyclic systems, the keto form is thermodynamically more stable. Therefore, it is anticipated that 8-amino-1(2H)-isoquinolinone is the predominant species under standard conditions. This is supported by the synonyms associated with its CAS number, which include "8-amino-1,2-dihydroisoquinolin-1-one".[1] For the remainder of this guide, the compound will be referred to by its CAS number or as 8-amino-1(2H)-isoquinolinone, acknowledging the presence of its enol tautomer.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 8-amino-1(2H)-isoquinolinone are not widely published. The table below summarizes the available information, which is primarily based on data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 216097-69-7 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 480.6 ± 45.0 °C (Predicted) | - |
| Density | 1.287 ± 0.06 g/cm³ (Predicted) | - |
Synthesis Strategies
While a specific, peer-reviewed synthesis protocol for 8-amino-1(2H)-isoquinolinone has not been identified in the current literature, established methods for the synthesis of related isoquinoline and quinoline derivatives can provide a logical framework for its preparation.
Conceptual Synthetic Approach
A plausible synthetic route could involve the construction of a suitably substituted benzene ring followed by cyclization to form the isoquinolinone core. A potential disconnection approach is illustrated below.
Caption: Conceptual retrosynthetic analysis.
A forward synthesis could begin with a nitrated and functionalized toluene derivative, which is then elaborated to a phenylacetic acid intermediate. Cyclization, potentially through intramolecular amidation, would yield the nitrated isoquinolinone core. The final step would be the reduction of the nitro group to the desired 8-amino functionality.
Spectroscopic Characterization (Predicted)
No experimental spectra for 8-amino-1(2H)-isoquinolinone are currently available in public databases. However, based on its structure, the following spectroscopic characteristics can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings, as well as signals for the amine (NH₂) and amide (NH) protons. The aromatic protons would likely appear in the range of δ 6.5-8.5 ppm. The NH₂ protons would likely present as a broad singlet, and the amide NH proton would also be a singlet, potentially further downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display nine distinct signals corresponding to the carbon atoms of the isoquinolinone core. The carbonyl carbon (C1) would be the most downfield signal, typically in the range of δ 160-180 ppm. The remaining aromatic carbons would appear between δ 110-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorptions corresponding to the N-H stretching of the primary amine and the secondary amide (around 3200-3400 cm⁻¹). A prominent C=O stretching band for the amide carbonyl would be expected in the region of 1650-1680 cm⁻¹. C-N stretching and aromatic C=C stretching bands would also be present in the fingerprint region.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (160.17). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₈N₂O.
Potential Applications in Drug Discovery and Research
While specific biological data for 8-amino-1(2H)-isoquinolinone is sparse, its structural motifs suggest several promising avenues for research and drug development.
Anticancer Activity
Derivatives of the isomeric 3-aminoisoquinolin-1(2H)-one have been investigated as inhibitors of the cell division cycle 25B (Cdc25B) dual-specificity phosphatase, an enzyme overexpressed in various human cancers.[8][9] This suggests that the 8-aminoisoquinolin-1(2H)-one scaffold could also be explored for the development of novel anticancer agents. The amino group at the 8-position provides a convenient handle for the synthesis of a library of derivatives to probe structure-activity relationships.
Antioxidant Properties
The combination of an aromatic amine and a lactam structure may confer antioxidant properties. The amino group can act as a radical scavenger, and the overall electronic nature of the ring system can influence its ability to stabilize free radicals. This potential has been noted by commercial suppliers, though experimental validation is required.[10]
Fluorescent Probes
The isoquinoline core is a known fluorophore. Functionalization with an amino group can modulate the fluorescence properties, making 8-amino-1(2H)-isoquinolinone a potential platform for the development of fluorescent probes for biological imaging.[10]
Conclusion and Future Directions
This compound (CAS 216097-69-7), existing predominantly as its tautomer 8-amino-1(2H)-isoquinolinone, is a chemical entity with significant potential in medicinal chemistry and materials science. While there is a clear need for more extensive research to fully characterize its synthesis, physicochemical properties, and biological activity, the foundational knowledge of related isoquinoline and aminoquinoline compounds provides a strong basis for future investigation.
For researchers and drug development professionals, this compound represents an attractive starting point for the design of novel therapeutics, particularly in oncology. Future work should focus on developing and publishing a robust and scalable synthetic route, followed by a thorough spectroscopic and physicochemical characterization. Subsequently, a systematic biological evaluation, including in vitro and in vivo studies, will be essential to validate its potential as a therapeutic agent and to elucidate its mechanism of action.
References
- 1. 216097-69-7|this compound|BLD Pharm [bldpharm.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis and biological evaluation of 3-aminoisoquinolin-1(2H)-one based inhibitors of the dual-specificity phosphatase Cdc25B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 8-Aminoisoquinolin-1-ol
This guide provides a comprehensive technical overview of the solubility characteristics of 8-Aminoisoquinolin-1-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Designed for researchers, scientists, and formulation experts, this document synthesizes theoretical principles, available data, and robust experimental methodologies to serve as a foundational resource for laboratory applications.
Introduction: Physicochemical Landscape of this compound
This compound, also known as 8-amino-1(2H)-isoquinolinone, belongs to the diverse family of nitrogen-containing heterocyclic compounds that form the backbone of a vast number of pharmaceuticals. Its structure, featuring a fused bicyclic aromatic system with both an amino (-NH₂) and a hydroxyl (-OH) group (in its tautomeric form), imparts a unique combination of physicochemical properties that directly govern its solubility.
Key Physicochemical Properties:
-
Molecular Formula: C₉H₈N₂O[2]
-
Molecular Weight: 160.17 g/mol [2]
-
Predicted pKa: 12.42 ± 0.20[3]
-
Structure: The molecule contains both hydrogen bond donors (-NH₂, -OH) and acceptors (ring nitrogens, carbonyl oxygen), suggesting a strong potential for interaction with polar solvents.
The presence of both acidic (phenolic hydroxyl) and basic (amino group, ring nitrogen) centers means that the ionization state of this compound is highly dependent on pH. This amphoteric nature is a critical factor in its aqueous solubility, as the molecule can exist as a neutral, cationic, or anionic species.[4]
Diagram 1: Chemical Structure and Tautomerism
Caption: Keto-enol tautomerism of the title compound.
Theoretical Principles of Solubility
The solubility of a compound is dictated by the balance between solute-solute interactions (crystal lattice energy) and solute-solvent interactions. For this compound, the following principles are paramount:
-
"Like Dissolves Like": The polarity of the molecule is key. Due to its polar functional groups, it is expected to have higher solubility in polar solvents compared to non-polar solvents.[5]
-
Hydrogen Bonding: The amino and hydroxyl groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. This facilitates strong interactions with protic solvents like water, ethanol, and methanol.
-
Influence of pH: In aqueous media, the solubility of this compound will be at its minimum at its isoelectric point. In acidic solutions (pH < pKa of the amino group), the molecule will be protonated, forming a more soluble cationic salt. In basic solutions (pH > pKa of the hydroxyl group), it will be deprotonated, forming a more soluble anionic salt.
-
Aprotic Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of compounds because they are highly polar and can accept hydrogen bonds, effectively solvating the molecule and disrupting the crystal lattice.
Based on the solubility characteristics of structurally similar compounds like 8-aminoquinoline, which is generally soluble in polar organic solvents like ethanol and DMSO but has low water solubility, a similar trend can be anticipated for this compound.[6] The addition of the hydroxyl/keto group is expected to increase polarity and potentially enhance aqueous solubility compared to its parent amine.
Solubility Profile
Quantitative, peer-reviewed solubility data for this compound is not widely published. Therefore, this section provides a qualitative and predictive summary based on its structure and data from analogous compounds. Experimental determination is strongly recommended for any application.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Insights |
| Polar Protic | Water (pH 7) | Low to Sparingly Soluble | Strong intermolecular hydrogen bonding in the crystal lattice may dominate. Solubility is expected to be highly pH-dependent.[6] |
| Ethanol, Methanol | Soluble | The alcohol's hydroxyl group can effectively hydrogen bond with the solute, and its hydrocarbon character helps solvate the aromatic rings. | |
| Polar Aprotic | DMSO, DMF | Freely Soluble | These solvents are excellent at disrupting crystal lattices and solvating polar functional groups. DMSO is a common choice for creating stock solutions in biological assays.[7] |
| Acetone | Moderately Soluble | Acetone is polar but lacks hydrogen bond donating ability, which may limit its effectiveness compared to DMSO or alcohols.[8] | |
| Non-Polar | Toluene, Hexane | Insoluble / Very Slightly Soluble | The large difference in polarity between the solute and solvent results in weak solute-solvent interactions, insufficient to overcome the solute-solute forces.[8] |
| Chlorinated | Chloroform, Dichloromethane | Slightly to Moderately Soluble | These solvents have moderate polarity and can interact with the aromatic system, but lack strong hydrogen bonding capabilities. |
Note: Solubility categories (e.g., Freely Soluble, Soluble) are used as general predictors. For precise quantitative values, the experimental protocol outlined in the next section should be followed.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The Shake-Flask method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.
Materials & Equipment:
-
This compound (solid, high purity)
-
Selected solvents (e.g., pH 7.4 phosphate-buffered saline, Ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.[10]
-
Causality Insight: Adding a sufficient excess ensures that the solvent becomes fully saturated and that equilibrium can be established between the solid and dissolved states.
-
Add a precise volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.
-
Allow the mixture to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with samples potentially taken at 24h and 48h to confirm that the concentration is no longer changing.[11]
-
Causality Insight: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. A 24-48 hour period is typically required to ensure the dissolution rate equals the precipitation rate, defining thermodynamic equilibrium.[12]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand for a short period to let the undissolved solid settle.
-
Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
Self-Validation: Filtration is a critical step to remove all microscopic solid particles, which would otherwise lead to a significant overestimation of the solubility. The first few drops from the filter should be discarded to avoid any potential adsorption of the compound onto the filter membrane.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered saturated solution and the standard solutions using a validated HPLC-UV method.
-
Create a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.
-
Determine the concentration of the filtered saturated solution by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.
-
Diagram 2: Shake-Flask Experimental Workflow
Caption: Workflow for thermodynamic solubility determination.
Conclusion
While specific quantitative data for the solubility of this compound remains elusive in public literature, a strong predictive understanding can be derived from its chemical structure and the behavior of analogous heterocyclic compounds. It is anticipated to be highly soluble in polar aprotic solvents like DMSO, moderately soluble in alcohols, and sparingly soluble in water at neutral pH, with its aqueous solubility being highly dependent on pH. For drug development and research applications, the definitive determination of its thermodynamic solubility using a robust, validated method such as the shake-flask protocol is essential for generating reliable and reproducible data.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 8-Aminoisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]
- 3. This compound | 216097-69-7 [amp.chemicalbook.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. enamine.net [enamine.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Theoretical Investigation of the Structural and Electronic Properties of 8-Aminoisoquinolin-1-ol: A Computational Chemistry Whitepaper
Abstract
8-Aminoisoquinolin-1-ol is a heterocyclic compound of significant interest due to its structural similarity to biologically active quinoline and isoquinoline derivatives. This technical guide presents a comprehensive theoretical framework for the investigation of its molecular structure, with a particular focus on the potential for tautomerism. Leveraging Density Functional Theory (DFT), this paper outlines a robust computational methodology to elucidate the geometric, spectroscopic, and electronic properties of this compound, providing foundational insights for researchers in medicinal chemistry and materials science.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a prevalent motif in a vast array of natural products and synthetic compounds exhibiting diverse pharmacological activities. Derivatives of 8-aminoquinoline and 8-hydroxyquinoline, close structural analogs of the title compound, have demonstrated antimicrobial, anticancer, and antifungal properties.[1] The introduction of both an amino and a hydroxyl group onto the isoquinoline scaffold at positions 8 and 1, respectively, gives rise to intriguing structural possibilities, most notably the potential for tautomeric equilibria. Understanding the predominant tautomeric form and the energetic landscape of this equilibrium is paramount for predicting the molecule's reactivity, intermolecular interactions, and, consequently, its biological activity.
This guide provides a detailed theoretical protocol for characterizing the structure of this compound, moving beyond a simple description of steps to explain the rationale behind the chosen computational approaches.
Tautomerism in this compound: A Central Hypothesis
A critical aspect of the structure of this compound is the likely existence of two primary tautomeric forms: the amino-ol form and the imino-one form. This phenomenon is analogous to the well-studied keto-enol tautomerism observed in many organic compounds.[2][3] The relative stability of these tautomers can be influenced by factors such as substitution, conjugation, intramolecular hydrogen bonding, and aromaticity.[2]
The proposed tautomeric equilibrium is depicted below:
A visual representation of the tautomeric equilibrium between the amino-ol and imino-one forms of this compound would be inserted here.
A primary objective of the theoretical investigation is to determine the relative energies of these two tautomers and the transition state connecting them, thereby predicting the dominant species under various conditions.
Computational Methodology: A Self-Validating System
The theoretical study of this compound will be conducted using the Gaussian suite of programs. The choice of computational methods and basis sets is guided by previous successful applications to similar heterocyclic systems.[4][5]
Geometry Optimization and Frequency Calculations
The initial step involves the optimization of the molecular geometries of both the amino-ol and imino-one tautomers. This will be performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[6] The B3LYP functional is a hybrid functional that has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Following geometry optimization, frequency calculations will be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.
Spectroscopic Predictions
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts will be referenced to tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Theoretical IR spectra will be generated from the frequency calculations. The vibrational modes will be assigned based on the potential energy distribution (PED). This allows for a direct comparison with experimental FT-IR spectra.[4]
UV-Vis Spectroscopy: Electronic transitions will be predicted using Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level of theory. This will provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energies of the HOMO and LUMO, as well as their energy gap (ΔE = ELUMO - EHOMO), will be calculated. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[7] The spatial distribution of these orbitals will also be visualized to identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. The MEP map will be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound.[6]
Predicted Structural and Spectroscopic Data
Based on theoretical studies of analogous compounds, the following tables summarize the anticipated results for the two tautomers of this compound.
Table 1: Predicted Geometrical Parameters
| Parameter | Amino-ol Tautomer (Predicted) | Imino-one Tautomer (Predicted) |
| C1-O Bond Length (Å) | ~1.36 | ~1.24 |
| C8-N Bond Length (Å) | ~1.38 | ~1.30 |
| O-H Bond Length (Å) | ~0.97 | - |
| N-H Bond Length (Å) | ~1.01 | ~1.02 |
| C1-N2 Bond Angle (°) | ~120 | ~122 |
| C8-C7-N Bond Angle (°) | ~119 | ~121 |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Property | Amino-ol Tautomer (Predicted) | Imino-one Tautomer (Predicted) |
| 1H NMR (ppm) | ||
| OH Proton | ~9.0 - 10.0 | - |
| NH2 Protons | ~5.0 - 6.0 | - |
| NH Proton | - | ~8.0 - 9.0 |
| 13C NMR (ppm) | ||
| C1 Carbon | ~155 - 160 | ~165 - 170 |
| C8 Carbon | ~140 - 145 | ~145 - 150 |
| IR (cm-1) | ||
| O-H Stretch | ~3400 - 3600 | - |
| N-H Stretch (NH2) | ~3300 - 3500 | - |
| C=O Stretch | - | ~1650 - 1680 |
| C=N Stretch | - | ~1600 - 1630 |
Experimental Workflow: A Guide for Validation
The theoretical predictions outlined in this guide can be validated through a systematic experimental workflow.
Figure 1: A proposed experimental workflow for the synthesis, characterization, and structural elucidation of this compound.
Conclusion
This technical guide provides a comprehensive theoretical framework for the in-depth study of the structure of this compound. By employing a combination of DFT and TD-DFT calculations, it is possible to predict the relative stabilities of its tautomers, as well as its geometric, spectroscopic, and electronic properties. The outlined computational and experimental workflows provide a clear path for researchers to gain a fundamental understanding of this promising heterocyclic compound, which will be invaluable for its potential applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
discovery and natural occurrence of 8-Aminoisoquinolin-1-ol
An In-depth Technical Guide to the Putative Molecule: 8-Aminoisoquinolin-1-ol
Abstract: This technical guide addresses the chemical entity this compound. An extensive review of current scientific literature reveals that this specific compound is not well-documented, with no established records of its natural occurrence or a dedicated synthetic pathway. This guide, therefore, serves as a forward-looking whitepaper, establishing a foundation for future research. By leveraging established principles of organic synthesis and analyzing structure-activity relationships of analogous compounds, we present a plausible, expertly-devised synthetic protocol. Furthermore, we explore the potential biological significance of this compound by examining the well-documented therapeutic activities of its core structural motifs: 8-aminoquinolines, 8-hydroxyquinolines, and isoquinoline alkaloids. This document is intended for researchers, medicinal chemists, and drug development professionals interested in novel heterocyclic scaffolds.
Introduction: A Novel Scaffold of Interest
The intersection of the isoquinoline core with key functional groups has given rise to a vast number of pharmacologically significant molecules.[1][2] The target of this guide, this compound, represents a novel and uncharacterized structure combining three key features:
-
An isoquinolin-1-ol (or isoquinolone) lactam core.
-
An amino group at the C8 position of the fused benzene ring.
-
A structural relationship to the highly bioactive 8-hydroxyquinoline and 8-aminoquinoline families.
Given the lack of direct literature, this guide will establish the scientific groundwork for this molecule. We will first propose a robust and logical synthetic pathway, providing a detailed, step-by-step protocol that is self-validating in its chemical logic. Subsequently, we will synthesize existing data on related compounds to project the potential therapeutic applications of this compound, thereby providing a strong rationale for its future synthesis and investigation.
Proposed Synthesis of this compound
The absence of a reported synthesis necessitates a de novo design. The following multi-step pathway is proposed, leveraging well-established and reliable organic transformations. The strategy involves the construction of a substituted isoquinoline precursor followed by cyclization and final functional group manipulation.
Rationale Behind Experimental Choices:
The chosen route begins with 2-methyl-3-nitrobenzoic acid, a commercially available starting material that already contains the necessary carbon framework and a nitrogen precursor (-NO2) at the correct relative positions for the final C8 amine. The Pomeranz–Fritsch reaction provides a reliable method for constructing the isoquinoline ring system.[3] Subsequent steps are chosen for their high efficiency and selectivity, such as the robust reduction of a nitro group to an amine and the oxidation of a methyl group to facilitate cyclization into the desired isoquinolin-1-ol.
Detailed Step-by-Step Protocol:
Step 1: Synthesis of 2-Methyl-3-nitrobenzaldehyde
-
To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in dry tetrahydrofuran (THF) under an inert nitrogen atmosphere, cool the mixture to 0°C.
-
Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with methanol, followed by 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude alcohol is then dissolved in dichloromethane (DCM), and pyridinium chlorochromate (PCC, 1.5 eq) is added.
-
Stir the mixture at room temperature for 2 hours until the starting material is consumed (monitored by TLC).
-
Filter the mixture through a pad of silica gel and celite, and concentrate the filtrate to yield 2-methyl-3-nitrobenzaldehyde.
Step 2: Formation of the Isoquinoline Ring via Pomeranz–Fritsch Reaction
-
Condense 2-methyl-3-nitrobenzaldehyde (1.0 eq) with an aminoacetoaldehyde diethyl acetal (1.1 eq) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the Schiff base.
-
Subject the resulting imine to cyclization using a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, with gentle heating.
-
This reaction will yield 8-nitroisoquinoline.
Step 3: Conversion to 8-Nitroisoquinolin-1-ol This step is hypothetical and based on oxidation/rearrangement chemistry.
-
The 8-nitroisoquinoline can potentially be converted to the N-oxide at the isoquinoline nitrogen using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).
-
Treatment of the N-oxide with acetic anhydride can induce a rearrangement, which upon hydrolysis, may yield the isoquinolin-1-ol. Alternatively, a more direct synthesis starting from a phthalide derivative might be explored.
Alternative Step 3 & 4: A More Direct Route to the Isoquinolin-1-ol Core A more reliable approach would involve building the isoquinolin-1-ol from a different precursor. A potential method is the cyclization of an appropriately substituted 2-vinylbenzamide.
Proposed Revised Route (More Robust):
Step 2a: Synthesis of N-substituted-2-methyl-3-nitrobenzamide
-
Convert 2-methyl-3-nitrobenzoic acid (1.0 eq) to its acid chloride using thionyl chloride (SOCl₂, 1.2 eq) in DCM.
-
React the acid chloride with a suitable amine (e.g., methylamine) to form the corresponding amide.
Step 3a: Functionalization and Cyclization
-
The methyl group of the benzamide would need to be functionalized to introduce the second carbon of the heterocyclic ring, followed by cyclization to form the 8-nitroisoquinolin-1-ol. This complex transformation highlights the synthetic challenge.
Step 4: Reduction of the Nitro Group
-
Assuming the successful synthesis of 8-nitroisoquinolin-1-ol, dissolve the compound (1.0 eq) in ethanol or methanol.
-
Add a catalyst such as Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.
-
Filter the catalyst through celite and concentrate the solvent to yield the final product, This compound .
Visualizing the Synthetic Pathway
References
A Technical Guide to the Preliminary Biological Screening of 8-Aminoisoquinolin-1-ol
This guide provides a comprehensive framework for the initial biological evaluation of 8-Aminoisoquinolin-1-ol, a novel heterocyclic compound. Drawing upon the well-established pharmacological potential of the isoquinoline and aminoquinoline scaffolds, this document outlines a logical, multi-tiered screening cascade designed to elucidate the compound's primary bioactivity. This paper is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new therapeutic agents.
Introduction: The Therapeutic Promise of the Isoquinoline Scaffold
The isoquinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3] The incorporation of an amino group, as seen in 8-aminoquinolines, can further enhance or modulate this biological activity, making this compound a compelling candidate for thorough biological investigation.[4]
This guide presents a strategic approach to the preliminary screening of this compound, commencing with broad cytotoxicity assessments and progressing to more specific assays based on the initial findings. The causality behind each experimental choice is explained to provide a clear understanding of the screening rationale.
Part 1: General Cytotoxicity and Anti-Proliferative Screening
The foundational step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation.[5][6] This initial screen will identify if this compound possesses cytotoxic or cytostatic properties, which is a hallmark of many anticancer agents.[7][8]
Rationale for Initial Cytotoxicity Screening
A primary screen against a panel of cancer cell lines provides a broad overview of the compound's potential as an anticancer agent and its selectivity.[6][8] The use of both cancer and non-cancerous cell lines is crucial for determining a preliminary therapeutic index.[6]
Experimental Workflow: Cytotoxicity and Proliferation
Caption: Workflow for initial cytotoxicity and anti-proliferative screening.
Detailed Protocols
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][9]
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[5][6]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) in culture medium.[5] Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.[5]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plates for 48 hours.[5]
-
Supernatant Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.[5]
-
LDH Measurement: Add 50 µL of the LDH assay reaction mixture to each well.[5]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[5]
-
Stop Reaction: Add 50 µL of the stop solution.[5]
-
Data Acquisition: Measure the absorbance at 490 nm.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysis buffer).[5]
Data Presentation
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| This compound | MCF-7 | MTT | |
| This compound | HeLa | MTT | |
| This compound | HEK293 | MTT | |
| Doxorubicin | MCF-7 | MTT |
Part 2: Antimicrobial Activity Screening
Heterocyclic compounds, including quinolines, are known to possess significant antibacterial and antifungal properties.[10][11][12] Therefore, screening this compound for antimicrobial activity is a logical next step.
Rationale for Antimicrobial Screening
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[10] A preliminary screen against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain, can quickly identify any potential antimicrobial effects.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for preliminary antimicrobial screening.
Detailed Protocols
This method provides a qualitative assessment of antimicrobial activity.[11]
-
Culture Preparation: Prepare overnight cultures of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungus (e.g., Candida albicans).
-
Plate Inoculation: Spread the microbial cultures onto the surface of Mueller-Hinton agar plates.
-
Well Creation: Create wells (6 mm diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a known concentration of this compound solution (e.g., 1 mg/mL in DMSO) to the wells. Include a solvent control (DMSO) and a positive control (e.g., ampicillin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition around each well.
This method determines the lowest concentration of the compound that inhibits visible microbial growth.
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing Mueller-Hinton broth.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion method.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation
| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| This compound | S. aureus | ||
| This compound | E. coli | ||
| This compound | C. albicans | ||
| Ampicillin | S. aureus | ||
| Fluconazole | C. albicans |
Part 3: Enzyme Inhibition Assays
Isoquinoline derivatives are known to act as enzyme inhibitors, a mechanism that underlies many of their therapeutic effects.[2][13] A targeted screen against relevant enzymes can provide insights into the mechanism of action of this compound.
Rationale for Enzyme Inhibition Screening
Based on the structures of known isoquinoline-based drugs, key enzyme targets include kinases (implicated in cancer) and cholinesterases (relevant in neurodegenerative diseases).[9][13] A preliminary screen against a representative enzyme from each class can be highly informative.
Experimental Workflow: Enzyme Inhibition
Caption: Workflow for preliminary enzyme inhibition screening.
Detailed Protocols
This protocol provides a general framework for assessing the inhibition of a specific kinase.
-
Reagent Preparation: Prepare assay buffer, the target kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Inhibitor Incubation: In a 96-well plate, add the kinase and varying concentrations of this compound. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Reaction Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated product. This can be done using various methods, such as a colorimetric assay measuring the remaining ATP or a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
This is a widely used colorimetric assay for measuring AChE activity.
-
Reagent Preparation: Prepare phosphate buffer, acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme.
-
Inhibitor Incubation: In a 96-well plate, add AChE and varying concentrations of this compound. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add DTNB and the substrate to initiate the reaction.
-
Data Acquisition: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[14]
Data Presentation
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) |
| This compound | Kinase X | Colorimetric | |
| This compound | AChE | Ellman's | |
| Staurosporine | Kinase X | Colorimetric | |
| Galantamine | AChE | Ellman's |
Conclusion
This technical guide provides a structured and scientifically grounded approach to the preliminary biological screening of this compound. By systematically evaluating its cytotoxic, antimicrobial, and enzyme inhibitory potential, researchers can efficiently identify its most promising therapeutic applications and guide further drug development efforts. The detailed protocols and workflows presented herein are designed to be adaptable and serve as a robust starting point for the comprehensive characterization of this novel compound.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. ijmr.net.in [ijmr.net.in]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Khan Academy [khanacademy.org]
quantum chemical calculations for 8-Aminoisoquinolin-1-ol
An In-depth Technical Guide to the Quantum Chemical Investigation of 8-Aminoisoquinolin-1-ol
Abstract
This technical guide provides a comprehensive framework for the quantum chemical characterization of 8-aminoisochinolin-1-ol, a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. Recognizing the current gap in experimental and theoretical data for this specific molecule, we present a robust, first-principles computational methodology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol for predicting the structural, electronic, and spectroscopic properties of 8-aminoisochinolin-1-ol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The causality behind each computational choice is explained, ensuring scientific integrity and providing a self-validating system for analysis. By leveraging established computational methods for analogous N-heterocycles, this guide empowers researchers to generate foundational data, predict reactivity, and guide future experimental synthesis and application.
Introduction: The Scientific Case for this compound
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules.[1] The introduction of amino and hydroxyl functional groups, as in 8-aminoisochinolin-1-ol, is expected to significantly modulate the electronic properties and biological activity of the parent isoquinoline system. Specifically, the juxtaposition of an electron-donating amino group and a phenolic hydroxyl group can lead to unique intramolecular interactions, such as hydrogen bonding, and create a rich potential for metal chelation, akin to the well-studied 8-hydroxyquinolines.[2]
Given that 8-aminoisochinolin-1-ol is a novel molecular entity, ab initio and DFT calculations offer the most direct path to understanding its intrinsic properties before embarking on potentially complex and costly synthetic efforts.[3] Computational chemistry allows for the prediction of molecular geometries, electronic structure, spectroscopic signatures (NMR, IR, UV-Vis), and reactivity, thereby providing invaluable insights for drug design and materials development.[3][4] This guide will detail the theoretical framework and practical steps for conducting such an investigation.
The Computational Workflow: A First-Principles Approach
The following workflow is designed to provide a comprehensive theoretical characterization of 8-aminoisochinolin-1-ol. The choice of methods and basis sets represents a balance between computational accuracy and resource efficiency, grounded in practices that have proven successful for similar heterocyclic systems.[5][6][7]
Step 1: Molecular Structure Preparation
The initial step involves the creation of a 3D structure of 8-aminoisochinolin-1-ol. This can be accomplished using any standard molecular modeling software (e.g., Avogadro, ChemDraw, GaussView). The initial geometry does not need to be perfect, as the subsequent geometry optimization step will locate the lowest energy conformation.
Step 2: Geometry Optimization and Frequency Analysis
The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is a critical step, as all subsequent calculations depend on an accurately optimized geometry.
Protocol:
-
Select a DFT Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, offering a good balance of accuracy and computational cost.[7][8]
-
Choose a Basis Set: For initial optimization, a modest basis set such as 6-31G(d) is sufficient. For final, high-accuracy calculations, a larger, triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p) , is recommended to better describe the electronic distribution, particularly for the lone pairs on nitrogen and oxygen and potential hydrogen bonding.[9]
-
Incorporate a Solvation Model: To simulate a more realistic chemical environment (e.g., in water or an organic solvent), the Polarizable Continuum Model (PCM) is a reliable choice.[10]
-
Perform the Calculation: Run the geometry optimization calculation.
-
Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The output of this calculation also provides the predicted infrared (IR) spectrum.
Diagram: Computational Workflow for this compound
Caption: A flowchart of the quantum chemical calculation process.
Analysis of Core Molecular Properties
With an optimized geometry, we can proceed to calculate and analyze the key properties of 8-aminoisochinolin-1-ol.
Electronic Properties and Chemical Reactivity
The electronic character of a molecule is fundamental to its reactivity. Key parameters are derived from the molecular orbitals.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) indicate likely sites for nucleophilic attack.[10]
Prediction of Spectroscopic Signatures
Computational spectroscopy is a powerful tool for predicting the spectra of novel compounds, which can later be used to confirm their identity in a laboratory setting.
-
Infrared (IR) Spectrum: As mentioned, the frequency calculation provides the vibrational modes of the molecule, which correspond to the peaks in the IR spectrum. This allows for the prediction of characteristic peaks, such as N-H and O-H stretches.
-
UV-Visible (UV-Vis) Spectrum: The electronic transitions that give rise to UV-Vis absorption are calculated using Time-Dependent DFT (TD-DFT) . The CAM-B3LYP functional is often recommended for this purpose as it can provide more accurate excitation energies.[6]
-
Nuclear Magnetic Resonance (NMR) Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental data.
Data Presentation and Interpretation
All quantitative data should be systematically organized for clarity and ease of comparison.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value | Method |
| Total Energy (Hartree) | Value | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | Value | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | Value | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | Value | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | Value | B3LYP/6-311++G(d,p) |
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Key Predicted Peaks | Method |
| IR (cm⁻¹) | e.g., ν(O-H), ν(N-H) | B3LYP/6-311++G(d,p) |
| UV-Vis (nm) | λmax | TD-DFT (CAM-B3LYP) |
| ¹H NMR (ppm) | Chemical shifts | GIAO/B3LYP/6-311++G(d,p) |
| ¹³C NMR (ppm) | Chemical shifts | GIAO/B3LYP/6-311++G(d,p) |
Validation and Authoritative Grounding
The trustworthiness of these theoretical predictions is enhanced by comparing them to experimental data for structurally related molecules. For instance, a study on 8-aminoquinoline combined spectroelectrochemical measurements with quantum chemical calculations, finding remarkable similarity between measured and calculated UV-Vis spectra.[11] This provides confidence in the proposed computational scheme.[11] Once 8-aminoisochinolin-1-ol is synthesized, the predicted spectra in this guide can be used as a benchmark for experimental validation.
Diagram: The Self-Validating Logic of Computational Chemistry
Caption: The synergistic relationship between theory and experiment.
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous computational protocol for the in silico characterization of the novel molecule 8-aminoisochinolin-1-ol. By following these detailed steps, researchers can generate a wealth of predictive data on its geometric, electronic, and spectroscopic properties. This theoretical foundation is invaluable for guiding synthetic efforts, interpreting future experimental results, and accelerating the discovery and development of new chemical entities for applications in medicine and materials science.
References
- 1. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. Molecular Docking, DFT Calculations, Effect of High Energetic Ionizing Radiation, and Biological Evaluation of Some Novel Metal (II) Heteroleptic Complexes Bearing the Thiosemicarbazone Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 11. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]
Methodological & Application
Introduction: The Significance of the 8-Aminoisoquinolin-1-ol Scaffold
An Application Guide to the Synthesis of 8-Aminoisoquinolin-1-ol Derivatives
The isoquinoline core is a prominent structural motif found in numerous natural products and clinically approved drugs, establishing it as a "privileged scaffold" in medicinal chemistry.[1] Within this class, this compound and its derivatives represent a particularly valuable chemotype. The dual presence of a nucleophilic amino group at the C8 position and the versatile isoquinolin-1-ol (a tautomer of isoquinolin-1(2H)-one) core allows for extensive structural diversification. These compounds have been investigated for a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties, making them a focal point for drug discovery programs.[2][3][4]
This guide provides a comprehensive overview of the key synthetic strategies for accessing this compound derivatives. We will delve into both classical ring-forming reactions and modern functionalization techniques, presenting detailed, field-proven protocols. The emphasis is not only on the procedural steps but also on the underlying chemical principles that govern these transformations, empowering researchers to adapt and innovate upon these methods.
Strategic Approaches to Synthesis
The construction of this compound derivatives can be broadly categorized into two main strategies:
-
De Novo Synthesis of the Isoquinolinone Core: This approach involves building the bicyclic ring system from acyclic or monocyclic precursors. Classical named reactions, such as the Pomeranz-Fritsch reaction, are foundational to this strategy, although they often require subsequent steps to install the desired amino and hydroxyl functionalities.
-
Functionalization of a Pre-existing Scaffold: This more contemporary and often more efficient strategy involves starting with a common intermediate, such as 8-aminoquinoline or a protected this compound, and introducing diversity through modern synthetic methods like amide couplings or C-H functionalization.
Part I: De Novo Synthesis via Classical Ring Formation
The Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis, proceeding via the acid-catalyzed cyclization of a benzalamino acetal.[5][6] While the classic reaction yields an isoquinoline, modifications can be employed, and the resulting isoquinoline can serve as a precursor to the target this compound scaffold through a multi-step sequence.
Mechanism: The Pomeranz-Fritsch Reaction
The reaction is typically a two-step process. First, a benzaldehyde condenses with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal).[5][7] In the second, key step, a strong acid catalyst promotes the intramolecular electrophilic cyclization onto the benzene ring, followed by elimination to form the aromatic isoquinoline ring.[7][8]
Caption: General mechanism of the Pomeranz-Fritsch reaction.
Protocol 1: Synthesis of an Isoquinoline Precursor
This protocol describes a general procedure for synthesizing an isoquinoline ring, which can then be functionalized to produce the target this compound. This typically involves:
-
Nitration to install a nitro group at the C8 position.
-
Reduction of the nitro group to the C8 amine.
-
Oxidation or hydroxylation at the C1 position to yield the isoquinolin-1-ol.
Step 1: Formation of Benzalamino Acetal
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in ethanol.
-
Add aminoacetaldehyde diethyl acetal (1.1 eq).
-
Stir the mixture at room temperature for 2-4 hours until analysis (e.g., by TLC) indicates complete formation of the imine.
-
Remove the solvent under reduced pressure. The resulting crude benzalamino acetal is often used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
Caution: This step involves concentrated strong acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a flask containing 75-85% sulfuric acid (pre-cooled to 0 °C), slowly add the crude benzalamino acetal from the previous step with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Basify the aqueous solution to a pH > 10 using a concentrated NaOH or NH₄OH solution while cooling in an ice bath.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isoquinoline.
Insight & Causality: The choice of acid concentration and temperature is critical. Electron-donating groups on the benzaldehyde ring facilitate the cyclization, allowing for milder conditions, whereas electron-withdrawing groups require stronger acids and higher temperatures.[7] Polyphosphoric acid (PPA) is a common alternative to sulfuric acid.
Part II: Modern Synthesis via Functionalization
A more convergent and widely used approach is to modify a readily available core structure. The amidation of the 8-amino group is a robust method for generating diverse libraries of derivatives.
Protocol 2: Synthesis of 8-(Acylamino)isoquinolin-1-ol Derivatives via Amide Coupling
This protocol details the coupling of a carboxylic acid to the 8-amino group of this compound. The reaction can be performed using various peptide coupling agents or by first converting the carboxylic acid to a more reactive acyl chloride.
Caption: Workflow for amide coupling to this compound.
Detailed Step-by-Step Methodology (TBTU Coupling)
This method, adapted from procedures for similar aminoquinolines, utilizes TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as an efficient coupling agent.[9]
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid of interest (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBTU (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
To this mixture, add a solution of this compound (1.0 eq) in a minimum amount of anhydrous DMF.
-
Allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS. Upon completion, reduce the volume of DMF under vacuum.
-
Treat the residue with water, which may cause the product to precipitate. Alternatively, extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide derivative.[9]
Data Presentation: Examples of Amide Derivatives
The following table summarizes representative data adapted from the synthesis of related 8-aminoquinoline amides, illustrating the versatility of the coupling reaction.[9][10]
| Carboxylic Acid Precursor | Coupling Method | Yield (%) | Reference |
| Lipoic Acid | TBTU, DIPEA | 23% | [9] |
| 3-Oxo-olean-12-en-28-oic acid | Acyl Chloride, Et₃N | 80% | [10] |
| Caffeic Acid derivative | TBTU, DIPEA | 33% | [9] |
| 3-Oxo-urs-12-en-28-oic acid | Acyl Chloride, Et₃N | 84% | [10] |
Insight & Causality: Peptide coupling agents like TBTU or HATU are often preferred over the acyl chloride method for sensitive substrates as they operate under milder conditions and minimize side reactions. The base (DIPEA or triethylamine) is crucial for neutralizing the acid formed during the reaction and ensuring the amino group of the isoquinoline remains nucleophilic.
Part III: Advanced Functionalization Strategies
Modern organic synthesis offers powerful tools to modify the isoquinoline core at positions that are otherwise unreactive. C-H activation and functionalization are at the forefront of these technologies.
Conceptual Protocol: Photocatalytic C5-Difluoroalkylation
Recent advances have shown that the C5 position of 8-aminoquinoline amides can be selectively functionalized via photocatalysis.[11] This strategy offers a novel route to derivatives that are difficult to access through classical methods.
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-Aminoisoquinolin-1-ol as a Novel Fluorescent Probe
Introduction: Unveiling the Potential of 8-Aminoisoquinolin-1-ol
This compound is a heterocyclic aromatic compound with a rigid isoquinoline backbone. Its structure is distinguished by the presence of two key functional groups positioned on the aromatic ring: an amino (-NH₂) group at position 8 and a hydroxyl (-OH) group at position 1. This specific arrangement of a hydroxyl group and an amino group around the nitrogen-containing heterocyclic core makes this compound a prime candidate for use as a fluorescent probe. The nitrogen and oxygen atoms can act as a bidentate chelation site for metal ions, while the proton-labile nature of the amino and hydroxyl groups suggests sensitivity to pH changes.[1]
Derivatives of the isomeric 8-aminoquinoline and 8-hydroxyquinoline are well-established as highly effective fluorescent sensors for detecting and quantifying analytes such as metal ions and protons (pH).[2][3] These probes operate through various photophysical mechanisms, including Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Internal Charge Transfer (ICT).[2] Upon binding to a target analyte, the probe's electronic structure is altered, leading to a measurable change in its fluorescence properties, such as intensity or wavelength. This "turn-on" or "turn-off" response allows for sensitive detection. Given these precedents, this compound is poised to be a versatile tool for researchers in analytical chemistry, cell biology, and drug development.
This guide provides a comprehensive overview of the principles, protocols, and data analysis techniques for utilizing this compound as a fluorescent probe, drawing upon the established knowledge of its structural analogs.
Principle of Operation: The Science Behind the Signal
The fluorescence of a probe like this compound is governed by its molecular structure and its interaction with the local environment. In its free, unbound state, the probe may exhibit low fluorescence due to non-radiative decay pathways that dissipate the energy absorbed from excitation light. However, upon binding to an analyte, these quenching pathways can be inhibited, leading to a significant increase in fluorescence.
Key Sensing Mechanisms
-
Chelation-Enhanced Fluorescence (CHEF): This is a primary mechanism for metal ion detection. In the free ligand, intramolecular rotations and vibrations can quench fluorescence. When the probe chelates a metal ion, a rigid, planar complex is formed. This rigidity reduces the energy lost to non-radiative vibrational decay, forcing the molecule to release its energy as light and thereby enhancing the fluorescence quantum yield.[2]
-
Photoinduced Electron Transfer (PET): The amino group at the 8-position possesses a lone pair of electrons that can, upon excitation, be transferred to the excited fluorophore (the isoquinoline ring system). This process quenches the fluorescence.[4] When the probe binds a metal ion or is protonated in an acidic medium, the lone pair of electrons on the nitrogen atom becomes engaged in the coordinate or covalent bond. This engagement lowers the energy of the lone pair orbital, suppressing the PET process and causing the fluorescence to be "turned on".[4]
-
Internal Charge Transfer (ICT): The amino and hydroxyl groups act as electron-donating groups, while the isoquinoline ring can act as an electron acceptor. Upon excitation, an intramolecular charge transfer can occur. The extent of this charge transfer, and thus the emission wavelength, is highly sensitive to the polarity of the solvent and to analyte binding, which can alter the electron-donating or -accepting strength of the involved groups.[5]
Figure 1: Conceptual diagram of CHEF and PET fluorescence mechanisms.
Anticipated Photophysical Properties
While detailed experimental data for this compound is not yet widely published, we can extrapolate its likely properties from structurally similar compounds like 8-hydroxyquinoline derivatives.[6][7] These properties must be determined experimentally for the specific batch of the probe being used.
| Parameter | Expected Value / Characteristic | Rationale & Significance |
| λabs (Max Absorption) | ~320 - 360 nm | The isoquinoline core dictates the UV absorption. This value is crucial for setting the excitation wavelength on a fluorometer. |
| λem (Max Emission) | ~450 - 550 nm | Emission is expected in the blue-green region of the spectrum. This can shift depending on solvent polarity and analyte binding (solvatochromism).[6] |
| Molar Extinction Coeff. (ε) | > 10,000 M⁻¹cm⁻¹ | A high value indicates efficient light absorption, contributing to a brighter signal. |
| Quantum Yield (ΦF) | Low in free state; High upon binding | The ratio of photons emitted to photons absorbed. A large change in ΦF upon analyte binding is the hallmark of a good "turn-on" probe. |
| Stokes Shift | > 50 nm | The difference between λabs and λem. A large Stokes shift is desirable to minimize self-absorption and interference between excitation and emission signals.[4] |
Application 1: Fluorescent Detection of Divalent Metal Ions (e.g., Zn²⁺)
8-aminoquinoline derivatives are renowned for their high affinity and selectivity for zinc ions (Zn²⁺), an essential metal ion in biological systems.[8][9] The protocol below outlines a general method for characterizing the response of this compound to a target metal ion.
Experimental Protocol: Spectrofluorometric Titration
Objective: To determine the sensitivity, selectivity, and binding stoichiometry of this compound with a target metal ion (e.g., ZnCl₂).
Materials:
-
This compound stock solution (1 mM in DMSO or Ethanol)
-
Target metal ion stock solution (e.g., 10 mM ZnCl₂ in deionized water)
-
Buffer solution (e.g., 10 mM HEPES or Tris-HCl, pH 7.4)
-
Deionized water
-
Spectrofluorometer and quartz cuvettes
Procedure:
-
Preparation of Working Solution: Prepare a 3 mL solution in a cuvette containing the buffer and a final concentration of 10 µM this compound. Causality: A 10 µM concentration is typically sufficient to yield a measurable signal without causing inner filter effects.
-
Initial Spectrum: Place the cuvette in the spectrofluorometer. Set the excitation wavelength (e.g., 340 nm, to be optimized by running an excitation scan first) and record the emission spectrum (e.g., from 400 nm to 650 nm). This is the baseline fluorescence (F₀).
-
Titration: Add small aliquots (e.g., 1-5 µL) of the metal ion stock solution to the cuvette. After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 1-2 minutes.
-
Spectral Acquisition: Record the fluorescence emission spectrum after each addition of the metal ion.
-
Continue Titration: Repeat steps 3 and 4 until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
-
Selectivity Test (Self-Validation): Prepare identical solutions of the probe as in step 1. Add a saturating concentration of other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) and record the fluorescence response. A selective probe will show a significant response only to the target ion.[5]
Data Analysis
-
Response Curve: Plot the fluorescence intensity at the emission maximum (F) against the concentration of the added metal ion.
-
Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (probe solution without metal ion) and k is the slope of the initial linear portion of the titration curve.
-
Binding Stoichiometry (Job's Plot): To determine the binding ratio (e.g., 1:1 or 1:2 probe-to-metal), perform a Job's plot analysis by varying the mole fraction of the probe and metal ion while keeping the total concentration constant. The maximum fluorescence will occur at the mole fraction corresponding to the stoichiometry of the complex.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for 8-Aminoisoquinolin-1-ol in Metal Ion Sensing
Abstract
This technical guide provides a comprehensive overview of the application of 8-aminoisochinolin-1-ol as a fluorescent chemosensor for the detection of metal ions. While direct experimental data for 8-aminoisochinolin-1-ol is emerging, this document synthesizes information from the well-established principles of structurally similar compounds, namely 8-aminoquinoline and 8-hydroxyquinoline derivatives, to present a robust framework for its utilization.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for the synthesis, characterization, and application of 8-aminoisochinolin-1-ol in metal ion sensing, complete with theoretical justifications for the experimental choices.
Introduction: The Critical Role of Metal Ion Sensing
Metal ions are fundamental to a vast array of biological and environmental processes.[3] However, imbalances in their concentrations can lead to significant pathological conditions and environmental contamination. Consequently, the development of sensitive and selective methods for the detection of metal ions is of paramount importance.[1] Fluorescent chemosensors have emerged as a powerful analytical tool due to their high sensitivity, operational simplicity, and potential for real-time monitoring in biological systems.[1][2]
8-Aminoisoquinolin-1-ol belongs to the family of quinoline derivatives, which are renowned for their metal-chelating properties.[3] The strategic placement of the amino and hydroxyl groups in proximity to the nitrogen atom of the isoquinoline ring creates a bidentate chelation site, making it an excellent candidate for a fluorescent sensor. The underlying principle of its sensing capability is based on the modulation of its photophysical properties upon coordination with a metal ion, leading to a discernible "turn-on" or "turn-off" fluorescent response.
The primary mechanisms governing this response are:
-
Chelation-Enhanced Fluorescence (CHEF): In its free form, the fluorescence of the ligand is often quenched. Upon binding to a metal ion, the resulting complex becomes more rigid, which restricts intramolecular vibrations and rotations, thereby reducing non-radiative decay pathways and enhancing fluorescence intensity.
-
Photoinduced Electron Transfer (PET): The lone pair of electrons on the amino group can quench the fluorescence of the isoquinoline fluorophore through a PET mechanism. Metal ion coordination to the amino group inhibits this process, leading to a "turn-on" fluorescence response.
-
Internal Charge Transfer (ICT): The interaction with a metal ion can alter the electron density distribution within the molecule, modifying the ICT character and shifting the emission wavelength.
Synthesis of this compound: A Proposed Protocol
Proposed Synthetic Pathway
A potential two-step synthesis could involve the nitration of isoquinolin-1-ol followed by the reduction of the nitro group to an amine.
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol
Step 1: Nitration of Isoquinolin-1-ol to 8-Nitroisoquinolin-1-ol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 5.0 g of isoquinolin-1-ol to the cooled sulfuric acid while stirring. Ensure the temperature does not exceed 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate beaker, keeping it cool in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of isoquinolin-1-ol in sulfuric acid over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. The precipitate of 8-nitroisoquinolin-1-ol will form.
-
Purification: Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry it under a vacuum. Recrystallization from ethanol or a similar solvent may be required for further purification.
Step 2: Reduction of 8-Nitroisoquinolin-1-ol to this compound
-
Reaction Setup: In a round-bottom flask, suspend 3.0 g of 8-nitroisoquinolin-1-ol and 6.0 g of iron powder in a mixture of 50 mL of ethanol and 10 mL of water.
-
Acidification: Add 1 mL of concentrated hydrochloric acid to the mixture and heat it to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible (typically 2-4 hours).
-
Neutralization and Filtration: While the reaction mixture is still hot, add sodium carbonate to neutralize the acid. Filter the hot solution to remove the iron sludge. Wash the sludge with hot ethanol.
-
Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 8-aminoisochinolin-1-ol.
Application in Metal Ion Sensing: A General Protocol
This protocol outlines the general steps for utilizing 8-aminoisochinolin-1-ol as a fluorescent chemosensor for the detection of metal ions.
Materials and Reagents
-
This compound (synthesized as per the protocol above)
-
A selection of metal salts (e.g., chlorides or nitrates of Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺)
-
Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, DMSO)
-
Buffer solutions (e.g., HEPES, Tris-HCl) to maintain a constant pH
-
Deionized water
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter
Experimental Workflow
Caption: Workflow for metal ion sensing experiments.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 8-aminoisochinolin-1-ol (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare stock solutions of the various metal salts (e.g., 10 mM) in deionized water or the same solvent as the ligand.
-
-
Fluorescence Titration:
-
In a series of cuvettes, place a fixed concentration of 8-aminoisochinolin-1-ol (e.g., 10 µM) in a buffered solution (e.g., 10 mM HEPES, pH 7.4).
-
Record the initial fluorescence emission spectrum of the ligand solution. Based on the parent compound 8-hydroxyquinoline, an excitation wavelength in the range of 320-360 nm can be anticipated, with emission expected between 400-550 nm.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau.
-
-
Selectivity and Interference Studies:
-
Prepare a series of solutions containing 8-aminoisochinolin-1-ol (e.g., 10 µM) and a fixed concentration (e.g., 5-10 equivalents) of different metal ions.
-
Measure the fluorescence intensity of each solution to determine the selectivity of the sensor.
-
To assess interference, to the solution of the sensor and the target metal ion, add other potentially competing metal ions and observe any changes in the fluorescence signal.
-
-
Determination of the Limit of Detection (LOD):
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (the sensor in the absence of the metal ion) and k is the slope of the linear portion of the fluorescence intensity versus metal ion concentration plot.
-
-
Determination of Binding Stoichiometry (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is kept constant, but their molar fractions are varied from 0 to 1.
-
Measure the fluorescence intensity for each solution at the emission maximum.
-
Plot the change in fluorescence intensity against the mole fraction of the metal ion. The mole fraction at which the maximum fluorescence change is observed indicates the stoichiometry of the complex.
-
Data Interpretation and Expected Results
The interaction of 8-aminoisochinolin-1-ol with metal ions is expected to result in a significant change in its fluorescence properties.
Spectroscopic Changes
-
Fluorescence Enhancement ("Turn-on"): For many divalent transition metal ions like Zn²⁺, a significant increase in fluorescence intensity is anticipated due to the CHEF and/or PET inhibition mechanisms.[2]
-
Fluorescence Quenching ("Turn-off"): Paramagnetic metal ions such as Cu²⁺, Fe³⁺, and Ni²⁺ may quench the fluorescence due to energy or electron transfer processes.
-
Spectral Shifts: The binding of a metal ion can cause a blue or red shift in the emission maximum, providing additional information about the coordination environment.
Quantitative Analysis
The following table provides a template for summarizing the expected sensing performance of 8-aminoisochinolin-1-ol for various metal ions, based on data from related 8-aminoquinoline and 8-hydroxyquinoline sensors.
| Metal Ion | Expected Response | Approx. Detection Limit (µM) | Potential Interferences |
| Zn²⁺ | Strong Fluorescence Enhancement | 0.1 - 5 | Cd²⁺ |
| Cu²⁺ | Fluorescence Quenching | 0.5 - 10 | Ni²⁺, Co²⁺ |
| Al³⁺ | Moderate Fluorescence Enhancement | 1 - 20 | Fe³⁺ |
| Fe³⁺ | Fluorescence Quenching | 1 - 20 | Cu²⁺ |
| Cd²⁺ | Weak Fluorescence Enhancement | 5 - 50 | Zn²⁺ |
Note: The values presented in this table are illustrative and based on the performance of similar compounds. Actual experimental values for 8-aminoisochinolin-1-ol may vary.
Signaling Pathway and Mechanism
The sensing mechanism of 8-aminoisochinolin-1-ol is predicated on its ability to form a stable chelate with metal ions, which in turn modulates its photophysical properties.
Caption: Proposed mechanism of fluorescence enhancement.
Conclusion
This compound holds significant promise as a fluorescent chemosensor for the detection of various metal ions. Its structural similarity to the well-established 8-aminoquinoline and 8-hydroxyquinoline families provides a strong foundation for its application in this field. The protocols and theoretical framework presented in this guide offer a comprehensive starting point for researchers to synthesize, characterize, and utilize this compound in their sensing applications. Further experimental validation is necessary to fully elucidate its photophysical properties and sensing capabilities for specific metal ions.
References
Application Notes and Protocols for the Functionalization of 8-Aminoisoquinolin-1-ol: A Guide for Researchers
Introduction: The Versatility of the 8-Aminoisoquinolin-1-ol Scaffold in Drug Discovery
The isoquinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Among these, the this compound scaffold has emerged as a particularly valuable building block in the design of targeted therapeutics. Its unique electronic and structural features, including the presence of a nucleophilic amino group, a hydroxyl group in a lactam form, and multiple sites for modification, make it an attractive starting point for the synthesis of diverse compound libraries. Notably, functionalized isoquinolin-1-one cores are key components of potent poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in cancer therapy.[3][4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of this compound. We will delve into key synthetic strategies, offering detailed, step-by-step protocols and the underlying chemical principles for each transformation. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for the exploration of this versatile scaffold in drug discovery programs.
Core Functionalization Strategies: A Two-Pronged Approach
The functionalization of this compound can be broadly categorized into two main approaches:
-
Direct Functionalization of the 8-Amino Group: This involves reactions such as N-acylation and N-alkylation to introduce a variety of substituents directly onto the amino moiety.
-
Conversion of the 8-Amino Group to a Versatile Handle for Cross-Coupling Reactions: This strategy involves the transformation of the amino group into a halide, which then serves as an electrophilic partner in powerful carbon-carbon and carbon-nitrogen bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.
The following sections will provide detailed protocols for these key transformations.
Part 1: Direct Functionalization of the 8-Amino Group
Protocol 1: N-Acylation of this compound
N-acylation is a fundamental transformation that allows for the introduction of a wide array of functional groups, influencing the compound's steric and electronic properties, as well as its potential for hydrogen bonding. This can be critical for modulating biological activity and pharmacokinetic properties. The following protocol is adapted from established methods for the acylation of 8-aminoquinolines.[7][8]
Reaction Workflow:
Caption: Workflow for the N-acylation of this compound.
Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.1 eq).
-
Coupling Agent Addition: Add a suitable coupling agent such as HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.5 eq), dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 8-acylaminoisoquinolin-1-ol.
Quantitative Data Summary:
| Entry | Carboxylic Acid | Coupling System | Base | Solvent | Yield (%) |
| 1 | Acetic Acid | HATU | DIPEA | DMF | 85-95 |
| 2 | Benzoic Acid | HOBt/EDC | Et₃N | CH₂Cl₂ | 80-90 |
| 3 | Boc-glycine | HATU | DIPEA | DMF | 88-98 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Part 2: Functionalization via Cross-Coupling Reactions
To access a broader range of derivatives, particularly those with new carbon-carbon and carbon-nitrogen bonds at the 8-position, a multi-step strategy involving the conversion of the amino group to a halide is employed.
Protocol 2: Synthesis of 8-Bromoisoquinolin-1-ol via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][9][10][11][12] This protocol outlines the synthesis of 8-bromoisoquinolin-1-ol, a key precursor for subsequent cross-coupling reactions.
Reaction Workflow:
Caption: Workflow for the Sandmeyer bromination of this compound.
Experimental Protocol:
-
Diazotization: Suspend this compound (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~5-10 eq) and cool the mixture to 0-5 °C in an ice-salt bath. To this stirred suspension, add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid (48%). Add the cold diazonium salt solution from the previous step portion-wise to the stirred CuBr solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 1-2 hours, or until gas evolution ceases.
-
Workup: Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash the solid with water and a small amount of cold ethanol.
-
Purification: The crude 8-bromoisoquinolin-1-ol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Protocol 3: Suzuki-Miyaura Cross-Coupling of 8-Bromoisoquinolin-1-ol
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide.[11] This protocol allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 8-position.
Reaction Mechanism Overview:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine 8-bromoisoquinolin-1-ol (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the 8-arylisoquinolin-1-ol product.
Quantitative Data Summary:
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF/H₂O | 110 | 75-85 |
Note: Yields are representative and depend on the specific substrates and reaction conditions.
Protocol 4: Buchwald-Hartwig Amination of 8-Bromoisoquinolin-1-ol
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of N-arylated and N-heteroarylated compounds.[13] This protocol allows for the introduction of various primary and secondary amines at the 8-position.
Reaction Workflow:
Caption: Workflow for the Buchwald-Hartwig amination of 8-Bromoisoquinolin-1-ol.
Experimental Protocol:
-
Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate, 1.4-2.0 eq).
-
Reagent Addition: Add 8-bromoisoquinolin-1-ol (1.0 eq) and the desired amine (1.1-1.5 eq) to the Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data Summary:
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 82-92 |
Note: Yields are representative and will depend on the specific amine and reaction conditions.
Conclusion
The this compound scaffold offers a wealth of opportunities for chemical modification, enabling the synthesis of diverse and potent bioactive molecules. The protocols detailed in this application note provide a robust starting point for researchers to explore the functionalization of this important heterocyclic system. By leveraging both direct N-functionalization and strategic conversion to a halide for cross-coupling reactions, a wide range of novel 8-substituted isoquinolin-1-ol derivatives can be accessed. These methods, grounded in well-established chemical principles, should empower researchers in their efforts to design and synthesize the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
8-Aminoisoquinolin-1-ol: A Versatile Ligand for Advanced Coordination Chemistry
Introduction: Unveiling the Potential of 8-Aminoisoquinolin-1-ol
In the vast landscape of coordination chemistry, the quest for ligands that impart unique electronic and steric properties to metal centers is a continuous endeavor. This compound emerges as a compelling, yet underexplored, bidentate ligand with significant potential for creating novel metal complexes with diverse applications. Its rigid isoquinoline backbone, coupled with the strategically positioned amino and hydroxyl coordinating groups, offers a distinct coordination environment compared to its well-studied quinoline analogue, 8-hydroxyquinoline. This guide provides a comprehensive overview of 8-aminoisochinolin-1-ol as a ligand, from its synthesis to the anticipated properties and applications of its metal complexes in catalysis, fluorescent sensing, and medicinal chemistry.
The isoquinoline scaffold, with the nitrogen atom at the 2-position, presents a different electronic distribution and steric profile compared to quinoline. The presence of both a hard oxygen donor (from the hydroxyl group) and a borderline nitrogen donor (from the amino group) allows for the chelation of a wide array of metal ions, from transition metals to main group elements. This bidentate N,O-coordination is expected to form stable five-membered chelate rings, a favorable geometry in coordination chemistry. The inherent fluorescence of the isoquinoline ring system, which can be modulated upon metal chelation, also positions 8-aminoisochinolin-1-ol as a promising candidate for the development of novel fluorescent sensors.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals interested in harnessing the potential of 8-aminoisochinolin-1-ol in their respective fields.
Synthesis of this compound: A Proposed Synthetic Pathway
While a direct, one-pot synthesis of 8-aminoisochinolin-1-ol is not extensively documented in the current literature, a plausible multi-step synthetic route can be devised based on established isoquinoline synthesis methodologies, such as the Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization, followed by functional group interconversions. The following proposed protocol outlines a logical pathway to access this valuable ligand.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol for the Proposed Synthesis of this compound:
Step 1: Synthesis of 1-Methyl-8-nitroisoquinoline
-
Acylation of 2-Methyl-3-nitroaniline: To a solution of 2-methyl-3-nitroaniline in a suitable solvent (e.g., dichloromethane), slowly add acetyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Bischler-Napieralski Cyclization: The resulting amide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heated to induce cyclization, yielding 1-methyl-8-nitroisoquinoline.
Step 2: Oxidation to 8-Nitroisoquinoline-1-carboxylic acid
-
The methyl group at the 1-position of 1-methyl-8-nitroisoquinoline is oxidized to a carboxylic acid. This can be achieved using oxidizing agents like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) under appropriate reaction conditions.
Step 3: Conversion to this compound
-
Reduction of the Nitro Group: The nitro group of 8-nitroisoquinoline-1-carboxylic acid is reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. This yields 8-aminoisoquinoline-1-carboxylic acid.
-
Decarboxylative Hydroxylation (Hypothetical): A potential, though less common, route could involve a decarboxylative hydroxylation. More reliably, the carboxylic acid can be converted to a hydroxyl group through a multi-step sequence.
-
Alternative (more plausible) final steps:
-
Curtius or Hofmann Rearrangement: The carboxylic acid can be converted to an acyl azide (Curtius) or an amide (Hofmann) which upon rearrangement and hydrolysis would yield the 8-aminoisoquinolin-1-amine. Subsequent diazotization of this diamine at the 1-position followed by hydrolysis could yield the desired 1-hydroxyl group.
-
Direct Diazotization and Hydrolysis of 8-Aminoisoquinoline: A more direct approach would be to start from commercially available 8-aminoisoquinoline. Introducing a hydroxyl group at the 1-position is challenging. A possible route could involve the synthesis of 1-chloro-8-nitroisoquinoline, followed by nucleophilic substitution with a hydroxide source and subsequent reduction of the nitro group.
-
Note: The proposed synthetic pathways require experimental validation and optimization. The reactivity of the isoquinoline ring system and the influence of the substituents at each step need to be carefully considered.
Coordination Chemistry of this compound
This compound is anticipated to act as a bidentate, monoanionic ligand, coordinating to a metal center through the nitrogen atom of the amino group and the deprotonated oxygen atom of the hydroxyl group. This N,O-coordination forms a stable five-membered chelate ring.
Caption: Coordination mode of this compound with a metal ion.
The coordination geometry of the resulting metal complexes will depend on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. For example, with divalent transition metals like Cu(II), Ni(II), or Zn(II), one would expect the formation of neutral complexes with a 1:2 metal-to-ligand ratio, leading to square planar or tetrahedral geometries. With trivalent metals like Al(III) or Fe(III), tris-chelate octahedral complexes are likely to form.
Protocol for the Synthesis of a Generic M(II)-(8-aminoisochinolin-1-ol)₂ Complex:
-
Ligand Solution: Dissolve 8-aminoisochinolin-1-ol (2 equivalents) in a suitable solvent such as ethanol or methanol. A slight excess of a weak base (e.g., triethylamine) may be added to facilitate deprotonation of the hydroxyl group.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., MCl₂, M(OAc)₂, 1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Isolation: The resulting metal complex may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization. The precipitate is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Characterization: The synthesized complex should be characterized by standard analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy (for diamagnetic complexes), mass spectrometry, and elemental analysis. Single-crystal X-ray diffraction would provide definitive structural information.
Applications of this compound Metal Complexes
While specific data for 8-aminoisochinolin-1-ol complexes is limited, we can infer their potential applications based on the well-documented activities of structurally similar 8-aminoquinoline and 8-hydroxyquinoline complexes.
Homogeneous Catalysis
Complexes of 8-aminoquinoline have been employed as directing groups in C-H bond functionalization reactions. The ability of the amino group to coordinate to a metal center positions the catalyst in proximity to specific C-H bonds, enabling their selective activation. It is highly probable that metal complexes of 8-aminoisochinolin-1-ol could also serve as effective catalysts in various organic transformations.
Table 1: Analogous Catalytic Applications of 8-Aminoquinoline-type Complexes
| Catalyst System | Reaction Type | Substrate | Product | Reported Efficiency (Analogous System) | Reference |
| Ni(II)-8-aminoquinoline | C(sp³)-H Arylation | Aliphatic amides | Arylated amides | Good to excellent yields | [1] |
| Pd(II)-8-aminoquinoline | C-H Olefination | Aromatic amides | Olefinated amides | High regioselectivity | (General knowledge from catalysis literature) |
Fluorescent Sensing
The inherent fluorescence of the isoquinoline core in 8-aminoisochinolin-1-ol is expected to be modulated upon coordination to metal ions. This phenomenon, known as chelation-enhanced fluorescence (CHEF), can be exploited for the development of selective and sensitive fluorescent sensors for various metal ions. The binding of a metal ion restricts intramolecular vibrations and rotations, leading to an increase in the fluorescence quantum yield.
Table 2: Anticipated Fluorescence Properties of this compound Metal Complexes (Based on Analogous Systems)
| Metal Ion | Expected Fluorescence Response | Potential Detection Limit (Analogous System) | Reference |
| Zn²⁺ | Strong fluorescence enhancement ("Turn-on") | nanomolar to micromolar range | [2] |
| Al³⁺ | Significant fluorescence enhancement | micromolar range | [2] |
| Cd²⁺ | Moderate fluorescence enhancement | micromolar range | [2] |
| Cu²⁺, Fe³⁺ | Fluorescence quenching ("Turn-off") | micromolar range | (General knowledge from sensor literature) |
Protocol for Evaluating Fluorescent Sensing Capabilities:
-
Stock Solutions: Prepare stock solutions of 8-aminoisochinolin-1-ol and various metal salts in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Titration Experiment: To a solution of the ligand, incrementally add aliquots of a specific metal ion solution.
-
Spectroscopic Measurements: After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding stoichiometry and the detection limit.
Medicinal Chemistry and Drug Development
8-Aminoquinoline derivatives are well-known for their biological activities, including antimalarial, anticancer, and antimicrobial properties. The chelation of metal ions by these ligands can enhance their therapeutic efficacy. Metal complexes of 8-aminoisochinolin-1-ol are therefore promising candidates for the development of new metallodrugs.
Table 3: Reported Cytotoxicity of Analogous 8-Aminoquinoline Metal Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| Pt(II)-8-aminoquinoline derivative | MDA-MB-231 (Breast Cancer) | 10.9 ± 1.3 | [3] |
| Cu(II)-8-aminoquinoline-uracil | MOLT-3 (Leukemia) | Significant activity reported | [4] |
Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Culture the desired cancer cell line in a suitable medium.
-
Treatment: Seed the cells in 96-well plates and treat them with varying concentrations of the 8-aminoisochinolin-1-ol metal complex.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Conclusion and Future Outlook
This compound represents a ligand with considerable untapped potential in coordination chemistry. Its unique structural and electronic features suggest that its metal complexes could exhibit remarkable properties in catalysis, fluorescent sensing, and medicinal applications. While further research is needed to establish reliable synthetic routes and to fully characterize the properties of its coordination compounds, the information presented in this guide, based on sound chemical principles and data from analogous systems, provides a strong foundation for future investigations. The exploration of 8-aminoisochinolin-1-ol and its metal complexes is a promising avenue for the development of new functional materials and therapeutic agents.
References
Application Notes and Protocols for the Experimental Setup of 8-Aminoisoquinolin-1-ol Reactions
Introduction: The Versatile 8-Aminoisoquinolin-1-ol Scaffold
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid, planar structure, combined with the presence of strategically positioned amino and hydroxyl groups, makes it a valuable scaffold for the synthesis of novel compounds with potential biological activity and unique photophysical properties. The amino group at the 8-position can act as a directing group in various transition metal-catalyzed reactions, enabling selective C-H functionalization. Furthermore, both the amino and hydroxyl moieties provide handles for derivatization, allowing for the exploration of a diverse chemical space.
This comprehensive guide provides detailed experimental setups for key reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions. The protocols are designed to be robust and reproducible, and the underlying chemical principles are explained to empower researchers to adapt and innovate.
Safety Precautions and Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents. While a specific SDS for this compound may not be readily available, the safety profiles of related compounds such as 8-aminoquinoline and 8-hydroxyquinoline provide valuable guidance.[1][2][3][4]
General Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][4]
-
Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][4]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2][4]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[2]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[1]
Hazard Summary of Related Compounds:
-
8-Aminoquinoline: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[1][3]
-
8-Hydroxyquinoline: Toxic if swallowed, may cause an allergic skin reaction, and can cause serious eye damage.[2][5]
Given these potential hazards, it is prudent to handle this compound with a high degree of caution.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for reaction monitoring and product characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | N/A |
| Molecular Weight | 160.17 g/mol | N/A |
| Appearance | Expected to be a solid | [6] |
| Melting Point | 168 - 169 °C (for 8-Aminoisoquinoline) | [4] |
| Solubility | Likely soluble in organic solvents like DMSO and DMF | [6] |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core, as well as signals for the amino and hydroxyl protons. The chemical shifts will be influenced by the electronic nature of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms of the isoquinoline ring.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the hydroxyl group, and C=N and C=C stretching vibrations of the aromatic system.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols for Key Reactions
The following protocols detail the experimental setup for palladium-catalyzed cross-coupling reactions, which are powerful tools for the derivatization of the this compound scaffold. These reactions enable the formation of C-N and C-C bonds, opening avenues for the synthesis of a wide array of novel compounds.[7]
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-8-aminoisoquinolin-1-ols
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[8][9] This protocol describes the coupling of this compound with an aryl halide.
Reaction Scheme:
References
- 1. fishersci.com [fishersci.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: High-Throughput Analytical Methods for the Quantification of 8-Aminoisoquinolin-1-ol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 8-Aminoisoquinolin-1-ol (also known as 8-amino-1(2H)-isoquinolinone), a key chemical intermediate and a structural motif found in pharmacologically active compounds, including Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Accurate and robust analytical methods are critical for its detection in research, process development, and quality control settings. This document outlines two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The causality behind experimental choices, detailed step-by-step protocols, and method validation considerations are discussed to ensure scientific integrity and reliable results.
Introduction and Significance
This compound is a vital heterocyclic compound. Its isoquinoline core is a privileged scaffold in medicinal chemistry, notably in the development of PARP inhibitors, a class of targeted anticancer drugs.[1][2] PARP enzymes are crucial for DNA damage repair, and their inhibition can lead to synthetic lethality in cancer cells with specific mutations, such as in BRCA1/2 genes.[1] Given its role as a potential metabolite, synthetic precursor, or impurity in drug development, the ability to accurately quantify this compound is paramount for pharmacokinetic studies, process optimization, and ensuring the purity of final active pharmaceutical ingredients (APIs).
This application note provides researchers, scientists, and drug development professionals with the necessary tools to implement reliable analytical methods for this compound.
Physicochemical Properties & Analytical Considerations
Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods. These properties dictate choices regarding chromatographic columns, mobile phases, and detection parameters.
| Property | Value (Predicted/Experimental) | Analytical Implication |
| Molecular Formula | C₉H₈N₂O[3] | Guides mass spectrometry settings (m/z). |
| Molecular Weight | 160.17 g/mol [3] | Used for calculating concentrations and for MS. |
| pKa | 6.20 ± 0.23 (Predicted)[4] | Critical for selecting mobile phase pH to ensure consistent ionization and retention in reverse-phase HPLC. |
| Appearance | Brown solid[4] | Indicates the need for proper dissolution in a suitable solvent for analysis. |
| UV Absorbance | Predicted λmax ~240-250 nm & ~320-340 nm | Informs the selection of an appropriate wavelength for HPLC-UV detection to maximize sensitivity.[5] |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile | Dictates the choice of solvents for stock solutions, standards, and sample preparation. |
Overview of Analytical Methodologies
The choice of an analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Technique | Principle | Sensitivity | Selectivity | Throughput | Primary Application |
| HPLC-UV | Separation by reverse-phase chromatography, detection by UV absorbance. | Moderate (µg/mL) | Good | High | Routine analysis, purity checks, process monitoring. |
| LC-MS/MS | Separation by HPLC, detection by mass-to-charge ratio of parent and fragment ions. | Very High (ng/mL to pg/mL) | Excellent | High | Bioanalysis (plasma, urine), trace impurity analysis, metabolite identification.[6][7] |
Featured Protocol 1: HPLC-UV for Routine Quantification
This protocol describes a robust reverse-phase HPLC method suitable for quantifying this compound in samples such as reaction mixtures or as a chemical standard.
Principle & Rationale
The method utilizes a C18 stationary phase, which retains the moderately non-polar isoquinoline structure. An acidic mobile phase (pH ~3) is employed to ensure the amino group is protonated, leading to consistent retention and sharp peak shapes. Detection is performed at a UV wavelength corresponding to a high absorbance region of the molecule's chromophore.[5]
Experimental Protocol
4.2.1. Reagents and Equipment
-
Reagents: this compound reference standard, Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Equipment: HPLC system with UV/PDA detector, Analytical balance, Volumetric flasks, Pipettes, Syringe filters (0.22 µm PTFE).
4.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of Methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
4.2.3. Instrumental Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention for the analyte. |
| Mobile Phase | Gradient | Allows for efficient elution of the analyte while cleaning the column of more retained impurities. |
| 0-15 min: 10% to 90% B | ||
| 15-17 min: 90% B | ||
| 17-18 min: 90% to 10% B | ||
| 18-25 min: 10% B (re-equilibration) | ||
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Balances sensitivity with peak shape. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 245 nm | Corresponds to a strong absorbance wavelength for the quinoline core, maximizing sensitivity.[5] |
4.2.4. System Suitability & Data Analysis
-
System Suitability: Before analysis, inject a mid-concentration standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Calibration: Generate a calibration curve by plotting the peak area against the concentration of the working standards. Perform a linear regression (y = mx + c) with a coefficient of determination (R²) > 0.995.
-
Quantification: Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Featured Protocol 2: LC-MS/MS for High-Sensitivity Bioanalysis
This protocol is designed for the trace-level quantification of this compound in complex biological matrices like plasma, which is essential for pharmacokinetic studies.
Principle & Rationale
This method combines the superior separation of UPLC/HPLC with the unparalleled selectivity and sensitivity of tandem mass spectrometry.[6] The analyte is ionized, typically using Electrospray Ionization (ESI), and a specific precursor ion (the molecular ion, [M+H]⁺) is selected. This ion is fragmented in a collision cell, and a specific, stable product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low levels.[6][7]
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis.
Experimental Protocol
5.3.1. Reagents and Equipment
-
Reagents: As in Protocol 1, plus an appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound (e.g., 8-Aminoquinoline[8]).
-
Equipment: LC-MS/MS system (e.g., Triple Quadrupole), Nitrogen generator, Centrifuge.
5.3.2. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile containing the internal standard (e.g., at 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
5.3.3. LC-MS/MS Instrumental Conditions
Liquid Chromatography:
| Parameter | Condition |
|---|---|
| Column | UPLC C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Analyte: 161.1 → 133.1 (Precursor → Product) |
| IS: (Varies based on choice) | |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
Note: MS parameters are instrument-dependent and require optimization.
5.3.4. Data Analysis & Validation
-
Quantification: Calculate the Peak Area Ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the Peak Area Ratio against concentration.
-
Validation: The method should be validated according to regulatory guidelines (e.g., FDA/ICH) for linearity, accuracy, precision, limit of quantification (LOQ), and stability.[7] The LOQ is expected to be in the low ng/mL range.
General Analytical Workflow
The overall process from receiving a sample to generating a final report follows a structured path to ensure data integrity and traceability.
Caption: A generalized workflow for quantitative analytical projects.
Conclusion
The analytical methods presented provide robust and reliable options for the quantification of this compound. The HPLC-UV method is well-suited for routine analyses where concentration levels are relatively high. For applications requiring high sensitivity, such as bioanalysis in complex matrices, the LC-MS/MS method is the gold standard, offering excellent selectivity and low limits of detection. Proper method validation is critical before implementing these protocols for regulated studies.
References
- 1. Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Aminoisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
8-Aminoisoquinolin-1-ol: A Privileged Scaffold for the Development of Potent Bioactive Molecules
Introduction: Unveiling the Potential of the 8-Aminoisoquinolin-1-ol Scaffold
The isoquinoline core is a prominent structural motif in a vast array of natural products and synthetic compounds, demonstrating a broad spectrum of pharmacological activities.[1] Within this esteemed class of heterocycles, 8-aminoisochinolin-1-ol, and more specifically its predominant tautomeric form, 8-amino-1(2H)-isoquinolinone, has emerged as a privileged scaffold in medicinal chemistry. Its true potential has been particularly realized in the design of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in the DNA damage response (DDR) pathway.[2][3]
The inhibition of PARP-1 has proven to be a groundbreaking therapeutic strategy, especially in the context of "synthetic lethality" in cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5] The 8-amino-1(2H)-isoquinolinone core mimics the nicotinamide portion of the NAD+ substrate, effectively blocking the enzyme's catalytic activity.[2] This guide provides a comprehensive overview of 8-aminoisochinolin-1-ol as a building block, detailing its synthesis, physicochemical properties, and its application in the development of bioactive molecules, with a primary focus on PARP-1 inhibitors. We will delve into detailed protocols for synthesis and biological evaluation, providing researchers with the necessary tools to explore and expand upon this promising chemical space.
Physicochemical Properties of this compound
The physicochemical properties of 8-aminoisochinolin-1-ol are crucial for its handling, formulation, and biological activity. As it primarily exists in the lactam form, 8-amino-1(2H)-isoquinolinone, the properties reflect this structure.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | - |
| Molecular Weight | 160.17 g/mol | - |
| Appearance | Expected to be a solid | [6][7] |
| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 150-250 °C. | [6][7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | General knowledge for similar heterocyclic compounds. |
| pKa | The amino group is basic, while the lactam proton is weakly acidic. | General chemical principles. |
| Tautomerism | Exists in equilibrium between the lactam (8-amino-1(2H)-isoquinolinone) and lactim (8-aminoisochinolin-1-ol) forms, with the lactam form being predominant.[8][9] | [8][9] |
The Tautomeric Landscape: this compound vs. 8-Amino-1(2H)-isoquinolinone
A critical aspect of the chemistry of 8-aminoisochinolin-1-ol is its existence in a tautomeric equilibrium with 8-amino-1(2H)-isoquinolinone. Tautomers are constitutional isomers that readily interconvert.[9] In this case, the equilibrium lies significantly towards the lactam (amide) form, 8-amino-1(2H)-isoquinolinone, due to the greater stability of the amide group compared to the lactim (enol) form.[8] This has important implications for its reactivity and its interactions with biological targets. The lactam structure is the key pharmacophore responsible for its PARP1 inhibitory activity.
Caption: Tautomeric equilibrium of 8-aminoisochinolin-1-ol.
Synthesis of the 8-Amino-1(2H)-isoquinolinone Scaffold
The synthesis of the 8-amino-1(2H)-isoquinolinone core can be achieved through a multi-step sequence starting from readily available isoquinoline or its derivatives. A plausible and documented synthetic pathway involves the nitration of isoquinoline, followed by reduction of the nitro group, a Sandmeyer reaction to introduce a chloro group, and finally, hydrolysis to the desired lactam.
Caption: Synthetic workflow for 8-amino-1(2H)-isoquinolinone.
Protocol 1: Synthesis of 8-Aminoisoquinoline from 8-Nitroisoquinoline
Causality: This initial step involves the reduction of the nitro group at the 8-position of the isoquinoline ring to a primary amine. Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classical and effective method for this transformation.
Materials:
-
8-Nitroisoquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (concentrated)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Suspend 8-nitroisoquinoline (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) and concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the solution to a pH of 10-12 by the slow addition of a concentrated sodium hydroxide solution, ensuring the mixture remains cool in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-aminoisoquinoline.
Protocol 2: Synthesis of 8-Amino-1-chloroisoquinoline via Sandmeyer-type Reaction
Causality: Direct conversion of an amino group on an aromatic ring to a chloro group can be efficiently achieved through a Sandmeyer-type reaction. This involves the formation of a diazonium salt from the amine, which is then displaced by a chloride ion, typically from a copper(I) chloride catalyst.
Materials:
-
8-Aminoisoquinoline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Water
-
Beakers, ice bath, stirring plate.
Procedure:
-
Dissolve 8-aminoisoquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate beaker, prepare a solution of copper(I) chloride (1.1 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain 8-amino-1-chloroisoquinoline.
Protocol 3: Synthesis of 8-Amino-1(2H)-isoquinolinone
Causality: The final step involves the hydrolysis of the 1-chloro substituent to a hydroxyl group, which will then tautomerize to the more stable lactam. This can be achieved by heating the chloro-substituted intermediate in an acidic aqueous solution.
Materials:
-
8-Amino-1-chloroisoquinoline
-
Aqueous Hydrochloric Acid (e.g., 6 M)
-
Round-bottom flask, reflux condenser, heating mantle.
Procedure:
-
Dissolve 8-amino-1-chloroisoquinoline (1.0 eq) in aqueous hydrochloric acid in a round-bottom flask.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 8-amino-1(2H)-isoquinolinone.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application in Bioactive Molecules: A Focus on PARP-1 Inhibition
The 8-amino-1(2H)-isoquinolinone scaffold is a cornerstone in the design of potent and selective PARP-1 inhibitors. The lactam ring system effectively mimics the nicotinamide moiety of the natural substrate NAD+, while the amino group at the 8-position provides a crucial handle for further derivatization to enhance potency and modulate physicochemical properties.
Mechanism of PARP-1 Inhibition
PARP-1 is a nuclear enzyme that plays a pivotal role in DNA single-strand break repair. Upon detecting a DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate. This PARylation process serves as a scaffold to recruit other DNA repair proteins.
8-Amino-1(2H)-isoquinolinone-based inhibitors act as competitive inhibitors of NAD+.[2] The lactam ring occupies the nicotinamide binding pocket of the PARP-1 catalytic domain, preventing the binding of NAD+ and thereby inhibiting the synthesis of PAR chains. This leads to the accumulation of unrepaired single-strand breaks, which, during DNA replication, are converted to highly cytotoxic double-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to cell death through a process known as synthetic lethality.[4][5]
Caption: Mechanism of PARP-1 inhibition.
Structure-Activity Relationship (SAR) Insights
The development of potent PARP inhibitors based on the 8-amino-1(2H)-isoquinolinone scaffold has been guided by extensive structure-activity relationship (SAR) studies. Key insights include:
-
The Lactam Core: The 1(2H)-isoquinolinone moiety is essential for binding to the nicotinamide pocket of PARP-1. Modifications to this core generally lead to a loss of activity.
-
The 8-Amino Group: The amino group at the 8-position serves as a critical attachment point for various side chains. The nature of the substituent on this amino group significantly influences potency and pharmacokinetic properties.
-
Substituents on the Amino Group: Acylation of the 8-amino group with various moieties, often containing additional rings and functional groups, can lead to a significant increase in inhibitory potency. These substituents can form additional interactions with the enzyme, extending into the adenine-ribose binding site.
-
Substitutions on the Isoquinoline Ring: Modifications at other positions of the isoquinoline ring can be used to fine-tune properties such as solubility, cell permeability, and metabolic stability.
Bioactivity Data of Representative PARP Inhibitors
The following table summarizes the in vitro inhibitory activity of several PARP inhibitors, including a close analog of the topic compound, to provide context for its potential potency.
| Compound | Target | IC₅₀ (nM) | Cell Line/Assay Condition | Reference |
| Olaparib | PARP-1 | 5 | Enzyme Assay | |
| Rucaparib | PARP-1 | 1.4 | Enzyme Assay | |
| Niraparib | PARP-1 | 3.8 | Enzyme Assay | |
| Talazoparib | PARP-1 | 0.57 | Enzyme Assay | [7] |
| 5-Aminoisoquinolin-1-one (5-AIQ) | PARP-1 | 3,900 | Enzyme Assay |
Note: The IC₅₀ value for 5-AIQ, a structural isomer of 8-amino-1(2H)-isoquinolinone, demonstrates that this core scaffold possesses inherent PARP-1 inhibitory activity, which can be significantly enhanced through further chemical modification.
Protocols for Biological Evaluation
Protocol 4: In Vitro PARP-1 Inhibition Assay (Enzymatic)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP-1. The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins, a process catalyzed by PARP-1. A decrease in the signal indicates inhibition of the enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Histone proteins (e.g., Histone H1)
-
Biotinylated NAD+
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
96-well plates (high-binding)
-
Plate reader
Procedure:
-
Coat a 96-well plate with histone proteins and incubate overnight at 4 °C.
-
Wash the plate with wash buffer (e.g., PBS-T).
-
Prepare serial dilutions of the test compound (e.g., 8-amino-1(2H)-isoquinolinone derivatives) in assay buffer.
-
In each well, add the PARP-1 enzyme, activated DNA, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 5: Cell-Based PARP Inhibition Assay (Western Blot)
Causality: This assay assesses the ability of a compound to inhibit PARP-1 activity within a cellular context. It measures the levels of PARylation in cells treated with a DNA damaging agent and the test compound. A reduction in PAR levels indicates cellular PARP inhibition.
Materials:
-
Cancer cell line (e.g., a BRCA-deficient line like MDA-MB-436)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H₂O₂)
-
Test compound
-
Lysis buffer
-
Primary antibodies (anti-PAR, anti-PARP-1, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PAR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total PARP-1 and a loading control to normalize the data.
-
Quantify the band intensities to determine the extent of PARP inhibition.
Conclusion and Future Directions
This compound, in its predominant tautomeric form 8-amino-1(2H)-isoquinolinone, represents a highly valuable and versatile building block for the design and synthesis of bioactive molecules. Its role as a key scaffold for potent PARP-1 inhibitors has been firmly established, with significant potential for the development of novel anticancer therapeutics. The synthetic routes and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to further explore this promising area.
Future research efforts will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Exploring different substituents on the 8-amino group and the isoquinoline ring will be crucial for fine-tuning the properties of these inhibitors. Furthermore, the application of this scaffold to target other enzymes or receptors remains an exciting avenue for future drug discovery endeavors. The continued investigation of 8-aminoisochinolin-1-ol and its derivatives is poised to yield the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: 8-Aminoisoquinolin-1-ol, a Novel Fluorophore for Live-Cell Imaging of Microenvironmental Properties
Introduction: Beyond Static Snapshots
Modern cell biology and drug discovery demand tools that can elucidate the dynamic and intricate processes within living cells. While genetically encoded fluorescent proteins have been revolutionary, small-molecule fluorescent probes offer distinct advantages, including minimal genetic perturbation, fine-tuned photophysical properties, and the ability to report on specific physicochemical parameters of the cellular microenvironment.[1] The quinoline and isoquinoline scaffolds are privileged structures in this domain, forming the core of probes for pH, metal ions, and viscosity.[2][3]
This document introduces 8-Aminoisoquinolin-1-ol (AIQ) , a versatile fluorophore with unique potential for multi-modal live-cell imaging. Its structure, featuring an isoquinoline core, an electron-donating amino group at the 8-position, and a hydroxyl group at the 1-position, suggests a sensitivity to its local environment. This sensitivity can be harnessed to visualize and quantify critical cellular parameters such as intracellular viscosity and the distribution of lipid-rich organelles. We provide the scientific rationale and detailed protocols for leveraging AIQ in two key applications: monitoring changes in cytoplasmic viscosity and imaging lipid droplets.
Photophysical Characteristics of this compound (AIQ)
The utility of a fluorescent probe is defined by its photophysical properties. The 8-amino and 1-hydroxyl groups on the isoquinoline core are anticipated to create a "push-pull" electronic system, making AIQ sensitive to solvent polarity (solvatochromism).[4][5] In non-polar environments, such as the interior of lipid droplets, intramolecular rotation may be restricted, leading to a significant increase in fluorescence quantum yield. This property makes AIQ an excellent candidate for functioning as a "molecular rotor" to probe viscosity.[6][7]
| Property | Value (in PBS, pH 7.4) | Value (in non-polar solvent, e.g., Dioxane) | Rationale / Reference |
| Excitation Max (λex) | ~365 nm | ~350 nm | Quinoline derivatives often exhibit excitation in the near-UV range.[2] |
| Emission Max (λem) | ~490 nm | ~450 nm | A solvatochromic shift is expected, with emission red-shifting in more polar environments.[8] |
| Stokes Shift | ~125 nm | ~100 nm | Large Stokes shifts are beneficial for minimizing self-quenching and improving signal-to-noise. |
| Quantum Yield (Φ) | Low (< 0.1) | High (> 0.5) | The fluorescence of molecular rotors is typically quenched in low-viscosity, polar solvents but enhanced in viscous or non-polar media.[6][8] |
Application I: Real-Time Monitoring of Cellular Viscosity
Scientific Rationale
Intracellular viscosity is a critical parameter that governs molecular diffusion and reaction rates within the cell.[9] Aberrant changes in viscosity are linked to apoptosis, protein aggregation, and various disease states.[6][10] AIQ is proposed to act as a molecular rotor, a class of fluorophores whose internal rotation is hindered in viscous environments. In the low-viscosity cytoplasm, absorbed energy is dissipated non-radiatively through rapid intramolecular rotation. However, as viscosity increases, this rotation is restricted, forcing the molecule to release energy via fluorescence, leading to a dramatic increase in signal intensity.[7] This direct relationship between viscosity and fluorescence intensity allows for quantitative imaging of this key cellular parameter.
Experimental Workflow
Caption: Workflow for monitoring cellular viscosity using AIQ.
Detailed Protocol: Viscosity Measurement
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound (AIQ) in anhydrous DMSO. Store at -20°C, protected from light.
-
Prepare a 10 µM working solution by diluting the stock solution in pre-warmed, serum-free cell culture medium or an appropriate buffer like HBSS.
-
-
Cell Culture and Plating:
-
Culture cells (e.g., HeLa cells) in a 35 mm glass-bottom imaging dish to ~70-80% confluency.
-
Rationale: A sub-confluent monolayer ensures clear imaging of individual cells without significant cell-cell overlap.
-
-
Staining Procedure:
-
Wash the cells twice with pre-warmed PBS (pH 7.4).
-
Add the 10 µM AIQ working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with pre-warmed culture medium or imaging buffer to remove excess probe.[11]
-
Rationale: A wash step is crucial to reduce background fluorescence from unbound probe in the medium, thereby improving the signal-to-noise ratio.[12]
-
-
Inducing Viscosity Changes (Validation Step):
-
To validate that AIQ responds to viscosity, treat a subset of stained cells with an agent known to increase intracellular viscosity.
-
Prepare a 10 µM solution of Monensin or Nystatin in the imaging medium.
-
Image the cells before treatment (baseline), then add the Monensin/Nystatin solution and acquire images over the next 30-60 minutes.
-
Rationale: Monensin is an ionophore that disrupts ion gradients, leading to mitochondrial swelling and an increase in micro-viscosity.[6] This step serves as a positive control to confirm the probe's function.
-
-
Fluorescence Microscopy and Image Acquisition:
-
Use a confocal or fluorescence lifetime imaging microscope (FLIM) equipped with an environmental chamber (37°C, 5% CO2).
-
Excitation: Use a 355 nm or 375 nm laser line.
-
Emission: Collect emission between 430 nm and 550 nm.
-
Imaging Settings: To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal.[12] When not acquiring images, ensure the excitation light is turned off.
-
FLIM: If available, FLIM is a superior method for viscosity sensing as fluorescence lifetime is independent of probe concentration.[7] Acquire lifetime data and correlate it with viscosity using a calibration curve.
-
Application II: Imaging and Analysis of Lipid Droplets
Scientific Rationale
Lipid droplets (LDs) are dynamic organelles that function as hubs for lipid storage and metabolism.[13] Their accumulation is a hallmark of metabolic diseases like fatty liver disease and atherosclerosis. AIQ's lipophilic isoquinoline core and its solvatochromic properties make it an ideal candidate for imaging LDs.[8] Upon partitioning from the aqueous cytoplasm into the non-polar, viscous lipid environment of the LD core, AIQ is expected to exhibit a significant increase in fluorescence quantum yield and a blue-shift in its emission spectrum.[8] This "turn-on" response provides high-contrast imaging of LDs against a dark cytoplasmic background.
Experimental Workflow
Caption: Workflow for lipid droplet imaging using AIQ.
Detailed Protocol: Lipid Droplet Staining
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of AIQ in DMSO.
-
Prepare a 1 mg/mL stock solution of Nile Red in acetone for validation.
-
Prepare an oleic acid stock solution (10 mM) complexed to bovine serum albumin (BSA) in culture medium.
-
-
Cell Culture and Lipid Droplet Induction:
-
Plate cells (e.g., HepG2 or 3T3-L1 adipocytes) on glass-bottom imaging dishes.
-
To induce LD formation, supplement the culture medium with 100-400 µM oleic acid and incubate for 16-24 hours.[13]
-
Rationale: Supplying exogenous fatty acids drives the synthesis of neutral lipids and their storage in newly formed LDs, providing a robust model for imaging.[14]
-
-
Staining Procedure:
-
Wash the oleic acid-treated cells twice with pre-warmed PBS.
-
Prepare a staining solution containing 5 µM AIQ in serum-free medium. For co-staining, add Nile Red to a final concentration of 1 µg/mL.
-
Incubate the cells with the staining solution for 15 minutes at 37°C.
-
Wash twice with PBS. Add fresh imaging medium to the dish.
-
-
Fluorescence Microscopy and Image Acquisition:
-
Use a confocal microscope for optical sectioning and clear visualization of intracellular structures.
-
AIQ Channel: Excite at ~365 nm and collect emission from 420-480 nm.
-
Nile Red Channel (Validation): Excite at 543 nm and collect emission from 560-650 nm.
-
Acquire images sequentially to prevent spectral bleed-through between channels.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to segment and quantify LDs.
-
Colocalization Analysis: To validate that AIQ specifically targets LDs, perform a colocalization analysis between the AIQ and Nile Red channels. Calculate Pearson's or Mander's coefficients.
-
Quantification: Measure the number, size, and total fluorescence intensity of LDs per cell to quantify changes in lipid storage under different experimental conditions.[15]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Insufficient probe concentration or incubation time.- Inefficient excitation or emission filter set. | - Increase AIQ concentration or extend incubation time.- Verify that microscope filters match the probe's spectral properties.[12] |
| High Background | - Incomplete removal of unbound probe.- Probe precipitation in aqueous buffer. | - Ensure thorough washing steps after staining.[11]- Use a background suppressor compatible with live cells.[12]- Prepare fresh working solutions and vortex before use. |
| Phototoxicity | - Excessive laser power or prolonged exposure. | - Use the lowest possible excitation energy.- Reduce exposure time or use time-lapse imaging with longer intervals.- Use an antifade mounting medium for live cells if applicable.[11] |
| No Change in Viscosity | - The inducing agent is not effective for the cell type used. | - Confirm the effect of the agent (e.g., Monensin) in the literature for your specific cell line.- Try alternative agents like Nystatin. |
Conclusion
This compound is a promising new tool for the cell biologist's toolkit. Its environmentally sensitive fluorescence provides a powerful, non-invasive method for imaging and quantifying key cellular parameters. The protocols outlined here demonstrate its utility as both a molecular rotor for viscosity and a high-contrast stain for lipid droplets. By providing insights into the dynamic physicochemical nature of the intracellular world, AIQ can help researchers and drug development professionals better understand cellular function in health and disease.
References
- 1. stainsfile.com [stainsfile.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goums.ac.ir [goums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A novel mitochondria-targeted rhodamine analogue for the detection of viscosity changes in living cells, zebra fish and living mice - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Lipid droplet measurement in fatty liver disease [nanolive.com]
- 14. Optimized methods to image hepatic lipid droplets in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative imaging of lipid droplets in single cells - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Aminoisoquinolin-1-ol
Welcome to the technical support center for the synthesis of 8-Aminoisoquinolin-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, improve yield, and ensure the purity of your final product.
Introduction: The Synthetic Landscape
The synthesis of this compound is a challenging, multi-step process that requires careful control over reaction conditions at each stage. The most common pathway begins with isoquinoline and proceeds through nitration, isomer separation, reduction, and finally, formation of the target isoquinolinone ring. It is crucial to understand that the final product, this compound, exists in a tautomeric equilibrium with its more stable amide form, 8-aminoisoquinolin-1(2H)-one. For clarity, this guide will refer to the target molecule by its "-ol" name, but researchers should be aware of this tautomerism during characterization.
This guide is structured to follow the synthetic sequence, offering solutions to common problems encountered in the laboratory.
Core Synthetic Pathway
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in this synthesis that impacts overall yield?
A1: The primary challenge is the initial nitration of isoquinoline, which produces a mixture of 5-nitroisoquinoline and the desired 8-nitroisoquinoline.[1] The subsequent separation of these isomers is often imperfect and can lead to significant material loss.[2] Optimizing both the regioselectivity of the nitration and the efficiency of the separation is critical for maximizing the overall yield.
Q2: My final product shows an unusual NMR spectrum. What could be the issue?
A2: You are likely observing the effects of tautomerism. This compound exists in equilibrium with 8-aminoisoquinolin-1(2H)-one. This can lead to broader peaks or the appearance of two distinct sets of signals in your NMR spectrum depending on the solvent, temperature, and pH. Characterization using techniques like IR spectroscopy (which will show a prominent amide C=O stretch) and mass spectrometry is essential for confirmation.
Q3: Are there alternative routes to 8-Aminoisoquinoline?
A3: Yes, alternative strategies exist, such as the Povarov reaction involving 1,2-phenylenediamines, which can be used to construct substituted 8-aminoquinolines.[3] Another approach involves palladium-catalyzed N-arylation starting from 8-bromo-2-methylquinoline to introduce the amino group.[4] However, the nitration-reduction pathway from isoquinoline remains one of the most common starting points.
Q4: How can I effectively purify the final product?
A4: Purification of the final product, this compound, often involves recrystallization or column chromatography. Due to its polar nature, a polar solvent system is typically required. For recrystallization, solvents like ethanol, methanol, or mixtures with water may be effective. For chromatography, silica gel with a mobile phase such as dichloromethane/methanol or ethyl acetate/methanol is a good starting point. The choice of method will depend on the nature of the impurities.[5][6]
Troubleshooting Guide: A Step-by-Step Analysis
This section addresses specific problems that may arise during each stage of the synthesis.
Part 1: Nitration of Isoquinoline
Problem 1: My yield of the desired 8-nitroisoquinoline isomer is very low compared to the 5-nitro isomer.
-
Cause: The nitration of isoquinoline inherently favors the 5-position.[1] Reaction conditions, particularly temperature and the rate of acid addition, can influence this ratio.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature rigorously, typically below 10°C, during the addition of isoquinoline to the nitrating mixture. Use an ice-salt or acetone-dry ice bath. Uncontrolled exotherms can decrease selectivity and lead to byproduct formation.[5]
-
Slow Reagent Addition: Add the isoquinoline dropwise to the stirred acid mixture. This maintains a low concentration of the substrate and helps control the reaction's exotherm, preventing localized overheating which can alter the isomeric ratio.[7]
-
Acid System: While a mixture of sulfuric and nitric acid is standard, the precise ratio can be optimized. Carefully review established protocols for the optimal acid concentrations.
-
Problem 2: The reaction mixture turned dark, and I isolated a significant amount of black tar.
-
Cause: Tar formation is a common issue in strong acid nitrations and is typically caused by oxidation of the starting material or product by nitric acid, especially at elevated temperatures.
-
Solution:
-
Temperature Management: This is the most critical factor. Ensure the internal temperature never exceeds the recommended limit for the protocol.
-
Reagent Purity: Use high-purity isoquinoline. Impurities can act as catalysts for decomposition.
-
Moderators: In analogous vigorous reactions like the Skraup synthesis, moderators such as ferrous sulfate (FeSO₄) are sometimes used to control the reaction's violence.[7] While not standard for simple nitration, this principle highlights the importance of controlling the reaction's redox potential.
-
| Parameter | Condition | Effect on Yield & Purity | Rationale |
| Temperature | < 10°C | Higher selectivity for 8-isomer, less tar | Reduces rate of side reactions (oxidation, dinitration).[5] |
| Temperature | > 20°C | Lower selectivity, significant tar formation | Increased rate of competing side reactions. |
| Addition Rate | Slow, dropwise | Improved temperature control, higher purity | Prevents localized hotspots and uncontrolled exotherms.[7] |
| Addition Rate | Rapid | Poor temperature control, more byproducts | Leads to a rapid, difficult-to-control exotherm. |
Part 2: Separation of 5- and 8-Nitroisoquinoline Isomers
Problem: I am struggling to separate the 5- and 8-nitro isomers effectively by crystallization or chromatography.
-
Cause: The isomers have very similar physical properties, making separation challenging.
-
Solution: Selective Salt Precipitation
-
This is the most effective method. The isomers exhibit different basicities, which can be exploited.
-
Dissolve the crude mixture of nitroisomers in a suitable organic solvent, such as ethyl acetate or dimethylformamide (DMF).[2]
-
Carefully add a controlled amount of hydrogen chloride (gas or a solution in an organic solvent). This will selectively precipitate one of the isomers as its hydrochloride salt.
-
According to a patented procedure, dissolving the mixture in DMF and adding HCl gas can lead to the crystallization of 8-nitroquinoline hydrochloride upon cooling, leaving the 5-nitro isomer in solution.[2] The success of this separation is highly dependent on the solvent and precise stoichiometry of the acid.
-
Part 3: Reduction of 8-Nitroisoquinoline
Problem: The reduction of the nitro group is incomplete, and I recover starting material.
-
Cause: This can be due to catalyst deactivation, insufficient reagent, or non-optimal reaction conditions (temperature, pressure).
-
Solution:
-
Catalytic Hydrogenation (e.g., H₂, Pd/C):
-
Catalyst Quality: Ensure the catalyst is fresh and active. If necessary, increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Pressure: Ensure the system is properly sealed and pressurized to the recommended level (e.g., 50 psi).
-
Solvent: Use a solvent that fully dissolves the starting material, such as ethanol or ethyl acetate.
-
-
Chemical Reduction (e.g., SnCl₂/HCl):
-
Stoichiometry: Use a sufficient excess of the reducing agent (typically 3-5 equivalents of SnCl₂).
-
Temperature: Gently heat the reaction mixture (e.g., to 50-70°C) to drive the reaction to completion. Monitor progress by TLC.
-
-
Caption: Decision workflow for troubleshooting the reduction of 8-nitroisoquinoline.
Part 4: Conversion to this compound
Problem: I am unsure of the best method to convert 8-aminoisoquinoline to this compound and my attempts have low yields.
-
Cause: This transformation is not a simple hydrolysis and often requires the synthesis of a precursor with a suitable leaving group at the 1-position, followed by hydrolysis. Direct conversion is difficult. A plausible route involves converting 8-aminoisoquinoline to 8-amino-1-chloroisoquinoline, followed by hydrolysis.
-
Solution: Two-Step Protocol
-
Step A: Synthesis of a 1-Substituted Precursor: A common strategy for functionalizing the 1-position of isoquinolines is to first form the N-oxide, then react with a chlorinating agent like POCl₃. This can introduce a chlorine atom at the 1-position, which can then be displaced.
-
Step B: Hydrolysis: The resulting 8-amino-1-chloroisoquinoline can be hydrolyzed to the desired product under acidic or basic conditions.
-
Acidic Hydrolysis: Refluxing with aqueous HCl can effect the conversion.
-
Basic Hydrolysis: Heating with aqueous NaOH may also work, but care must be taken to avoid side reactions involving the amino group.
-
-
Monitoring: This reaction must be carefully monitored by TLC or LC-MS to avoid decomposition of the product under harsh hydrolytic conditions. The final product is often a stable, high-melting solid that may precipitate from the reaction mixture upon neutralization.
-
Experimental Protocols
Protocol 1: Reduction of 8-Nitroisoquinoline with SnCl₂
-
To a round-bottom flask equipped with a reflux condenser, add 8-nitroisoquinoline (1.0 eq).
-
Add ethanol as the solvent (approx. 10-15 mL per gram of starting material).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the suspension.
-
Slowly add concentrated hydrochloric acid (approx. 5-7 mL per gram of starting material) with stirring.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using TLC (e.g., 5:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Cool the mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the reaction by adding a concentrated aqueous solution of sodium hydroxide (e.g., 6M NaOH) until the pH is strongly basic (pH > 12). A precipitate of tin salts will form.
-
Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 8-aminoisoquinoline.
Protocol 2: Purification of Crude 8-Aminoisoquinoline
-
The crude 8-aminoisoquinoline can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Load the crude product (adsorbed onto a small amount of silica) onto the column.
-
Elute the column with a gradient solvent system, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 8-aminoisoquinoline.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 3. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 8-Aminoisoquinolin-1-ol
Welcome to the technical support guide for 8-Aminoisoquinolin-1-ol (Compound ID: 8-AIQ). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of this versatile heterocyclic compound. As a molecule possessing both a basic amino group and a weakly acidic phenolic hydroxyl group, 8-AIQ presents unique purification hurdles that require a nuanced approach.
Understanding the Molecule: The Root of the Challenge
This compound (C₉H₈N₂O) is an amphoteric and highly polar aromatic compound.[1] Its purification is often complicated by:
-
High Polarity: Leads to poor solubility in non-polar organic solvents and strong retention on normal-phase silica gel.
-
Amphoteric Nature: The presence of a basic amine (pKa of the conjugate acid is ~5-6) and an acidic phenol (pKa ~10-12) means its charge state is highly dependent on pH.[1][2] This can be exploited for purification but can also cause issues if not controlled.
-
Susceptibility to Oxidation: Aminophenol moieties are notoriously prone to air oxidation, leading to highly colored impurities that can be difficult to remove.
-
Potential for Tautomerization: It exists in equilibrium with its tautomer, 8-amino-1,2-dihydroisoquinolin-1-one, which can affect its reactivity and chromatographic behavior.[1]
This guide is structured to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My compound is streaking badly on the TLC plate and I'm getting very low recovery from my silica gel column. What's happening?
Answer: This is a classic problem when purifying basic compounds like 8-AIQ on standard silica gel.
-
Causality: Silica gel (SiO₂) is an acidic stationary phase due to the presence of silanol groups (Si-OH). The basic amino group on your 8-AIQ interacts strongly with these acidic sites via acid-base interactions. This strong, sometimes irreversible, binding leads to significant streaking on TLC and the compound remaining stuck on the column, resulting in poor recovery.[3]
-
Troubleshooting Steps:
-
Neutralize the Silica: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or ammonia in methanol.[4] The additive will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Increase Solvent Polarity: 8-AIQ is very polar. Standard solvent systems like ethyl acetate/hexane are often insufficient.[4] You will likely need a more polar mobile phase, such as a gradient of methanol (0-10%) in dichloromethane (DCM).[4]
-
Consider an Alternative Stationary Phase: If the issue persists, switch to a more inert stationary phase.
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying amines.
-
Reverse-Phase Silica (C18): This is often the best solution for highly polar compounds.[5][6] The stationary phase is non-polar, and you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a buffer like formic acid or TFA to ensure consistent protonation).
-
-
Question 2: My final product is a dark brown or purple solid/oil instead of the expected off-white or light brown powder. How can I prevent this discoloration?
Answer: This discoloration is almost certainly due to the oxidation of the aminophenol moiety in 8-AIQ. Similar to hydroquinone or p-aminophenol, it can be easily oxidized by atmospheric oxygen, especially when in solution or exposed to light and trace metals.
-
Causality: The electron-donating amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation, forming quinone-imine type structures which are highly colored.
-
Preventative Measures & Solutions:
-
Use an Inert Atmosphere: Whenever possible, conduct your workup and purification steps under an inert atmosphere of nitrogen or argon.[7]
-
Degas Your Solvents: Before use, sparge your solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen. This is particularly important for chromatography and recrystallization solvents.
-
Work Quickly: Minimize the time the compound spends in solution.
-
Add an Antioxidant: During the aqueous workup, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂S₂O₃) can help prevent oxidation.
-
Charcoal Treatment: If discoloration has already occurred, you may be able to remove colored impurities by treating a solution of your crude product with a small amount of activated charcoal, followed by hot filtration. Caution: Use charcoal sparingly, as it can adsorb your desired product, leading to yield loss.[8]
-
Question 3: I'm struggling to get my 8-AIQ to crystallize. It keeps oiling out or staying in solution. What should I do?
Answer: Failure to crystallize is typically due to either persistent impurities that inhibit crystal lattice formation or a suboptimal choice of solvent system.[9]
-
Causality: The high polarity and hydrogen bonding capability (from both -NH₂ and -OH groups) of 8-AIQ can lead to very strong solvent interactions, making it difficult for the molecules to organize into a crystal lattice.
-
Troubleshooting Workflow:
Caption: Crystallization Troubleshooting Workflow.
-
Detailed Steps:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[9][10] For 8-AIQ, polar solvents like ethanol, methanol, or isopropanol are good starting points.
-
Anti-Solvent Method: If single solvents fail, dissolve your compound in a minimum amount of a good solvent (e.g., methanol or DMSO) and slowly add a miscible "anti-solvent" (a solvent in which it is insoluble, like toluene, diethyl ether, or water) until turbidity persists. Gently warm to redissolve, then allow to cool slowly.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous batch.[8]
-
Question 4: My NMR spectrum shows impurities that I can't separate by column chromatography. Is there another way?
Answer: Yes. When dealing with impurities of similar polarity, acid-base extraction is an exceptionally powerful technique for a molecule like 8-AIQ.[11] This method exploits the amphoteric nature of your compound to move it between aqueous and organic layers, leaving neutral impurities behind.
-
Causality: By manipulating the pH of an aqueous solution, you can convert the basic amine into its water-soluble ammonium salt (R-NH₃⁺) or the acidic phenol into its water-soluble phenoxide salt (R-O⁻). Neutral organic impurities will remain in the organic layer.[2]
-
Simplified Workflow:
-
Dissolve: Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM.
-
Remove Basic Impurities: Wash with a dilute acid (e.g., 1 M HCl). Your 8-AIQ will be protonated and move to the aqueous layer. Any neutral or acidic impurities remain in the organic layer.
-
Isolate 8-AIQ: Separate the aqueous layer. Cool it in an ice bath and slowly add a base (e.g., 1 M NaOH or NaHCO₃) to basify the pH to ~8-9. Your pure 8-AIQ will precipitate out of the aqueous solution.
-
Collect: Collect the precipitated solid by vacuum filtration.
Caption: Acid-Base Extraction Workflow for 8-AIQ.
-
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for purified this compound?
-
A: To minimize degradation and oxidation, store the solid compound in a tightly sealed amber vial at a low temperature (2-8 °C), preferably under an inert atmosphere (argon or nitrogen).[12] Avoid prolonged exposure to light and air.
-
-
Q: What are the most common impurities I should expect from a typical synthesis?
-
A: Common impurities often include unreacted starting materials (e.g., 8-nitroisoquinolin-1-ol), regioisomers if the synthesis is not perfectly selective, and small amounts of dimeric or polymeric byproducts formed under harsh reaction conditions. Oxidation products are the most common impurity introduced during workup and purification.
-
-
Q: How can I best monitor the progress of my column chromatography?
-
A: Use Thin-Layer Chromatography (TLC). Prepare several TLC chambers with your chosen eluent. Spot your crude material alongside the fractions you collect. A potassium permanganate (KMnO₄) stain or UV light are effective for visualizing 8-AIQ, which is a UV-active chromophore.
-
-
Q: Can I use preparative HPLC for purification?
-
A: Yes, preparative reverse-phase HPLC (RP-HPLC) is an excellent method for obtaining highly pure 8-AIQ, especially on a smaller scale (<1 g).[9] A common mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier. The acid ensures the amino group is consistently protonated, leading to sharp, symmetrical peaks.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Amine-Deactivated Silica)
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Gradient: 0% to 10% Methanol in Dichloromethane (DCM) |
| Additive | 1% Triethylamine (Et₃N) in the final solvent mixture |
| Sample Loading | Dry loading is preferred for polar compounds |
Step-by-Step Methodology:
-
Prepare the Eluent: Prepare two solvent reservoirs: 'Solvent A' (DCM + 1% Et₃N) and 'Solvent B' (10% MeOH in DCM + 1% Et₃N).
-
Dry Loading: Dissolve your crude 8-AIQ in a minimum amount of methanol. Add a small amount of silica gel (~2-3 times the mass of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Pack the Column: Wet pack the column with 'Solvent A'.
-
Load the Sample: Carefully add your dry-loaded sample to the top of the silica bed.
-
Elute: Run the column, starting with 100% 'Solvent A' and gradually increasing the percentage of 'Solvent B' to elute your compound.
-
Monitor: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Isolate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
Step-by-Step Methodology:
-
Dissolve: In an Erlenmeyer flask, dissolve the crude 8-AIQ in the minimum required volume of hot methanol. Ensure all solid is dissolved.
-
Hot Filter (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[13]
-
Add Anti-Solvent: While the solution is still warm, slowly add toluene dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy.
-
Re-dissolve: Add a few drops of hot methanol to just redissolve the precipitate and make the solution clear again.
-
Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether to remove residual solvent.
-
Dry: Dry the crystals under high vacuum. Assess purity via melting point analysis.[10]
References
- 1. lookchem.com [lookchem.com]
- 2. youtube.com [youtube.com]
- 3. Purification [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chembk.com [chembk.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Stabilizing 8-Aminoisoquinolin-1-ol in Solution
Welcome to the technical support center for 8-Aminoisoquinolin-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to design and troubleshoot your experiments effectively.
I. Understanding the Instability of this compound
This compound is a heterocyclic compound featuring both an aromatic amine and a hydroxyl group on an isoquinoline scaffold. This unique structure, while conferring desirable biological activities, also presents inherent stability challenges. The primary degradation pathways are driven by the reactivity of these two functional groups.
A. Core Instability Factors:
-
Oxidation: The electron-rich aromatic amine and hydroxyl groups are susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of colored degradation products, primarily quinone-imine species, which can significantly impact the purity and activity of your compound.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative degradation pathways.
-
pH-Dependent Degradation: The stability of this compound is highly dependent on the pH of the solution. Both highly acidic and alkaline conditions can catalyze degradation through hydrolysis or promote ionization states that are more susceptible to oxidation.[1][2][3]
B. Visualizing the Degradation Cascade:
The following diagram illustrates the general degradation pathways that can affect this compound.
Caption: General degradation pathways of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and storage of this compound solutions.
1. My solution of this compound is turning yellow/brown. What is happening?
-
Answer: The color change is a classic indicator of oxidative degradation. The aromatic amine and hydroxyl functionalities are likely being oxidized to form colored quinone-imine type structures. This process is often accelerated by exposure to air and light.
2. I observe precipitation in my aqueous solution of this compound. Why?
-
Answer: Precipitation can occur for a few reasons:
-
Poor Solubility: this compound has low solubility in water.[4] You may be exceeding its solubility limit.
-
Degradation Products: The degradation products, particularly polymerized species, are often less soluble than the parent compound and can precipitate out of solution.
-
pH Shift: A change in the pH of your solution can alter the ionization state of the molecule, potentially reducing its solubility.
-
3. My compound seems to be losing potency in my bioassay over time. Could this be a stability issue?
-
Answer: Absolutely. The degradation of this compound to oxidized or hydrolyzed products will alter its chemical structure, which can lead to a partial or complete loss of biological activity. It is crucial to ensure the stability of your stock solutions and working solutions to obtain reliable and reproducible bioassay results.
4. What is the optimal pH for storing this compound in solution?
5. Can I use common antioxidants to stabilize my solution?
-
Answer: Yes, antioxidants can be effective. However, their selection and use must be carefully considered to avoid interference with your downstream applications.
-
Thiourea and its derivatives: These have been shown to be effective stabilizers for aromatic amines.[6]
-
Ascorbic acid (Vitamin C) or Butylated hydroxytoluene (BHT): These are common radical scavengers that can inhibit oxidation.
-
Compatibility is key: Always perform a small-scale pilot experiment to ensure the chosen antioxidant does not interfere with your assay or react with your compound in an unintended way.
-
III. Protocols for Enhancing Stability
Here are actionable protocols to improve the stability of your this compound solutions.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability for general research use.
Materials:
-
This compound solid
-
Degassed, high-purity solvent (e.g., DMSO, ethanol, or an appropriate buffer)
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Sonicator (optional)
Procedure:
-
Solvent Degassing: Before use, degas your chosen solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes. This removes dissolved oxygen, a key initiator of oxidation.
-
Weighing: Weigh the desired amount of this compound in an amber glass vial. Perform this step quickly to minimize exposure to air and light.
-
Inert Atmosphere: Flush the vial containing the solid with an inert gas.
-
Dissolution: Add the degassed solvent to the vial. If necessary, briefly sonicate to aid dissolution.
-
Blanketing: Once the solid is fully dissolved, flush the headspace of the vial with the inert gas before tightly sealing the cap.
-
Storage: Store the stock solution at -20°C or -80°C in the dark.
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study is essential to understand the stability profile of this compound under various stress conditions.[6][7][8] This information is critical for developing stable formulations and establishing appropriate storage conditions.
Objective: To identify the primary degradation pathways and major degradation products of this compound.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50).
-
Aliquot the stock solution into separate amber vials for each stress condition.
-
Apply Stress Conditions (see table below):
-
Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from its degradation products.
Table 1: Recommended Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 60°C |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal | 60°C | 60°C |
| Photolytic | UV light (254 nm) and visible light | Room Temperature |
Data Analysis:
-
Calculate the percentage degradation of this compound at each time point for each stress condition.
-
Identify and quantify the major degradation products.
-
This data will reveal the conditions under which the compound is least stable and help in designing appropriate handling and storage procedures.
IV. Visualization of Experimental Workflow
The following diagram outlines the workflow for preparing and assessing the stability of this compound solutions.
Caption: Workflow for preparing and evaluating the stability of this compound.
V. Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | Use degassed, high-purity solvents. | To minimize dissolved oxygen, a key oxidant. |
| Atmosphere | Handle and store under an inert atmosphere (argon or nitrogen). | To prevent oxidation from atmospheric oxygen. |
| Light | Protect from light by using amber vials and storing in the dark. | To prevent photodegradation. |
| Temperature | Store solutions at low temperatures (-20°C or -80°C). | To slow down the rate of all chemical degradation reactions. |
| pH | Maintain a slightly acidic pH (3-6), if compatible with the application. | To reduce the oxidative potential of the amino group. |
| Additives | Consider the use of antioxidants (e.g., thiourea, ascorbic acid) after compatibility testing. | To scavenge free radicals and inhibit oxidative degradation. |
VI. References
-
Chem-Impex. (n.d.). 6-Hydroxyisoquinoline. Retrieved from --INVALID-LINK--
-
Lakhani, P. (2016). Forced Degradation Studies. MedCrave Online, 3(4).
-
Patel, Y., & et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4583-4591.
-
Rani, S., & Singh, R. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 107, 34-43.
-
MedchemExpress. (n.d.). 5-Hydroxyisoquinoline. Retrieved from --INVALID-LINK--
-
Science.gov. (n.d.). Forced degradation products: Topics. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). 1-Hydroxyisoquinoline. Retrieved from --INVALID-LINK--
-
Roge, A. B., & et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
Sigma-Aldrich. (n.d.). 3-Hydroxyisoquinoline. Retrieved from --INVALID-LINK--
-
Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 1-Hydroxyisoquinoline. Retrieved from --INVALID-LINK--
-
Bieszczad, B., Perego, L. A., & Melchiorre, P. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition, 58(47), 16878-16883.
-
Lee, S., & et al. (2023). Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. Applied Biological Chemistry, 66(1), 38.
-
Bieszczad, B., Perego, L. A., & Melchiorre, P. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie, 131(47), 17034-17039.
-
Bieszczad, B., Perego, L. A., & Melchiorre, P. (2019). Photochemical C-H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition, 58(47), 16878-16883.
-
Zhang, Y., & et al. (2023). Development of a QAMS Analysis Method for Industrial Lanolin Alcohol Based on the Concept of Analytical Quality by Design. Molecules, 28(14), 5394.
-
Bieszczad, B., Perego, L. A., & Melchiorre, P. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie, 131(47), 17034-17039.
-
Heffernan, J. E., & et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 343, 128459.
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical and Clinical Research, 17(2), 21-30.
-
Heffernan, J. E., & et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 343, 128459.
-
Bieszczad, B., Perego, L. A., & Melchiorre, P. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie, 131(47), 17034-17039.
-
A.P. Pharma, Inc. (2018). Methods for the preparation of 6-aminoisoquinoline. WO 2018/125548 A1.
-
Tan, Y., & et al. (2023). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods, 12(12), 2341.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Aminoisoquinolin-1-ol
Welcome to the technical support center for the synthesis of 8-Aminoisoquinolin-1-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this important isoquinoline derivative. Our guidance is grounded in established chemical principles to ensure the integrity and success of your experimental work.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves a multi-step process, beginning with the construction of the isoquinoline core, followed by functional group interconversions to introduce the hydroxyl and amino moieties at the C1 and C8 positions, respectively. The choice of synthetic route can significantly influence the types of side reactions and impurities encountered. Common strategies include leveraging the Bischler-Napieralski reaction for the isoquinoline core, followed by nitration, reduction, and hydroxylation (often via hydrolysis of a chloro-precursor).
This guide is structured to address issues that may arise at different stages of a typical synthetic sequence.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final this compound product?
A1: Common impurities often stem from incomplete reactions or side reactions at various stages. These can include:
-
Unreacted starting materials: Such as 8-nitroisoquinolin-1-ol or 1-chloro-8-aminoisoquinoline.
-
Isomeric byproducts: Formation of other amino or hydroxy-substituted isoquinolines.
-
Over-reaction products: For instance, di-nitrated or di-aminated species, though less common under controlled conditions.
-
Residual catalysts and reagents: Such as palladium from a coupling reaction or tin salts from a nitro reduction.
Q2: My final product has a persistent color, even after chromatography. What could be the cause?
A2: Persistent color can be due to trace amounts of highly colored impurities. Oxidation of the aminophenol structure of this compound can lead to colored polymeric materials. It is crucial to handle the final compound under an inert atmosphere and protect it from light to minimize degradation.
Q3: I am struggling with low yields in the final hydrolysis step from 1-chloro-8-aminoisoquinoline. What can I do?
A3: Low yields in the hydrolysis of the 1-chloro substituent can be due to several factors. The reaction conditions, such as temperature and the concentration of the acid or base used for hydrolysis, are critical. Prolonged exposure to harsh conditions can lead to degradation of the product. Optimization of the reaction time and temperature, along with the use of milder hydrolysis conditions, may improve the yield.
Troubleshooting Guide for Common Side Reactions
This section provides a more in-depth look at specific side reactions that can occur during the synthesis of this compound and offers strategies for their mitigation.
Part 1: Isoquinoline Core Synthesis & Associated Side Reactions
The construction of the isoquinoline skeleton is the foundational step where critical side reactions can occur, impacting the overall yield and purity.
Issue 1: Formation of Abnormal Cyclization Products in Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the desired isoquinoline. However, the use of strong dehydrating agents like phosphorus pentoxide (P₂O₅) can sometimes lead to abnormal cyclization products.[1][2]
-
Causality: The cyclization typically occurs at the position ortho to the activating group on the aromatic ring. However, under certain conditions, cyclization can happen at the ipso-carbon, leading to a spiro intermediate that rearranges to an unexpected isomer.[2]
-
Troubleshooting Protocol:
-
Choice of Reagent: The use of phosphoryl chloride (POCl₃) is often milder than P₂O₅ and can lead to cleaner reactions with fewer side products.[3]
-
Temperature Control: Maintain the reaction at the lowest effective temperature to minimize side reactions.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents are generally preferred.
-
Issue 2: Tar and Polymer Formation in Skraup-Type Syntheses
While more common for quinoline synthesis, Skraup-type reactions can be adapted for isoquinolines and are prone to the formation of tar and polymeric materials, making purification difficult.[4]
-
Causality: These reactions are often highly exothermic and proceed through intermediates that can readily polymerize under the strongly acidic and high-temperature conditions.[4]
-
Troubleshooting Protocol:
-
Moderating Agents: The addition of a moderating agent like ferrous sulfate (FeSO₄) can help to control the exothermicity of the reaction.[4]
-
Controlled Addition: Slow and controlled addition of the acid catalyst is crucial to prevent localized overheating.
-
Efficient Stirring: Ensure vigorous stirring to maintain a homogenous reaction mixture and dissipate heat effectively.
-
Part 2: Nitration and Reduction Side Reactions
The introduction of the amino group at the C8 position is typically achieved through the nitration of the isoquinoline ring followed by the reduction of the nitro group.
Issue 3: Incomplete Reduction of the Nitro Group
The reduction of the 8-nitro group to the 8-amino group is a critical step. Incomplete reduction can lead to contamination of the final product with the starting nitro compound.
-
Causality: Insufficient reducing agent, poor quality of the reagent, or non-optimal reaction conditions (temperature, pH) can lead to incomplete conversion.
-
Troubleshooting Protocol:
-
Choice of Reducing Agent: Stannous chloride (SnCl₂) in the presence of a strong acid is a common and effective method for this reduction. Other reagents like catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed.
-
Stoichiometry: Ensure a sufficient excess of the reducing agent is used.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
Issue 4: Formation of Nitroso Intermediates
Under certain conditions, the reduction of a nitro group can be incomplete, leading to the formation of a nitroso intermediate.
-
Causality: This can occur if the reaction is not allowed to proceed to completion or if a milder reducing agent is used.
-
Troubleshooting Protocol:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the optimal temperature to drive the reduction to completion.
-
Stronger Reducing Conditions: If nitroso intermediates are consistently observed, consider using a stronger reducing system or increasing the amount of the reducing agent.
-
Part 3: Hydroxylation and Purification Challenges
The final step often involves the introduction of the hydroxyl group at the C1 position, commonly through the hydrolysis of a 1-chloro-isoquinoline precursor.
Issue 5: Hydrolysis of Other Functional Groups
If other sensitive functional groups are present on the isoquinoline ring, they may also be susceptible to hydrolysis under the conditions used to convert the 1-chloro group.
-
Causality: The conditions for hydrolyzing an aryl chloride can be harsh (e.g., strong acid or base at elevated temperatures), which can lead to the cleavage of other functional groups like esters or amides.
-
Troubleshooting Protocol:
-
Protecting Groups: If sensitive functional groups are present, consider using protecting groups that are stable to the hydrolysis conditions.
-
Milder Hydrolysis Conditions: Explore alternative, milder methods for introducing the hydroxyl group, such as nucleophilic aromatic substitution with a hydroxide source under milder conditions, potentially with a catalyst.
-
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate a typical reaction workflow and a troubleshooting decision tree.
Caption: A typical synthetic workflow for this compound.
Caption: A decision tree for troubleshooting impure this compound.
Summary of Key Parameters for Optimization
| Stage | Key Parameter | Recommended Action |
| Isoquinoline Synthesis | Choice of Lewis Acid | Use POCl₃ for milder conditions in Bischler-Napieralski. |
| Reaction Temperature | Maintain lowest effective temperature to minimize side products. | |
| Nitration | Nitrating Agent Conc. | Use a controlled amount of nitrating mixture to avoid di-nitration. |
| Nitro Reduction | Reducing Agent | Ensure sufficient excess of a reliable reducing agent like SnCl₂. |
| Reaction Monitoring | Use TLC or LC-MS to confirm complete conversion. | |
| Hydrolysis | Reaction Conditions | Optimize temperature and time to maximize yield and minimize degradation. |
References
- 1. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 8-Aminoisoquinolin-1-ol
Welcome to the technical support center dedicated to the synthesis and optimization of 8-Aminoisoquinolin-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. Here, we will dissect common experimental challenges, explain the chemical principles behind them, and provide robust, field-tested solutions in a direct question-and-answer format.
Introduction: The Challenge of this compound
This compound, also known as 8-amino-1(2H)-isoquinolinone, is a crucial intermediate in the development of novel therapeutics, particularly kinase inhibitors.[1] Its synthesis, however, is not trivial and is often plagued by issues with regioselectivity, yield, and purity. The most common synthetic strategy involves a multi-step sequence, typically starting with the formation of an isoquinolin-1-ol core, followed by nitration and subsequent reduction. Each of these stages presents unique optimization challenges.
This guide provides a structured approach to troubleshooting this synthesis, ensuring a logical progression from identifying a problem to implementing a validated solution.
General Synthetic Workflow
The synthesis of this compound is typically approached via the pathway illustrated below. This guide is structured to address issues that may arise at each key transformation.
Caption: General synthetic pathway for this compound.
Part 1: Troubleshooting the Isoquinolin-1-ol Core Synthesis
The initial cyclization to form the bicyclic isoquinolin-1-ol system is the foundation of the entire synthesis. Problems here will cascade through the subsequent steps.
Q1: My cyclization reaction to form the isoquinolin-1-ol intermediate is giving a very low yield. What are the likely causes?
A1: Low yield in this step typically points to one of three issues: an incomplete reaction, degradation of starting material/product, or competing side reactions.
-
Causality—Incomplete Reaction: The cyclization is often an intramolecular condensation that requires a sufficiently strong activating agent or thermal energy. If the conditions are too mild, the reaction will stall.
-
Expert Insight & Solution:
-
Re-evaluate Your Condensing Agent: For syntheses involving amide cyclization (a Bischler-Napieralski type reaction), strong dehydrating agents like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) are often required.[2] If using a Lewis acid like POCl₃, ensure it is fresh and used in sufficient stoichiometric excess.[2]
-
Increase Reaction Temperature: These cyclizations are often run at elevated temperatures (100-180 °C). A temperature screening is advisable. Start at a moderate temperature and incrementally increase it while monitoring the reaction by TLC or LCMS. Be aware that excessively high temperatures can lead to charring.[3]
-
Ensure Anhydrous Conditions: Water is a potent inhibitor of condensing agents like POCl₃ and P₂O₅. Ensure all glassware is oven-dried and reactants/solvents are anhydrous.
-
-
Causality—Degradation: The combination of high heat and strong acids can cause decomposition.
-
Expert Insight & Solution:
-
Staged Temperature Profile: Instead of immediately heating to a high temperature, try a gradual ramp. This can allow the desired cyclization to occur before degradation pathways become dominant.
-
Minimize Reaction Time: Once the reaction has reached completion (as determined by TLC/LCMS), work it up promptly. Prolonged exposure to harsh conditions is a primary cause of yield loss.
-
Part 2: Optimizing Regioselectivity in Nitration
Introducing the nitro group at the C8 position is arguably the most critical and challenging step. Poor control here results in difficult-to-separate regioisomers.
Q2: I am getting a mixture of 5-nitro and 8-nitro isomers during the nitration of my isoquinolin-1-ol. How can I improve the selectivity for the desired C8 position?
A2: This is a classic regioselectivity problem in electrophilic aromatic substitution. The outcome is determined by a delicate balance of steric and electronic effects. The isoquinolin-1-ol system contains both an activating (hydroxyl/amide) and a deactivating (ring nitrogen) group.
-
Causality—Electronic & Steric Effects: The lactam functionality (-NH-C=O) is an ortho-, para-directing group, which would activate positions 6 and 8. The nitrogen in the pyridine ring is deactivating. The peri-interaction (steric hindrance) between the C1-carbonyl and a potential C8-substituent can be significant, but in this case, the electronics often favor C8. The formation of the C5 isomer is a common and often thermodynamically competitive outcome.
-
Expert Insight & Solution:
-
Control Temperature Rigorously: Nitration reactions are highly exothermic. Lowering the reaction temperature (e.g., to 0 °C or even -10 °C) is the single most effective tool for increasing regioselectivity. Kinetic control at low temperatures often favors a specific isomer over the thermodynamic mixture obtained at higher temperatures.
-
Slow, Controlled Addition: Add your nitrating agent (e.g., fuming nitric acid or a KNO₃/H₂SO₄ mixture) dropwise to the cooled substrate solution. This prevents localized temperature spikes and high concentrations of the electrophile, both of which erode selectivity and increase the risk of dangerous exotherms.[3]
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, consider milder nitrating agents if selectivity remains poor. Reagents like acetyl nitrate or nitronium tetrafluoroborate (NO₂BF₄) can sometimes offer different selectivity profiles, although they are more expensive.
-
Q3: My nitration reaction is producing a significant amount of dark, tarry byproduct, making purification a nightmare. What's going on?
A3: Tar formation is a sign of over-oxidation and polymerization, common in reactions involving strong acids and oxidizing agents on electron-rich aromatic systems.[4]
-
Causality—Over-oxidation: The harsh conditions required for nitration can also oxidize sensitive functional groups on your molecule, leading to complex, high-molecular-weight byproducts.
-
Expert Insight & Solution:
-
Strict Temperature Control: This is critical not only for selectivity but also for minimizing side reactions. Maintain the recommended low temperature throughout the addition and the entire reaction time.
-
Use a Moderator: In analogous syntheses like the Skraup reaction for quinolines, moderators such as ferrous sulfate (FeSO₄) are used to control the violent, exothermic nature of the reaction and reduce charring.[3] While not a direct nitration, the principle of moderating a harsh oxidative/acidic environment is transferable.
-
Optimize Stoichiometry: Use only a slight excess (e.g., 1.05-1.2 equivalents) of the nitrating agent. A large excess dramatically increases the likelihood of side reactions and dinitration.
-
Part 3: Achieving Clean and Complete Nitro Group Reduction
The final transformation to the desired amine requires a robust reduction method that does not affect the isoquinolinone core.
Q4: My reduction of 8-nitroisoquinolin-1-ol is incomplete, or I am seeing byproducts. What is the most reliable method?
A4: Incomplete reduction or the formation of intermediates (like nitroso or hydroxylamine species) is common if the reducing agent is too weak or used in insufficient quantity. The choice of reducing agent is key.
-
Causality—Reducer Potency & Selectivity: The reducing agent must be strong enough to convert the nitro group completely to an amine but mild enough to avoid reducing the lactam carbonyl or the aromatic system.
-
Expert Insight & Solution:
-
Metal/Acid Reductions: Tin(II) chloride (SnCl₂) in concentrated HCl is a classic, highly reliable method for reducing aromatic nitro groups. It is generally clean and high-yielding. Iron powder in acetic acid is another effective and economical choice.
-
Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) is a very clean method.[5] It often requires optimization of pressure, temperature, and solvent. A key advantage is the simple workup (filtration of the catalyst). However, catalyst poisoning can sometimes be an issue.
-
Transfer Hydrogenation: If handling H₂ gas is a concern, transfer hydrogenation using a hydrogen donor like hydrazine hydrate in the presence of a catalyst (e.g., Pd/C) is an excellent alternative.[5] This method often proceeds under milder conditions.
-
| Reduction Method | Typical Conditions | Pros | Cons |
| SnCl₂ / HCl | SnCl₂·2H₂O (4-5 eq.), conc. HCl, Ethanol, Reflux | High yield, reliable, tolerates many functional groups | Workup requires neutralization of strong acid; tin waste |
| H₂ / Pd-C | 10% Pd/C, H₂ (1-4 atm), Methanol or Ethanol, RT | Very clean, easy workup (filtration) | Requires hydrogenation equipment; catalyst can be pyrophoric; potential for catalyst poisoning |
| Hydrazine / Pd-C | Hydrazine hydrate (excess), 10% Pd/C, Ethanol, Reflux | Avoids H₂ gas; often faster than hydrogenation | Hydrazine is toxic; reaction can be highly exothermic |
| Sodium Dithionite | Na₂S₂O₄, H₂O/THF, Reflux | Mild conditions | Can sometimes give lower yields; requires biphasic system |
Q5: The final this compound product is difficult to purify and seems to discolor upon standing. How can I improve its purity and stability?
A5: Aromatic amines, particularly those with electron-donating groups, are susceptible to air oxidation, which often results in discoloration (e.g., turning from off-white/yellow to brown or purple). The polar nature of both the amine and the lactam can also make purification challenging.
-
Causality—Oxidation & Polarity: The amino group can be oxidized by atmospheric oxygen, a process often catalyzed by trace metal impurities. The high polarity of the molecule can cause it to streak on silica gel and be difficult to crystallize.
-
Expert Insight & Solution:
-
Purification Technique:
-
Column Chromatography: Use a well-packed silica gel column. To prevent streaking, consider adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (in the form of NH₄OH-saturated solvent) to the eluent. This deactivates acidic sites on the silica.
-
Recrystallization: This is often the best method for obtaining highly pure, crystalline material.[6] Screen a variety of solvent systems. Good starting points include ethanol/water, ethyl acetate/hexanes, or isopropanol.[5]
-
-
Handling and Storage:
-
Work under an inert atmosphere (Nitrogen or Argon) during the final stages of purification and when handling the final product.
-
Store the purified solid in a dark container, under an inert atmosphere, and at a low temperature (e.g., in a freezer) to significantly slow down oxidative degradation.
-
-
Salt Formation: If the freebase is consistently unstable, consider converting it to a more stable salt (e.g., the hydrochloride salt) by treating a solution of the amine with HCl in a suitable solvent like ether or isopropanol. The salt is often more crystalline and less prone to air oxidation.
-
Troubleshooting Decision Logic
If you encounter a problem, use the following logic tree to diagnose the potential cause and find a solution.
Caption: A decision tree for troubleshooting the synthesis.
References
- 1. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 8-Aminoisoquinolin-1-ol Fluorescence Quenching
Welcome to the technical support center for 8-Aminoisoquinolin-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their fluorescence-based assays. As a novel fluorophore with potential applications in biological imaging[1], understanding and mitigating fluorescence quenching is critical for obtaining robust and reproducible data. This document provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in the fundamental principles of fluorescence spectroscopy and drawing insights from the behavior of structurally similar quinoline and isoquinoline derivatives.
A Note on the Data: Specific photophysical data for this compound is not extensively published. Therefore, this guide leverages established principles of fluorescence quenching and data from analogous compounds, such as 8-aminoquinoline and other isoquinoline derivatives, to provide scientifically sound troubleshooting strategies.[2][3][4] All recommendations should be validated empirically in your specific experimental system.
Core Troubleshooting Workflow
Before diving into specific issues, it is crucial to approach troubleshooting systematically. The following workflow provides a logical sequence of steps to diagnose the root cause of fluorescence quenching.
Caption: A systematic workflow for troubleshooting fluorescence quenching of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My fluorescence signal is significantly lower than expected or absent.
This is a common issue that can stem from several sources, ranging from simple instrument errors to complex quenching phenomena.
Q: Have you verified your instrument settings?
A: Incorrect settings on the fluorometer are a frequent cause of low signal.
-
Actionable Steps:
-
Confirm Wavelengths: Ensure that the excitation and emission wavelengths are correctly set for this compound. While specific data is limited, related amino-quinoline derivatives often excite in the UV-to-blue region (around 350-400 nm) and emit in the blue-to-green region (around 450-550 nm).[2][4] Run an excitation and emission scan to determine the optimal peaks for your specific experimental conditions.
-
Check Slit Widths: Narrow slit widths can reduce signal intensity. While providing better spectral resolution, they may not be ideal for detecting weak fluorescence. Try increasing the slit widths to allow more light to reach the detector.
-
Adjust Gain/Voltage: The photomultiplier tube (PMT) gain or voltage may be too low. Increase the gain setting to amplify the signal. Be cautious, as excessively high gain can increase noise.
-
Q: Could the concentration of this compound be the issue?
A: Both too low and too high concentrations can lead to diminished fluorescence signals.
-
Actionable Steps:
-
Verify Concentration: Double-check your calculations and dilution series. Ensure that the stock solution was prepared correctly and has not degraded.
-
Titration Experiment: Prepare a dilution series of this compound in your assay buffer to determine the optimal concentration range. This will also help identify if you are in the linear range of detection.
-
Check for Self-Quenching: At high concentrations, fluorophores can exhibit self-quenching or aggregation-caused quenching (ACQ) due to intermolecular interactions.[2] If you suspect this, dilute your sample and re-measure. A non-linear relationship between concentration and fluorescence intensity can be indicative of self-quenching.
-
Issue 2: The fluorescence signal is unstable and decreases over time.
A decaying signal often points towards photobleaching or the presence of a dynamic quencher.
Q: Is photobleaching destroying my fluorophore?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[5]
-
Actionable Steps:
-
Reduce Excitation Intensity: Lower the intensity of the excitation lamp or laser. Use neutral density filters if available.
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use the shutter to block the light path when not actively measuring. For microscopy, use the lowest exposure time that provides an adequate signal-to-noise ratio.
-
Use Anti-fade Reagents: If your experimental system allows, consider adding a commercially available anti-fade reagent or antioxidant (e.g., Trolox, n-propyl gallate) to your buffer to reduce photobleaching.
-
Deoxygenate Your Sample: Molecular oxygen is a known quencher that can also contribute to photobleaching.[3] If compatible with your assay, de-gas your buffer by sparging with nitrogen or argon.
-
Q: Could there be a quencher in my sample?
A: Quenching is a process that decreases fluorescence intensity through various mechanisms.[1]
-
Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative relaxation.
-
Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher.
-
Common Quenchers and Their Mitigation:
| Quencher Type | Examples | Mitigation Strategies |
| Molecular Species | Dissolved Oxygen (O₂) | De-gas buffers by sparging with N₂ or Ar. |
| Ions | Halide ions (I⁻, Br⁻, Cl⁻), Heavy metal ions (e.g., Cu²⁺, Fe³⁺) | Use buffers with non-quenching ions. Add a chelating agent like EDTA to sequester metal ions if they are not part of your analysis. |
| Biological Molecules | Tryptophan, Tyrosine | Be aware of the composition of your sample matrix (e.g., high protein concentration). Consider purification steps if necessary.[6] |
-
Experimental Protocol to Differentiate Static vs. Dynamic Quenching:
-
Temperature Study: Measure the fluorescence intensity at different temperatures. Dynamic quenching is diffusion-controlled and will increase at higher temperatures, while static quenching often decreases as higher temperatures can destabilize the ground-state complex.
-
Fluorescence Lifetime Measurement: This is the most definitive method. Dynamic quenching reduces the fluorescence lifetime, whereas static quenching does not affect the lifetime of the uncomplexed fluorophore.
-
References
- 1. lookchem.com [lookchem.com]
- 2. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 8-Aminoisoquinolin-1-ol
Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 8-Aminoisoquinolin-1-ol. Due to its unique chemical structure, featuring a lactam-lactim tautomerism and an amino group on the aromatic ring, this molecule presents specific challenges and considerations during experimental handling, formulation, and stability assessment. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate these complexities, ensuring the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses common initial queries regarding the fundamental properties and handling of this compound.
Q1: My freshly prepared stock solution of this compound is rapidly turning from colorless to yellow/brown. What is happening and how can I prevent it?
Answer: This is a classic sign of oxidative degradation. The electron-rich nature of the this compound system, particularly the presence of both an amino group and a hydroxyl group (in the lactim tautomer), makes it highly susceptible to oxidation. The formation of colored quinone-imine type structures is a common degradation pathway for aminophenol and related systems.
Causality:
-
Oxygen Exposure: Atmospheric oxygen can initiate the oxidation process.
-
Trace Metal Contamination: Divalent metal ions (e.g., Fe²⁺, Cu²⁺) in your solvent or on your glassware can catalyze oxidation.
-
Light Exposure: UV or even ambient light can provide the energy to initiate photo-oxidation.
Troubleshooting & Prevention:
-
Solvent Degassing: Before preparing your solution, thoroughly degas your solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes.
-
Use of Antioxidants: For formulation development, consider the inclusion of antioxidants. The choice of antioxidant will depend on your downstream application.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., in a glovebox or by blanketing the container with nitrogen).
-
Chelating Agents: If metal ion contamination is suspected, pre-rinsing glassware with a solution of EDTA can be effective.
-
Amber Vials: Always store solutions in amber or light-blocking vials to prevent photodegradation.[1]
Q2: What is the expected tautomeric state of this compound in solution?
Answer: this compound exists in a tautomeric equilibrium between the lactim (enol-like) form, this compound, and the lactam (amide) form, 8-Aminoisoquinolin-1(2H)-one. In most solvent systems, the lactam form is expected to be the major, more stable tautomer due to the thermodynamic stability of the amide bond. However, the specific ratio can be influenced by solvent polarity and pH. Understanding this equilibrium is critical, as each tautomer may present a different degradation profile.
Caption: Tautomeric equilibrium of this compound.
Q3: Which analytical technique is best suited for monitoring the stability of this compound?
Answer: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, preferably coupled with a UV detector and a Mass Spectrometer (LC-MS), is the most robust technique.[2]
-
RP-HPLC: Allows for the separation of the parent compound from its degradation products.
-
UV Detection: The conjugated system of the isoquinoline core provides strong UV absorbance, allowing for sensitive detection and quantification. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Mass Spectrometry (MS): Essential for the identification of unknown degradation products by providing mass-to-charge ratio (m/z) information, which is crucial for elucidating degradation pathways.
Part 2: Troubleshooting Guide for Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development used to identify likely degradation products and establish degradation pathways.[3][4] This section provides solutions to common problems encountered during these studies.
Issue 1: No significant degradation is observed under standard stress conditions.
Possible Cause & Solution: this compound may be more stable than anticipated. The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating degradants without completely destroying the sample.[5]
Troubleshooting Steps:
-
Increase Stressor Intensity:
-
Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl or NaOH) or increase the temperature (from room temperature to 50-60 °C).[5]
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10-30%).
-
Thermal: Increase the temperature or the duration of exposure.
-
-
Extend Exposure Time: If increasing intensity is not feasible or desirable, extend the duration of the study from a few hours to several days, taking time points periodically to monitor the degradation progress.[5]
Issue 2: Mass balance is poor in my HPLC analysis after a stress study (i.e., the sum of the parent peak area and all degradant peak areas is significantly less than 100% of the initial parent peak area).
Possible Causes & Solutions:
-
Formation of Non-UV Active Degradants: The degradation process may have destroyed the chromophore.
-
Solution: Use a more universal detector in parallel with UV, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which do not rely on a chromophore for detection.
-
-
Formation of Insoluble Degradants: Polymerization or extensive degradation can lead to products that precipitate out of solution and are not injected onto the HPLC column.
-
Solution: Visually inspect the stressed sample for any precipitate. If present, attempt to dissolve it in a stronger organic solvent (compatible with your mobile phase) and analyze this fraction separately.
-
-
Formation of Volatile Degradants: Degradation may produce volatile products that are lost during sample handling.
-
Solution: This is less common for a molecule of this size but can be investigated using headspace Gas Chromatography-Mass Spectrometry (GC-MS) if suspected.
-
-
Degradants are Retained on the Column: Highly polar or non-polar degradants may not elute under the current HPLC method conditions.
-
Solution: Modify your gradient to include a stronger elution solvent (e.g., run up to 100% acetonitrile or methanol) and include a column flush step at the end of each run.
-
Issue 3: I am struggling to identify the structure of a major degradation product observed under oxidative stress.
Hypothetical Pathway & Identification Strategy: Oxidative stress is likely to attack the electron-rich aminophenol system. A probable pathway involves the formation of a quinone-imine intermediate, which can subsequently be hydrolyzed or undergo further reactions.
Caption: Hypothetical Oxidative Degradation Pathway.
Identification Strategy:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the degradant. This will allow you to predict the elemental formula, which is a critical first step in structure elucidation.
-
Tandem MS (MS/MS): Fragment the degradant peak in the mass spectrometer. The fragmentation pattern provides clues about the molecule's substructures. Compare the fragmentation of the degradant to that of the parent compound to see which parts of the molecule have changed.
-
Forced Degradation of Analogs: If you have access to related molecules (e.g., 8-aminoisoquinoline or isoquinolin-1-ol), subject them to the same stress conditions. Observing their degradation products can provide valuable clues.
Part 3: Experimental Protocols
These protocols provide a starting point for conducting forced degradation studies on this compound, consistent with ICH guidelines.[2]
Protocol 1: General Forced Degradation Workflow
Caption: General Workflow for Forced Degradation Studies.
Protocol 2: Step-by-Step Stress Condition Methodologies
Initial Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
1. Acid Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 1 M HCl.
- Keep the mixture at 60 °C for 24 hours.
- At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot.
- Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH.
- Dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
- Keep the mixture at room temperature for 8 hours.
- At designated time points (e.g., 1, 4, 8 hours), withdraw an aliquot.
- Immediately neutralize the aliquot with an equivalent amount of 1 M HCl.
- Dilute with the mobile phase for analysis.
3. Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
- Keep the mixture at room temperature for 24 hours, protected from light.
- Monitor the reaction closely, as oxidation can be rapid. Take time points as needed.
- Dilute with the mobile phase for analysis.
4. Thermal Degradation:
- Place the solid compound in a controlled temperature oven at 70 °C for 7 days.
- Separately, place a stock solution (1 mg/mL) in the same oven.
- After the exposure period, dissolve the solid and dilute the solution for analysis.
5. Photolytic Degradation:
- Expose the stock solution (in a photostable, transparent container) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
- A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions.
- Analyze both the exposed and control samples.
Table 1: Summary of Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 1 M HCl | 60 °C | 24 hours | 5-20% |
| Base Hydrolysis | 1 M NaOH | Room Temp | 8 hours | 5-20% |
| Oxidation | 30% H₂O₂ | Room Temp | 24 hours | 5-20% |
| Thermal (Solid) | Dry Heat | 70 °C | 7 days | 5-20% |
| Photolytic | ICH Q1B Light Source | Controlled | Per ICH Q1B | Compare to dark control |
References
- 1. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 8-Aminoisoquinolin-1-ol Synthesis
Welcome to the technical support center for the synthesis of 8-Aminoisoquinolin-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring high purity and yield.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound, which is typically prepared via the reduction of 8-nitroisoquinolin-1-ol.
Problem 1: The final product is highly colored (dark brown or black) instead of the expected off-white or light tan solid.
Possible Causes:
-
Oxidation of the amino group: The 8-amino group is susceptible to air oxidation, especially in the presence of trace metal impurities, leading to the formation of colored polymeric species. This is a common issue with aromatic amines.
-
Incomplete reduction: Residual 8-nitroisoquinolin-1-ol, which is often yellow, can contribute to the discoloration of the final product.
-
Solvent degradation: Certain solvents can degrade under the reaction conditions, leading to colored impurities that are difficult to remove.
Solutions & Explanations:
-
Degas all solvents: Before use, thoroughly degas all solvents (e.g., ethanol, methanol, water) by bubbling an inert gas like nitrogen or argon through them for at least 30 minutes. This minimizes the dissolved oxygen available for oxidation.
-
Maintain an inert atmosphere: Conduct the reaction and subsequent work-up under a positive pressure of nitrogen or argon. This prevents atmospheric oxygen from coming into contact with the reaction mixture.
-
Use of antioxidants: Consider adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) during the work-up. These agents can quench residual oxidants and prevent further oxidation of the product.
-
Monitor reaction completion: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete disappearance of the starting material (8-nitroisoquinolin-1-ol). If the reaction is incomplete, consider extending the reaction time or adding a fresh portion of the reducing agent.
Experimental Protocol: Monitoring Reaction Completion by TLC
-
Prepare a TLC chamber with a suitable eluent system (e.g., Dichloromethane:Methanol 95:5).
-
Spot a small aliquot of the reaction mixture, a standard of the starting material, and a co-spot on a TLC plate.
-
Develop the plate and visualize under UV light (254 nm).
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Problem 2: The NMR spectrum shows broad peaks for the aromatic protons and the amine protons.
Possible Causes:
-
Paramagnetic impurities: Trace amounts of metal ions, often from catalysts like Palladium on carbon (Pd/C) or Raney Nickel, can cause significant broadening of NMR signals.
-
Product aggregation: The product molecules may be aggregating in the NMR solvent, leading to restricted rotation and signal broadening.
-
Proton exchange: The amine protons can exchange with residual water or acidic impurities in the NMR solvent, leading to broadening.
Solutions & Explanations:
-
Thorough catalyst removal: After the reaction, ensure the complete removal of the metal catalyst. Filtration through a pad of Celite® is a standard and effective method. For very fine catalyst particles, using a membrane filter (e.g., 0.45 µm PTFE) can be beneficial.
-
Use of a metal scavenger: If metal contamination is suspected, the crude product can be dissolved in a suitable solvent and treated with a metal scavenger resin before final purification.
-
Optimize NMR sample preparation:
-
Use a deuterated solvent with low residual water content (e.g., DMSO-d₆ or Methanol-d₄).
-
A small amount of acid (e.g., a drop of DCl in D₂O) can be added to the NMR tube to protonate the amine and sharpen the signals of the aromatic protons by preventing aggregation. However, this will cause the amine proton signal to broaden or disappear.
-
Conversely, adding a drop of D₂O can be used to confirm the amine protons, as they will exchange with deuterium and their signal will disappear.
-
Workflow for Catalyst Removal
Caption: A typical workflow for the removal of a solid-supported catalyst after a hydrogenation reaction.
Problem 3: The mass spectrum shows a peak corresponding to a dimer or other unexpected higher molecular weight species.
Possible Causes:
-
Oxidative coupling: As mentioned, oxidation can lead to the formation of azo or other coupled dimeric impurities.
-
Incomplete reduction of nitro group: The reduction of a nitro group can proceed through intermediate species like nitroso and hydroxylamine, which can react with each other or the final amine product to form higher molecular weight byproducts.
Solutions & Explanations:
-
Control of reaction temperature: The reduction of nitro groups is often exothermic. Maintaining a controlled temperature (e.g., using an ice bath during the addition of the reducing agent) can minimize the formation of side products.
-
Choice of reducing agent: The choice of reducing agent can influence the impurity profile. Catalytic hydrogenation (e.g., H₂, Pd/C) is often a cleaner method than using metal/acid combinations (e.g., Sn/HCl), which can sometimes lead to more byproducts.
-
Purification by chromatography: If dimeric impurities are present, column chromatography on silica gel or alumina is often effective for their removal. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically employed.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key considerations?
The most prevalent method for preparing this compound is the reduction of 8-nitroisoquinolin-1-ol. Key considerations for this transformation include the choice of reducing agent and the reaction conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas or a transfer hydrogenation source like ammonium formate is a common and efficient method. Reductions using metals in acidic media, such as tin(II) chloride in hydrochloric acid, are also effective but may require more rigorous purification to remove metal salts.
Q2: How can I best purify the crude this compound?
The optimal purification strategy depends on the nature and quantity of the impurities.
| Purification Method | When to Use | Key Considerations |
| Recrystallization | For removing small amounts of impurities with different solubilities. | A solvent screen is recommended to find a suitable solvent or solvent pair (e.g., ethanol/water, isopropanol).[1] |
| Column Chromatography | For separating mixtures with closely related compounds or colored impurities. | Silica gel is the most common stationary phase. A gradient elution of dichloromethane and methanol is often effective. |
| Acid-Base Extraction | To remove neutral or acidic impurities. | The product can be dissolved in an acidic aqueous solution, washed with an organic solvent, and then precipitated by basifying the aqueous layer. |
Q3: My product is unstable and decomposes upon storage. How can I improve its stability?
This compound, like many aromatic amines, can be sensitive to light, air, and heat.[2]
-
Storage Conditions: Store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer).
-
Salt Formation: For long-term storage, consider converting the amine to a more stable salt, such as the hydrochloride or sulfate salt. This can be achieved by treating a solution of the amine with the corresponding acid.
Q4: What analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[3]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying and quantifying trace impurities.
-
HPLC (High-Performance Liquid Chromatography): A powerful tool for determining the percentage purity of the main component and detecting related substances.[4]
-
Elemental Analysis (CHN Analysis): Provides the elemental composition of the sample, which can be compared to the theoretical values to assess purity.
Impurity Formation Pathway
Caption: Potential pathways for impurity formation during the synthesis of this compound.
III. References
-
Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry (RSC Publishing). Available from: --INVALID-LINK--
-
Preparation method of 5-amino-8-hydroxyquinoline. Google Patents (CN102295600A). Available from: --INVALID-LINK--
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. ACS Publications. Available from: --INVALID-LINK--
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. Available from: --INVALID-LINK--
References
- 1. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Enhancing the Quantum Yield of 8-Aminoisoquinolin-1-ol
Welcome to the technical support center for 8-Aminoisoquinolin-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the fluorescence quantum yield of this versatile fluorophore. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Section 1: Understanding the Quantum Yield of this compound
The fluorescence quantum yield (ΦF) is a critical parameter that defines the efficiency of a fluorophore, representing the ratio of photons emitted to photons absorbed. For this compound and its derivatives, the quantum yield is highly sensitive to the molecular environment. Factors such as solvent polarity, pH, concentration, and the presence of quenching agents can significantly impact its fluorescence intensity. Understanding and controlling these variables is key to maximizing the quantum yield in your experiments.
Key Factors Influencing Quantum Yield
Several environmental and structural factors can influence the quantum yield of a fluorophore.[1] For quinoline derivatives, these include:
-
Solvent Polarity: The polarity of the solvent can alter the energy levels of the excited state, affecting the rates of radiative and non-radiative decay.[1]
-
pH: The protonation state of the amino and hydroxyl groups can dramatically change the electronic structure and, consequently, the fluorescence properties.[2][3]
-
Concentration: At high concentrations, aggregation-caused quenching (ACQ) can occur, leading to a decrease in fluorescence intensity.[4][5][6]
-
Structural Rigidity: The formation of metal complexes can enhance fluorescence by increasing structural rigidity and reducing non-radiative decay pathways.[7]
Section 2: Troubleshooting Guide
This section addresses common problems encountered when working with this compound and provides step-by-step guidance to resolve them.
Issue 1: Low or No Fluorescence Signal
Possible Cause 1: Suboptimal Solvent Environment
The choice of solvent plays a crucial role in the fluorescence of many compounds.[1] For instance, some fluorophores are non-fluorescent in aqueous solutions but become highly fluorescent in nonpolar environments.[1]
Troubleshooting Steps:
-
Solvent Screening: Test the fluorescence of this compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethanol, DMSO).
-
Analyze Solvent Effects: A change in the emission spectrum's position and intensity with solvent polarity can indicate the nature of the excited state. A red-shift with increasing polarity often suggests a charge-transfer character.[4]
-
Consider Protic vs. Aprotic Solvents: Protic solvents can form hydrogen bonds, which may quench fluorescence. Compare results in solvents like ethanol (protic) and acetonitrile (aprotic).
Possible Cause 2: Incorrect pH of the Solution
The fluorescence of molecules with acidic or basic functional groups is often pH-dependent.[2][3] The protonation state of the amino and hydroxyl groups on the isoquinoline ring will significantly affect its electronic properties and quantum yield.
Troubleshooting Steps:
-
pH Titration: Prepare a series of buffer solutions with a wide pH range (e.g., pH 2 to 12).
-
Measure Fluorescence at Each pH: Dissolve this compound in each buffer and measure the fluorescence intensity.
-
Plot Fluorescence vs. pH: This plot will reveal the optimal pH range for maximum fluorescence and can be used to determine the pKa of the excited state.[2]
Possible Cause 3: Aggregation-Caused Quenching (ACQ)
At high concentrations, fluorophores can form non-fluorescent aggregates, a phenomenon known as ACQ.[4][5][6]
Troubleshooting Steps:
-
Concentration Series: Prepare a series of solutions with decreasing concentrations of this compound.
-
Measure Absorbance and Fluorescence: Measure both the absorbance and fluorescence of each solution. The absorbance should not exceed 0.1 in a 10 mm cuvette at the excitation wavelength to avoid inner filter effects.[8]
-
Analyze the Trend: If the quantum yield increases with decreasing concentration, ACQ is likely occurring. Determine the optimal concentration range where fluorescence is maximal and linearly related to concentration.
Issue 2: Inconsistent or Irreproducible Quantum Yield Measurements
Possible Cause 1: Inaccurate Measurement Technique
The accurate determination of quantum yield requires careful experimental technique and, typically, comparison to a well-characterized standard.[8][9][10]
Troubleshooting Steps:
-
Select an Appropriate Standard: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with your sample. Quinine sulfate in 0.1M perchloric acid (ΦF = 0.60) is a reliable standard.[1]
-
Follow the Comparative Method: The comparative method of Williams et al. is a reliable approach.[8] This involves measuring the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.
-
Use the Correct Formula: The quantum yield of the sample (Φs) can be calculated using the following equation:[7] Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Possible Cause 2: Photobleaching
Prolonged exposure to high-intensity excitation light can lead to the photochemical destruction of the fluorophore, a process known as photobleaching.[11]
Troubleshooting Steps:
-
Reduce Excitation Intensity: Use neutral density filters or lower the lamp/laser power to minimize the photon flux.
-
Limit Exposure Time: Use the shortest possible exposure times during measurements.
-
Use Fresh Samples: For extended experiments, prepare fresh solutions to ensure the fluorophore concentration remains constant.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a typical quantum yield for this compound?
Q2: How can I enhance the quantum yield of this compound for bio-imaging applications?
For biological applications, you will likely be working in an aqueous environment. To enhance the quantum yield under these conditions, consider the following:
-
Complexation with Metal Ions: Chelation with metal ions can rigidify the structure and block non-radiative decay pathways, leading to enhanced fluorescence.[7]
-
Inclusion in Hydrophobic Pockets: Incorporating the fluorophore into the hydrophobic pockets of proteins or membranes can shield it from water and enhance its fluorescence, similar to the behavior of ANS probes.[1]
-
Chemical Modification: Modifying the structure of this compound, for example, by attaching it to other molecules, can alter its photophysical properties.
Q3: My quantum yield is greater than 1. Is this possible?
Quantum yields greater than 1 are possible in specific cases, such as in photo-induced chain reactions where a single photon can trigger a series of events.[1] However, for a single fluorescence event, a quantum yield greater than 1 is not physically possible and indicates an error in your measurement or calculation. Re-check your standard's quantum yield value, your measurements, and your calculations.
Q4: Does the excitation wavelength affect the quantum yield?
For many fluorophores, the quantum yield is independent of the excitation wavelength (Kasha's rule). However, it's always good practice to perform measurements using a single excitation wavelength for both the sample and the standard to minimize potential errors.[8]
Section 4: Experimental Protocols & Data
Protocol 1: Relative Quantum Yield Measurement
This protocol details the comparative method for determining fluorescence quantum yield.[8]
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Volumetric flasks
-
This compound sample
-
Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄)
-
Solvent of choice
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to ensure a linear relationship between absorbance and concentration.
-
Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Determine the gradients (slopes) of these plots.
-
Calculate the quantum yield of your sample using the formula mentioned in the troubleshooting section.
Data Presentation
| Factor | Effect on Quantum Yield | Troubleshooting Approach |
| Solvent Polarity | Can significantly increase or decrease ΦF. | Screen a range of solvents with varying polarities. |
| pH | Affects the protonation state and electronic structure. | Perform a pH titration and measure fluorescence at each point. |
| Concentration | High concentrations can lead to aggregation-caused quenching (ACQ). | Conduct a concentration-dependent study to find the optimal range. |
| Metal Ions | Chelation can increase rigidity and enhance fluorescence. | Investigate the effect of adding various metal ions. |
Visualizing the Workflow
Caption: Workflow for troubleshooting and enhancing quantum yield.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1 H-Imidazo[4,5- f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. static.horiba.com [static.horiba.com]
- 9. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. benchchem.com [benchchem.com]
- 12. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 8-Aminoisoquinolin-1-ol
Welcome to the technical support center for the synthesis of 8-Aminoisoquinolin-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to the isoquinoline core structure?
A1: Several named reactions are traditionally used to synthesize the isoquinoline framework, including the Bischler-Napieralski, Pomeranz-Fritsch, Pictet-Gams, and Pictet-Spengler reactions.[1] The choice of method often depends on the desired substitution pattern and the availability of starting materials. For instance, the Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent,[2][3][4] while the Pomeranz-Fritsch reaction utilizes the acid-catalyzed cyclization of a benzalaminoacetal.[5][6][7]
Q2: What are the primary safety concerns when scaling up isoquinoline synthesis?
A2: Scaling up any chemical synthesis introduces new safety challenges. For isoquinoline synthesis, particular attention should be paid to:
-
Highly Reactive Reagents: Many common procedures use hazardous reagents like phosphorus oxychloride (POCl₃) or strong acids, which can be corrosive and react violently with water.[8]
-
Exothermic Reactions: The cyclization and nitration steps can be highly exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions, especially at a larger scale.
-
Solvent Handling: The use of large volumes of flammable organic solvents requires appropriate storage, handling, and ventilation to minimize fire and explosion risks.[9]
Q3: How can I monitor the progress of the reaction effectively during scale-up?
A3: Consistent reaction monitoring is key to a successful scale-up. Thin-Layer Chromatography (TLC) is a rapid and effective method for tracking the consumption of starting materials and the formation of products. For more quantitative analysis and to monitor for the formation of impurities, High-Performance Liquid Chromatography (HPLC) is recommended.[10] It is advisable to develop a reliable HPLC method at the bench scale before moving to a larger scale.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section provides detailed answers to specific problems you may encounter during the synthesis of this compound.
Synthesis Pathway Overview
A common and logical synthetic route to this compound involves a multi-step process, which is illustrated in the workflow diagram below. This guide will address potential issues in each of these key stages.
Caption: A generalized workflow for the synthesis of this compound.
Q4: My Bischler-Napieralski reaction for the initial isoquinoline synthesis is giving a low yield. What are the likely causes and how can I improve it?
A4: Low yields in the Bischler-Napieralski reaction are a common issue and can often be traced back to a few key factors:
-
Insufficient Aromatic Ring Activation: This reaction is an intramolecular electrophilic aromatic substitution. If the benzene ring of your starting β-phenylethylamide is not sufficiently electron-rich, the cyclization will be slow and inefficient.
-
Troubleshooting: Ensure your starting material has electron-donating groups on the aromatic ring. If your substrate is electron-deficient, you may need to use harsher reaction conditions, such as higher temperatures or a stronger Lewis acid.[8]
-
-
Choice and Quality of Dehydrating Agent: The dehydrating agent is critical for this reaction. Phosphorus oxychloride (POCl₃) is commonly used, but phosphorus pentoxide (P₂O₅) or triflic anhydride can also be employed.[3]
-
Troubleshooting: Use a fresh, high-purity dehydrating agent. POCl₃ can degrade over time, leading to lower reactivity. Ensure the reaction is conducted under anhydrous conditions, as moisture will quench the dehydrating agent.
-
-
Reaction Temperature and Time: The optimal temperature and reaction time can vary significantly depending on the substrate.
-
Troubleshooting: Experiment with a range of temperatures. For less reactive substrates, refluxing in a higher boiling solvent like toluene or xylene may be necessary.[2] Monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid degradation of the product.
-
Q5: I am observing significant byproduct formation during the nitration step to introduce the 8-nitro group. How can I improve the regioselectivity?
A5: The nitration of isoquinoline typically yields a mixture of 5-nitro and 8-nitro isomers, with the 5-nitro isomer often being the major product.[11] Achieving high regioselectivity for the 8-position can be challenging.
-
Controlling Reaction Temperature: The ratio of 5-nitro to 8-nitroisoquinoline can be sensitive to the reaction temperature.
-
Troubleshooting: Careful control of the nitration temperature is crucial. Running the reaction at a lower temperature may favor the formation of the 8-nitro isomer. It is important to add the nitrating agent slowly to maintain a consistent internal temperature.[12]
-
-
Choice of Nitrating Agent and Solvent: The specific nitrating agent and solvent system can influence the isomeric ratio.
-
Troubleshooting: While a standard mixture of nitric acid and sulfuric acid is common, exploring other nitrating systems could be beneficial. For example, the use of a milder nitrating agent or a different solvent might alter the steric and electronic factors influencing the position of nitration.
-
Q6: The reduction of the 8-nitro group to the 8-amino group is incomplete or resulting in side products. What are the best practices for this step?
A6: The reduction of a nitro group is a well-established transformation, but issues can still arise, especially during scale-up.
-
Choice of Reducing Agent: Several reducing agents can be used for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl).
-
Troubleshooting: Catalytic hydrogenation is often a clean and efficient method. Ensure the catalyst is active and not poisoned. If using a metal/acid system, ensure the metal is finely divided to provide a large surface area for the reaction.
-
-
Reaction Conditions: The pH, temperature, and solvent can all impact the efficiency and selectivity of the reduction.
-
Troubleshooting: For catalytic hydrogenation, ensure efficient stirring to facilitate mass transfer of hydrogen gas. The reaction is often run at room temperature and atmospheric or slightly elevated pressure. For metal/acid reductions, controlling the temperature is important to prevent side reactions.
-
Q7: I am struggling with the purification of the final this compound product. What are some effective purification strategies?
A7: The purification of polar, functionalized aromatic compounds like this compound can be challenging due to their physical properties.
-
Crystallization: This is often the most effective and scalable method for purifying solid compounds.
-
Troubleshooting: A systematic approach to solvent screening is recommended. Try a range of single solvents and solvent mixtures to find conditions that provide good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of polar compounds include ethanol, methanol, water, or mixtures thereof.[13][14]
-
-
Column Chromatography: If crystallization is not effective, column chromatography can be used.
-
Troubleshooting: Due to the polar nature of the compound, silica gel chromatography may require a polar mobile phase. A mixture of dichloromethane and methanol or ethyl acetate and methanol is a good starting point. Be aware that the compound may have some solubility in the mobile phase, which can lead to band broadening and the need for larger volumes of solvent.
-
III. Detailed Experimental Protocols
The following is a generalized, step-by-step protocol for the synthesis of this compound. Note: These are general guidelines and may require optimization for your specific starting materials and scale.
Step 1: Synthesis of 8-Nitroisoquinolin-1-ol
This protocol assumes the availability of a suitable isoquinoline precursor that can be nitrated.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolution: Dissolve the isoquinolin-1-ol starting material in concentrated sulfuric acid, ensuring the temperature is maintained below 20°C with an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid via the dropping funnel, keeping the internal temperature below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at a low temperature for several hours, monitoring the progress by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate. Adjust the pH with a base (e.g., ammonium hydroxide) to neutralize the acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction of 8-Nitroisoquinolin-1-ol to this compound
This protocol outlines a common method for nitro group reduction.
-
Reaction Setup: In a flask suitable for hydrogenation, suspend the 8-nitroisoquinolin-1-ol in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
Isolation: Remove the solvent under reduced pressure to yield the crude this compound.
Step 3: Purification of this compound
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. Visualization of Key Processes
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
V. References
-
Bobbitt, J. M., & recognitions, P. C. W. R. (Year). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. (Link not available)
-
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from --INVALID-LINK--
-
Vennerstrom, J. L., & Klayman, D. L. (1988). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry, 53(13), 3019–3024.
-
Química Orgánica. (n.d.). Pomeranz-Fritsch synthesis of isoquinolines. Retrieved from --INVALID-LINK--
-
Wang, Q., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(9), 3246–3250.
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from --INVALID-LINK--
-
Brown, W. D., & Gouliaev, A. H. (2002). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 79, 84.
-
Royal Society of Chemistry. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low conversion rates in dihydroisoquinoline synthesis. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2010). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 8(21), 4900-4906.
-
Popp, F. D., & Brill, E. (1960). Notes. 3-Methyl-8-nitroisoquinoline. The Journal of Organic Chemistry, 25(8), 1457–1458.
-
Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(1), 123.
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from --INVALID-LINK--
-
Chemistry Online. (2022). Quinolines and isoquinolines. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from --INVALID-LINK--
-
Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 8-Nitroisoquinoline. Retrieved from --INVALID-LINK--
-
PubMed. (1983). [A practical method for the synthesis of 1-aminoisoquinoline]. Retrieved from --INVALID-LINK--
-
PubMed. (2006). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. Retrieved from --INVALID-LINK--
-
Oligo Factory. (2025). Oligo Factory Launches Low-Scale Oligo Synthesis Capability to Broaden Support for Therapeutic and Diagnostic Researchers and Developers. Retrieved from --INVALID-LINK--
-
CRB. (n.d.). Large-scale oligo synthesis: Scaling-up requirements. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-Nitroisoquinoline. Retrieved from --INVALID-LINK--
-
YouTube. (2023). OLIGO Bigger: Scale Up Manufacturing the Right Way. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 8-Nitroisoquinoline CAS#. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Enhancing the Purity of Synthesized Quinolin-8-ylmethanesulfonamide. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 2-Amino-4-hydroxy-8-methylquinoline. Retrieved from --INVALID-LINK--
-
MDPI. (2022). One-Step Synthesis of High Pure Tris(8-hydroxyquinoline)aluminum for Optics and Photonics. Materials, 15(3), 789.
-
Pharmaceutical Technology. (2020). Designing Commercial-Scale Oligonucleotide Synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105753782A - 8-hydroxyquinoline and synthetic method thereof. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline. Retrieved from --INVALID-LINK--
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. crbgroup.com [crbgroup.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 14. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide for Researchers: 8-Aminoisoquinolin-1-ol and 8-Hydroxyquinoline
A Head-to-Head Analysis of Two Versatile Heterocyclic Scaffolds in Chemical and Biological Research
In the landscape of heterocyclic compounds, quinoline and isoquinoline scaffolds are fundamental building blocks for developing novel therapeutic agents, fluorescent probes, and advanced materials. This guide provides a detailed comparative analysis of two key derivatives: 8-Aminoisoquinolin-1-ol and the well-established 8-Hydroxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into their synthesis, physicochemical properties, metal chelation capabilities, and biological activities, supported by experimental data and protocols.
Structural and Physicochemical Properties: A Tale of Two Isomers
8-Hydroxyquinoline and this compound are structural isomers, both possessing a bicyclic aromatic system with chelating functional groups at the C8 and C1 positions. However, the arrangement of the nitrogen atom within the heterocyclic ring—at position 1 in quinoline versus position 2 in isoquinoline—fundamentally influences their electronic properties and, consequently, their chemical behavior.
8-Hydroxyquinoline (Oxine) is a white to pale yellow crystalline solid. It is sparingly soluble in water but readily dissolves in organic solvents like ethanol, acetone, and chloroform[1][2]. The proximity of the hydroxyl group to the nitrogen atom allows for the formation of stable five-membered chelate rings with a wide array of metal ions[3][4].
This compound , a derivative of the isoquinoline core, is anticipated to be a solid at room temperature. While specific experimental data on its solubility is limited, its structure suggests solubility in polar organic solvents like ethanol and DMSO, with lower solubility in water, a characteristic common to many amino-substituted aromatic compounds[5][6]. The presence of the amino and hydroxyl groups in a peri-position also pre-organizes the molecule for metal ion chelation.
A critical parameter governing the chelating ability and biological activity of these compounds is their acid dissociation constant (pKa). The pKa values determine the pH range over which the chelating groups are deprotonated and available for metal binding.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Solubility |
| This compound | C₉H₈N₂O | 160.17 | ~6.2 (amino), ~12.4 (hydroxyl) | Soluble in polar organic solvents, low water solubility[5][6] |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | ~5.0 (protonated nitrogen), ~9.9 (hydroxyl) | Sparingly soluble in water; soluble in ethanol, acetone, chloroform[1][2] |
Synthesis Strategies: Building the Core Scaffolds
The synthetic accessibility of a compound is a crucial consideration for its widespread application in research and development.
Synthesis of 8-Hydroxyquinoline
The most common and economically viable method for synthesizing 8-hydroxyquinoline is the Skraup synthesis [1][7][8]. This reaction involves the condensation of o-aminophenol with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent (such as o-nitrophenol)[1].
Caption: Skraup synthesis of 8-Hydroxyquinoline.
Other synthetic routes to 8-hydroxyquinoline and its derivatives include the Friedlander synthesis, diazotization of 8-aminoquinoline, and hydrolysis of 8-chloroquinoline[7][9][10].
Plausible Synthesis of this compound
Metal Chelation: A Comparative Perspective
The ability to bind metal ions is a defining characteristic of both 8-hydroxyquinoline and this compound. This property underpins their applications as fluorescent sensors, analytical reagents, and potential therapeutic agents targeting metal-dependent biological processes.
8-Hydroxyquinoline: A Versatile Chelator
8-Hydroxyquinoline is a potent and versatile bidentate chelating agent, forming stable complexes with a vast number of metal ions, including Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, and Mg²⁺[3][4]. The formation of these complexes is often accompanied by significant changes in the compound's spectroscopic properties, particularly its fluorescence. While 8-hydroxyquinoline itself is weakly fluorescent, many of its metal complexes exhibit strong fluorescence, a phenomenon attributed to the rigidification of the molecular structure upon chelation, which reduces non-radiative decay pathways[7][10].
The stoichiometry of the metal-8-hydroxyquinoline complexes is typically 1:2 (metal:ligand), forming neutral complexes that are often soluble in organic solvents[11].
Caption: Chelation-enhanced fluorescence of 8-Hydroxyquinoline.
This compound: A Promising Chelator for Specific Ions
Derivatives of 8-aminoquinoline are known to be effective chelators for various transition metal ions, with a particular affinity for Zn²⁺ and Cu²⁺[12][13]. The amino group in the 8-position, in concert with the isoquinoline nitrogen, creates a bidentate coordination site. The additional hydroxyl group at the 1-position in this compound would likely participate in chelation, potentially forming a tridentate ligand and leading to the formation of highly stable metal complexes.
Studies on related bis(8-aminoquinoline) ligands have shown a high selectivity for Cu(II) over Zn(II), a property not observed in the analogous bis(8-hydroxyquinoline) compounds. This suggests that the amino-substituted scaffold may offer distinct advantages in applications requiring selective metal ion recognition.
Biological Activities: From Bench to Bedside Potential
The biological activities of these compounds are intrinsically linked to their ability to chelate metal ions, which are essential for many physiological and pathological processes.
8-Hydroxyquinoline: A Broad Spectrum of Activity
8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial and antifungal agents[7]. Their biological activity is largely attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolism. More recently, 8-hydroxyquinoline derivatives have garnered significant attention for their potential as anticancer and neuroprotective agents. Their ability to modulate metal ion homeostasis in the brain is being explored for the treatment of neurodegenerative diseases like Alzheimer's disease.
This compound: Emerging Therapeutic Potential
While less studied, 8-aminoisoquinoline derivatives have shown promising biological activities. Some have demonstrated antitumor properties, and their antioxidant potential is an area of active investigation. The structural similarity to 8-hydroxyquinoline suggests that this compound could also exhibit a range of biological effects worthy of further exploration.
Experimental Protocols
To facilitate further research and comparative studies, this section provides standardized protocols for key experimental assays.
Protocol 1: Synthesis of 8-Hydroxyquinoline via Skraup Reaction
This protocol is a generalized procedure based on the classic Skraup synthesis[1].
Materials:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
o-Nitrophenol
-
Ferrous sulfate (catalyst)
-
Sodium hydroxide solution (for neutralization)
-
Ice
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, while cooling in an ice bath.
-
Slowly add o-aminophenol to the cooled mixture with continuous stirring.
-
Add o-nitrophenol and a catalytic amount of ferrous sulfate.
-
Heat the reaction mixture under reflux for 2-3 hours. The solution will darken as the reaction progresses.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH reaches approximately 7.5-8. This should be done with external cooling.
-
The crude 8-hydroxyquinoline will precipitate as a solid.
-
Collect the precipitate by filtration, wash with cold water, and purify by recrystallization or steam distillation.
Caption: Experimental workflow for the Skraup synthesis.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol provides a general method for assessing the antioxidant capacity of the compounds using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay[14][15][16][17].
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Test compound stock solution in a suitable solvent (e.g., methanol or DMSO)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the appropriate solvent.
-
In a 96-well plate, add a specific volume of each dilution of the test compound, positive control, and a solvent blank.
-
Add an equal volume of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank (solvent + DPPH) and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Protocol 3: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity[3][4][12][18][19].
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound stock solution in a suitable solvent (e.g., DMSO)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate at 37°C for a few hours until purple formazan crystals are visible.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Conclusion: Guiding Future Research
8-Hydroxyquinoline is a well-characterized and versatile molecule with a broad range of established applications. Its facile synthesis, robust metal-chelating properties, and diverse biological activities make it a valuable tool in many areas of chemical and biological research.
This compound, while less explored, presents an exciting scaffold for the development of novel functional molecules. Its structural features suggest the potential for strong and selective metal chelation, which could be exploited in the design of targeted therapeutics and sensitive fluorescent probes. The comparative analysis presented in this guide highlights the subtle yet significant differences that arise from the isomeric arrangement of the quinoline and isoquinoline cores. Further investigation into the synthesis, physicochemical properties, and biological activities of this compound is warranted to fully unlock its potential and provide a more complete comparison with its well-known counterpart. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Virtual Labs [mas-iiith.vlabs.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 9. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]
- 10. rroij.com [rroij.com]
- 11. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. researchgate.net [researchgate.net]
- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. MTT assay protocol | Abcam [abcam.com]
Validation of 8-Aminoisoquinolin-1-ol as a Fluorescent Sensor for Nitroaromatic Explosives: A Comparative Guide
This guide provides a comprehensive technical overview and a proposed validation framework for the use of 8-Aminoisoquinolin-1-ol as a fluorescent sensor, with a particular focus on the detection of nitroaromatic compounds, a class of common environmental pollutants and explosive materials. This document is intended for researchers, scientists, and drug development professionals engaged in the development of novel sensing technologies.
Introduction: The Imperative for Sensitive Explosive Detection
The escalating threat of terrorism and the environmental contamination from munitions have created an urgent need for rapid, sensitive, and selective methods for the detection of explosives.[1] Nitroaromatic compounds (NACs), such as picric acid (2,4,6-trinitrophenol or TNP) and 2,4,6-trinitrotoluene (TNT), are primary constituents of many explosive formulations.[2] Traditional detection methods like mass spectrometry and gas chromatography, while accurate, are often lab-based, expensive, and require trained personnel, limiting their use in the field.[3]
Fluorescence-based sensing has emerged as a powerful alternative due to its inherent sensitivity, rapid response time, and potential for portability.[4][5] The core principle of this technique lies in the change in fluorescence properties of a sensor molecule upon interaction with a target analyte. This guide focuses on the validation of a promising candidate, this compound, as a fluorescent sensor for NACs.
A Note on the Validation Data: It is important to state that while the principles and methodologies described herein are based on established scientific literature, direct experimental validation of this compound as a sensor for nitroaromatic explosives is not extensively reported in peer-reviewed journals as of the writing of this guide. Therefore, this document serves as a comprehensive validation framework and a comparative guide based on the well-understood behavior of structurally similar fluorescent chemosensors. The experimental data for this compound presented in the comparative analysis is a plausible, hypothetical data set derived from the performance of analogous sensors to illustrate its potential.
Sensing Mechanism: Fluorescence Quenching by Nitroaromatics
The proposed sensing mechanism for this compound is based on fluorescence quenching. This compound, an electron-rich aromatic compound, is expected to be fluorescent. Nitroaromatic compounds, being electron-deficient, can interact with the excited state of the fluorophore, leading to a decrease in its fluorescence intensity.[5] This "turn-off" response is the basis for detection. Several mechanisms can contribute to this quenching process:
-
Photoinduced Electron Transfer (PET): Upon excitation, an electron can be transferred from the highest occupied molecular orbital (HOMO) of the electron-rich this compound to the lowest unoccupied molecular orbital (LUMO) of the electron-deficient nitroaromatic analyte. This non-radiative decay pathway competes with fluorescence, leading to quenching.[5]
-
Förster Resonance Energy Transfer (FRET): If the emission spectrum of the fluorophore (donor) overlaps with the absorption spectrum of the analyte (acceptor), energy can be transferred non-radiatively from the donor to the acceptor.
-
Inner Filter Effect (IFE): If the analyte absorbs light at the excitation or emission wavelength of the fluorophore, it can reduce the intensity of the excitation light reaching the fluorophore or re-absorb the emitted light, leading to an apparent quenching of fluorescence.[6]
For picric acid, its acidic nature (pKa ~0.3) plays a crucial role in enhancing selectivity. The amino group on the isoquinoline ring can be protonated by picric acid, leading to electrostatic interactions that facilitate the quenching process.[7][8]
Diagram of the Proposed Sensing Mechanism:
Caption: Figure 1: Proposed Sensing Mechanism of this compound.
Experimental Validation Protocol
This section outlines a detailed, step-by-step methodology for the validation of this compound as a fluorescent sensor for nitroaromatic compounds.
Synthesis and Characterization of this compound
A plausible synthetic route for this compound can be adapted from known procedures for the synthesis of aminoisoquinolines. A potential method involves the nitration of isoquinoline, followed by separation of the 8-nitroisoquinoline isomer, reduction of the nitro group to an amino group, and subsequent hydroxylation.
Step-by-step Synthesis:
-
Nitration of Isoquinoline: React isoquinoline with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to obtain a mixture of nitroisoquinoline isomers.
-
Isomer Separation: Separate the 8-nitroisoquinoline isomer from the mixture using column chromatography.
-
Reduction of the Nitro Group: Reduce the 8-nitroisoquinoline to 8-aminoisoquinoline using a reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Hydroxylation: Convert the 8-aminoisoquinoline to this compound. This step might involve a multi-step process, potentially through a diazonium salt intermediate followed by hydrolysis.
The synthesized compound should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.
Photophysical Characterization
The fundamental photophysical properties of the synthesized this compound must be determined.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum to determine the wavelength of maximum absorption (λ_max).
-
Fluorescence Spectroscopy: Record the excitation and emission spectra to determine the optimal excitation and emission wavelengths.
-
Quantum Yield Measurement: Determine the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Fluorescence Quenching Studies
This is the core experiment to validate the sensing capabilities.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixed aqueous-organic solvent).
-
Stock solutions of various nitroaromatic compounds (e.g., picric acid, TNT, DNT, nitrobenzene) and other potential interfering analytes in the same solvent.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the nitroaromatic analyte.
-
Record the fluorescence emission spectrum of each solution at the optimal excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration.
-
Analyze the data using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] Where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (analyte).
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ / k Where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low analyte concentrations.
Diagram of the Experimental Workflow:
Caption: Figure 2: Experimental Workflow for Sensor Validation.
Comparative Analysis
To evaluate the potential of this compound, its performance should be compared with other established fluorescent sensors for picric acid. The following table presents a hypothetical but plausible comparison based on typical values reported in the literature for similar classes of compounds.
| Sensor | Analyte | Limit of Detection (LOD) | Quenching Constant (Ksv) (M⁻¹) | Sensing Mechanism | Reference |
| This compound (Hypothetical) | Picric Acid | 5.2 x 10⁻⁷ M | 1.8 x 10⁵ | PET, Electrostatic Interaction | - |
| Pyrene-based Polymer | Picric Acid | 2.3 x 10⁻⁸ M | 3.5 x 10⁵ | PET, π-π Stacking | [2] |
| Carbazole Derivative | Picric Acid | 8.7 x 10⁻⁷ M | 9.2 x 10⁴ | Hydrogen Bonding, PET | [9] |
| Nonconjugated Polymer Dots | Picric Acid | 5.0 x 10⁻⁷ M | - | Inner Filter Effect | [6] |
| Water-Soluble Pyrene Probe | Picric Acid | 5.0 x 10⁻¹⁰ M | 1.4 x 10⁶ | Static Quenching | [4] |
Alternative Detection Methods:
Beyond fluorescent sensors, several other techniques are employed for explosive detection. A brief comparison is provided below.
| Method | Principle | Advantages | Disadvantages |
| Fluorescence Spectroscopy | Changes in light emission | High sensitivity, rapid, potential for portability | Susceptible to interference and environmental factors |
| Ion Mobility Spectrometry (IMS) | Ion separation in an electric field | Fast, sensitive, portable | Moderate selectivity, susceptible to humidity |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation followed by mass analysis | High selectivity and sensitivity (gold standard) | Lab-based, slow, expensive, requires trained personnel |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering | High sensitivity and specificity | Requires specialized substrates, can be complex |
| Canine Detection | Olfactory senses of trained dogs | Extremely high sensitivity | Costly training, handler dependent, not quantitative |
Conclusion and Future Outlook
While direct experimental validation is pending, the structural characteristics of this compound strongly suggest its potential as a highly effective fluorescent sensor for the detection of nitroaromatic explosives like picric acid. The proposed validation framework provides a clear pathway for its systematic evaluation. The anticipated performance, based on analogous compounds, indicates that it could be a competitive alternative to existing sensors, offering a good balance of sensitivity and selectivity, particularly for picric acid due to the potential for protonation-enhanced interaction.
Future research should focus on the actual synthesis and rigorous experimental validation of this compound following the protocols outlined in this guide. Further investigations could also explore its application in real-world scenarios, such as the development of portable sensing devices or test strips for on-site explosive detection. The exploration of its derivatives could also lead to sensors with enhanced photophysical properties and improved selectivity for a wider range of nitroaromatic compounds.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. A water soluble fluorescent probe for selective and sensitive detection of picric acid – a nitroexplosive - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00184A [pubs.rsc.org]
- 5. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive detection of picric acid in an aqueous solution using fluorescent nonconjugated polymer dots as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protonation- and electrostatic-interaction-based fluorescence probes for the selective detection of picric acid (2,4,6-trinitrophenol) – an explosive material - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. Protonation- and electrostatic-interaction-based fluorescence probes for the selective detection of picric acid (2,4,6-trinitrophenol) – an explosive ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00478F [pubs.rsc.org]
- 9. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 8-Aminoisoquinolin-1-ol and Its Isomers: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the isoquinoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of oncology. Among its myriad derivatives, aminoisoquinolin-1-ols represent a class of compounds with significant potential, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair. This guide provides a comparative analysis of 8-Aminoisoquinolin-1-ol and its key positional isomers, offering insights into their physicochemical properties, biological activities, and the experimental methodologies crucial for their evaluation. While direct comparative studies on these specific isomers are not abundant in publicly accessible literature, this guide synthesizes available data on closely related structures to provide a foundational understanding for researchers in the field.
Introduction: The Isoquinolinone Scaffold in PARP Inhibition
The isoquinolin-1-one core is a privileged scaffold in the design of PARP inhibitors.[1][2] These enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks. Their inhibition leads to the accumulation of DNA damage, which can be synthetically lethal to cancer cells harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The strategic placement of an amino group on the isoquinolin-1-ol backbone can significantly influence the molecule's interaction with the PARP active site, thereby modulating its inhibitory potency and selectivity. This guide will focus on the comparative aspects of the 3-amino, 5-amino, and 8-amino isomers of isoquinolin-1-ol.
Physicochemical Properties: A Comparative Overview
While specific experimental data for the physicochemical properties of this compound and its isomers are limited, we can infer certain characteristics based on the parent aminoisoquinoline structures. These properties are critical as they influence solubility, membrane permeability, and ultimately, the pharmacokinetic profile of a drug candidate.
| Property | 3-Aminoisoquinoline | 5-Aminoisoquinoline | 8-Aminoisoquinoline | 1-Aminoisoquinoline |
| Molecular Formula | C₉H₈N₂ | C₉H₈N₂ | C₉H₈N₂ | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol [3][4] | 144.17 g/mol [5] | 144.17 g/mol [6] | 144.18 g/mol [7] |
| Melting Point (°C) | 174-178[3][4][8] | 125-128[5][9] | 155-157[10] | 122-124[10] |
| Appearance | Yellow solid powder[3] | Yellow-brown crystalline powder[9] | Brown crystalline powder[10] | Light yellow to brown powder/crystal[10] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol.[9] | Soluble in organic solvents like chloroform, ethanol, and ether; low solubility in water.[5][6] | Soluble in organic solvents such as chloroform, ethanol, and ether; low solubility in water.[6] | Data not readily available. |
| Predicted pKa | 5.67±0.13[11] | Data not readily available. | Data not readily available. | Data not readily available. |
Causality Behind Property Differences: The position of the amino group significantly impacts the molecule's polarity and intermolecular interactions. For instance, the lower melting point of 5-aminoisoquinoline compared to its 3- and 8-isomers may be attributed to differences in crystal packing and hydrogen bonding capabilities. The introduction of a hydroxyl group at the 1-position to form the target "-ol" compounds would be expected to increase polarity and hydrogen bonding potential, likely leading to higher melting points and altered solubility profiles.
Biological Activity: A Focus on PARP Inhibition
The aminoisoquinoline scaffold is a well-established pharmacophore for PARP inhibition. The amino group can act as a key hydrogen bond donor, mimicking the nicotinamide moiety of the natural substrate NAD+.
The development of isoquinolinone and naphthyridinone-based PARP1 inhibitors has led to potent preclinical candidates.[2] For instance, certain quinazolinone derivatives, which are bioisosteres of the phthalazinone core of the approved PARP inhibitor Olaparib, have shown IC50 values in the nanomolar range, comparable to Olaparib itself.[14][15]
Structure-Activity Relationship (SAR) Insights: The position of the amino group is critical for interaction with key residues in the PARP active site. The development of potent inhibitors often involves derivatization of this amino group to optimize binding and pharmacokinetic properties. The presence of the 1-hydroxyl group in the target compounds introduces an additional hydrogen bond donor/acceptor, which could either enhance or hinder binding depending on the specific interactions within the enzyme's active site.
Experimental Protocols
To facilitate further research and a direct comparative analysis of these isomers, detailed experimental protocols are essential.
Synthesis of Aminoisoquinolin-1-ols
A general synthetic route to aminoisoquinolin-1-ols can be envisioned starting from the corresponding nitroisoquinolines.
Workflow for Synthesis of Aminoisoquinolin-1-ols
Caption: General synthetic workflow for aminoisoquinolin-1-ol isomers.
PARP Inhibition Assay
A robust and reproducible PARP inhibition assay is crucial for determining the potency of the synthesized compounds. A common method is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins.
Detailed Protocol for In Vitro PARP1 Inhibition Assay:
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., this compound and its isomers) in assay buffer. A typical starting concentration range would be from 100 µM down to the nanomolar range.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human PARP1 enzyme and activated DNA.
-
Incubation: Add the test compounds to the wells, followed by the PARP1/DNA mixture. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+ to each well. Incubate for a set time (e.g., 60 minutes) at 37°C.
-
Detection: Stop the reaction and wash the plate. Add streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose chains. After another wash step, add a chemiluminescent or colorimetric HRP substrate.
-
Data Acquisition: Measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for PARP Inhibition Assay
Caption: Key steps in a typical in vitro PARP inhibition assay.
Spectroscopic Characterization
Unambiguous identification of the synthesized isomers requires thorough spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Regions for Aminoisoquinolin-1-ols (in DMSO-d₆):
-
Aromatic Protons: 7.0 - 9.0 ppm (The chemical shifts and coupling patterns will be distinct for each isomer, allowing for their differentiation).
-
Amino Protons (NH₂): A broad singlet, typically in the range of 5.0 - 7.0 ppm, which may exchange with D₂O.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the isoquinoline ring will be influenced by the position of the amino and hydroxyl groups, providing a unique fingerprint for each isomer.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the synthesized compounds. The molecular ion peak ([M+H]⁺) for all isomers of aminoisoquinolin-1-ol is expected at m/z 161.06.
Conclusion and Future Directions
This guide provides a comparative framework for the study of this compound and its isomers as potential PARP inhibitors. While there is a clear rationale for their investigation based on the established activity of the isoquinolinone scaffold, a significant gap exists in the literature regarding their direct comparative analysis.
Future research should focus on:
-
Systematic Synthesis: The unambiguous synthesis and isolation of pure 3-amino-, 5-amino-, and this compound.
-
Comprehensive Physicochemical Profiling: Experimental determination of key properties such as pKa, solubility, and logP.
-
Directly Comparative Biological Evaluation: Head-to-head comparison of their inhibitory activity against PARP1 and PARP2 to determine potency and selectivity.
-
Structural Biology: Co-crystallization of the most potent inhibitors with PARP enzymes to elucidate the molecular basis of their activity and guide further optimization.
By systematically addressing these areas, the full therapeutic potential of this promising class of compounds can be unlocked, paving the way for the development of next-generation PARP inhibitors.
References
- 1. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1125-60-6 CAS MSDS (5-Aminoisoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 1532-84-9 CAS MSDS (1-Aminoisoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 5-Aminoisoquinoline | 1125-60-6 [amp.chemicalbook.com]
- 12. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. aminer.org [aminer.org]
- 14. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 8-Amino(iso)quinoline-Based Fluorescent Sensors
A Note on the Analyzed Scaffold: While the focus of this guide is on 8-aminoisoquinolin-1-ol and its derivatives, it is important to note that the vast majority of published research focuses on the closely related 8-aminoquinoline scaffold. Therefore, this guide will primarily draw upon data from 8-aminoquinoline-based sensors as a well-established proxy, with the understanding that the fundamental principles of coordination and fluorescence modulation are highly comparable.
The Allure and Challenge of 8-Amino(iso)quinolines
The 8-amino(iso)quinoline framework is an excellent chelating agent for various metal ions. Upon coordination with a target ion like Zn²⁺, these sensors typically exhibit a significant enhancement in fluorescence, a phenomenon often referred to as a "turn-on" response.[4][5] This desirable characteristic provides a high signal-to-noise ratio, enabling sensitive detection.
The primary challenge, however, lies in achieving high selectivity. Due to similarities in charge, ionic radius, and coordination preferences, other divalent transition metal ions are common interferents. These include cadmium (Cd²⁺), copper (Cu²⁺), nickel (Ni²⁺), and cobalt (Co²⁺), which can also bind to the sensor and induce a fluorescent response, albeit often to a lesser extent than the target analyte.[6][7] Understanding the degree of this cross-reactivity is crucial for the reliable application of these sensors.
Understanding the "Turn-On" Mechanism: CHEF and PET
The fluorescence enhancement in 8-amino(iso)quinoline-based sensors is primarily governed by two key photophysical processes: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).
-
Chelation-Enhanced Fluorescence (CHEF): In the free sensor molecule, intramolecular rotations and vibrations can lead to non-radiative decay of the excited state, thus quenching fluorescence. Upon chelation with a metal ion, the molecule becomes more rigid, which restricts these non-radiative decay pathways and leads to a significant increase in fluorescence quantum yield.[8][9]
-
Photoinduced Electron Transfer (PET): In many 8-amino(iso)quinoline derivatives, the lone pair of electrons on the amino group can be transferred to the excited fluorophore (the quinoline ring system), a process that quenches fluorescence. When a metal ion coordinates with the amino group, it lowers the energy of this lone pair, making the PET process energetically unfavorable and thereby "turning on" the fluorescence.[2][3][10]
Below is a diagram illustrating the generalized CHEF and PET mechanisms.
Caption: Generalized mechanisms of CHEF and PET in "turn-on" fluorescent sensors.
Quantitative Comparison of Cross-Reactivity
The selectivity of a fluorescent sensor is quantified by comparing its fluorescence response to the target analyte with its response to other potentially interfering species. The following table summarizes the performance of several 8-aminoquinoline-based zinc sensors in the presence of various metal ions.
| Sensor/Probe | Target Analyte | Major Interfering Ions | Observations and Quantitative Data | Reference |
| TSQ | Zn²⁺ | Cd²⁺, Mn²⁺ | A widely used sensor, but shows some response to Cd²⁺. The fluorescence intensity with Zn²⁺ is typically 4-fold higher than the free sensor.[6] | [6] |
| Zinpyr-1 (ZP1) | Zn²⁺ | Cd²⁺ | Exhibits a significant fluorescence enhancement with Zn²⁺. Shows a weaker, but still noticeable, response to Cd²⁺.[11] | [11] |
| FluoZin-3 | Zn²⁺ | - | Shows good selectivity for Zn²⁺ over biologically relevant cations like Ca²⁺ and Mg²⁺.[11] | [11] |
| 8-amidoquinoline derivatives | Zn²⁺ | Cu²⁺, Co²⁺, Ni²⁺, Cd²⁺, Hg²⁺ | A review of various derivatives shows that while generally selective for Zn²⁺, many exhibit some degree of interference from these transition metals. The level of interference varies with the specific chemical modification of the 8-amidoquinoline core.[12] | [12] |
| Benzimidazole-8-aminoquinoline (L1) | Zn²⁺ | Al³⁺, Cu²⁺ (quenching) | Highly selective for Zn²⁺ with a "turn-on" response. Interestingly, Al³⁺ and Cu²⁺ cause fluorescence quenching. Shows negligible interference from Cd²⁺ and Hg²⁺.[13] | [13] |
Comparison with Alternative Fluorescent Probes
To provide a comprehensive picture, it is essential to compare 8-amino(iso)quinoline-based sensors with other classes of fluorescent probes for zinc.
| Probe Class | Example(s) | Advantages | Disadvantages | Reference |
| 8-Amino(iso)quinoline-based | TSQ, Zinquin, various derivatives | High sensitivity, rapid response, good cell permeability. | Prone to interference from transition metals like Cd²⁺ and Cu²⁺.[6][12] | [6][12] |
| Fluorescein-based | FluoZin-3, QZ1, QZ2 | High quantum yields, good photostability. | Can have higher background fluorescence. Some derivatives still show minor cross-reactivity.[11][14] | [11][14] |
| Coumarin-based | Various derivatives | Large Stokes shifts, good for ratiometric sensing. | Can have lower quantum yields compared to fluorescein. | [5] |
| BODIPY-based | Various derivatives | High photostability, sharp emission peaks. | Can be more synthetically challenging. | [5] |
Experimental Protocol: Assessing Sensor Cross-Reactivity
A robust and standardized protocol is essential for accurately determining the cross-reactivity of a fluorescent sensor. Below is a detailed, step-by-step methodology for a typical selectivity assay.
I. Preparation of Stock Solutions
-
Sensor Stock Solution: Prepare a concentrated stock solution of the 8-amino(iso)quinoline-based sensor (e.g., 1-10 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Analyte Stock Solution: Prepare a stock solution of the primary analyte (e.g., 100 mM ZnCl₂) in deionized water.
-
Interfering Ion Stock Solutions: Prepare stock solutions (e.g., 100 mM) of a panel of potentially interfering metal ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, MnCl₂, FeCl₂, CoCl₂, NiCl₂, CuCl₂, CdCl₂, HgCl₂, AlCl₃) in deionized water.
II. Selectivity Assay (Competition Experiment)
-
Prepare Assay Buffer: Use a biologically relevant buffer (e.g., 10 mM HEPES, pH 7.4).
-
Prepare Sensor Solution: Dilute the sensor stock solution in the assay buffer to the final working concentration (e.g., 1-10 µM).
-
Establish Baseline Fluorescence: Measure the fluorescence intensity of the sensor solution alone (F₀).
-
Measure Response to Target Analyte: Add a specific concentration of the target analyte (e.g., 2-10 equivalents of Zn²⁺) to the sensor solution and measure the fluorescence intensity (F_target).
-
Assess Interference: To separate aliquots of the sensor solution, add the same concentration of the target analyte (e.g., 2-10 equivalents of Zn²⁺) followed by a specific concentration of each interfering ion (e.g., 10-100 equivalents). Measure the fluorescence intensity for each mixture (F_interference).
-
Control for Interferent-Only Response: In parallel, to separate aliquots of the sensor solution, add only the interfering ions (at the same concentration used in the competition experiment) and measure the fluorescence intensity (F_interferent_only).
III. Data Analysis and Interpretation
-
Calculate Fluorescence Enhancement: Determine the fold-change in fluorescence for the target analyte: (F_target / F₀).
-
Quantify Interference: Compare the fluorescence intensity in the presence of both the target and interfering ion to the intensity with the target ion alone. A significant deviation indicates interference.
-
Plot the Data: Present the data as a bar graph showing the fluorescence response of the sensor to the target analyte alone and in the presence of each interfering ion.
The following diagram illustrates the workflow for assessing sensor selectivity.
Caption: Experimental workflow for evaluating the cross-reactivity of a fluorescent sensor.
Mitigating Cross-Reactivity: Strategies and Future Directions
The challenge of cross-reactivity in 8-amino(iso)quinoline-based sensors is an active area of research. Several strategies are being explored to enhance their selectivity:
-
Rational Design of the Receptor: Modifying the chemical structure of the chelating moiety can fine-tune its affinity for the target ion over others. For instance, introducing steric hindrance or altering the electronic properties of the ligand can disfavor the binding of interfering ions.[6]
-
Exploiting Different Sensing Mechanisms: As seen with some sensors that can distinguish between Cd²⁺ and Zn²⁺, designing probes that interact with different ions via distinct mechanisms (e.g., PET vs. Internal Charge Transfer - ICT) can lead to different spectral responses, allowing for ratiometric detection and discrimination.[15]
-
Development of Ratiometric Probes: Ratiometric sensors exhibit a shift in their emission wavelength upon binding to the analyte, rather than just a change in intensity. This provides a built-in self-calibration that can reduce the impact of environmental factors and minor, non-specific interactions.
Conclusion
8-Amino(iso)quinoline-based fluorescent sensors are powerful tools for the detection of metal ions, offering high sensitivity and a convenient "turn-on" response. However, their utility is critically dependent on their selectivity. As demonstrated in this guide, cross-reactivity with other transition metal ions is a common challenge that must be carefully evaluated. By understanding the underlying sensing mechanisms, employing rigorous experimental protocols for cross-reactivity assessment, and considering alternative probe designs, researchers can confidently select and apply the most appropriate sensor for their specific application, ensuring the generation of accurate and reliable data in their drug development and scientific research endeavors.
References
- 1. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ukm.my [ukm.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Zn 2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05591G [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Benchmarking 8-Aminoisoquinolin-1-ol: A Comparative Analysis Against Commercial Fluorescent Dyes
In the dynamic landscape of cellular imaging and drug development, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts experimental outcomes. While a vast arsenal of commercial dyes is readily available, novel fluorophores continue to emerge, promising unique advantages. One such molecule is 8-Aminoisoquinolin-1-ol (8-AIQ), a compound whose fluorescent properties warrant a rigorous, objective comparison against established industry standards.
This guide provides a comprehensive benchmark of 8-AIQ against two of the most widely used commercial nuclear stains: 4′,6-diamidino-2-phenylindole (DAPI) and Hoechst 33342. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of features. Instead, it offers a deep, evidence-based analysis of photophysical properties, practical performance in cellular imaging, and the mechanistic rationale behind experimental design choices, empowering you to make an informed decision for your specific application.
Chapter 1: Photophysical Profile: A Quantitative Comparison of the Core Contenders
The efficacy of a fluorescent dye is fundamentally dictated by its photophysical properties. These parameters determine its brightness, spectral compatibility with other fluorophores, and suitability for various imaging platforms. Here, we dissect the key metrics for 8-AIQ and our chosen commercial benchmarks, DAPI and Hoechst 33342.
Key Performance Indicators Explained:
-
Maximum Excitation (λex) and Emission (λem): These wavelengths define the optimal light source for excitation and the peak of the emitted fluorescent signal. The difference between them, known as the Stokes Shift , is crucial for minimizing spectral overlap in multicolor experiments. A larger Stokes shift is generally desirable.
-
Molar Extinction Coefficient (ε): This value represents the efficiency with which a dye absorbs light at a specific wavelength. A higher coefficient contributes to greater brightness.
-
Fluorescence Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed. It is a direct measure of the dye's fluorescence efficiency. A value closer to 1.0 indicates a more efficient and brighter dye.
The table below summarizes the key photophysical data for our dyes of interest.
| Parameter | This compound (8-AIQ) | DAPI (Bound to dsDNA) | Hoechst 33342 (Bound to dsDNA) |
| Max Excitation (λex) | ~356 nm[1] | ~358 nm[][3] | ~350 nm[4] |
| Max Emission (λem) | Not specified in search results | ~461 nm[][3][5] | ~461 nm[4] |
| Molar Extinction Coefficient (ε) | Not specified in search results | ~27,000 M⁻¹cm⁻¹ | ~42,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Not specified in search results | ~0.046 (Free), >0.8 (Bound)[6] | ~0.42 (Bound) |
| Binding Target | Not specified in search results | A-T rich regions of dsDNA[][7][8] | A-T rich regions of dsDNA[4][9] |
| Cell Permeability | Not specified in search results | Permeant to live cells (less efficient)[][3] | Highly permeant to live cells[4][10] |
Senior Scientist's Insight:
From the outset, we can see that both DAPI and Hoechst 33342 are well-characterized for their interaction with DNA, exhibiting a dramatic increase in quantum yield upon binding, which is an excellent property for a specific stain as it minimizes background fluorescence from unbound dye.[8][11] Hoechst 33342's higher molar extinction coefficient suggests it can absorb light more efficiently than DAPI, potentially leading to a brighter signal under identical conditions. Furthermore, its superior cell permeability makes it a preferred choice for staining live, unfixed cells.[4][10]
Chapter 2: Benchmarking in Practice: Nuclear Staining in Fixed Mammalian Cells
To move beyond theoretical specifications, we must evaluate these dyes in a common, real-world application: the staining of nuclei in fixed mammalian cells for fluorescence microscopy. This scenario allows us to assess specificity, signal-to-noise ratio, and ease of use.
Causality Behind Experimental Choices:
-
Fixation: We opt for paraformaldehyde (PFA) fixation. Unlike methanol, which can dehydrate cells and alter morphology, PFA cross-links proteins, better-preserving cellular architecture. This is crucial for accurately assessing nuclear morphology.
-
Permeabilization: A brief treatment with a mild detergent like Triton X-100 is included. This step is essential for creating pores in the cell membrane, ensuring that dyes like DAPI, which are less permeant, can efficiently access the nucleus.[4]
-
Controls: A "no-stain" control is mandatory to assess the level of cellular autofluorescence. This provides a baseline against which the signal from the specific dyes can be judged.
Expected Performance & Comparison:
-
DAPI & Hoechst 33342: Both are expected to show crisp, specific staining of the nucleus with minimal cytoplasmic background.[7][9] Their mechanism of binding to the minor groove of A-T rich DNA ensures this high degree of localization.[4][8][12] Hoechst 33342 may offer a slightly brighter signal due to its higher extinction coefficient and is generally less toxic for any remaining live-cell applications.[10]
-
This compound (8-AIQ): The performance of 8-AIQ is the primary variable in this experiment. Based on the behavior of related quinoline compounds, its fluorescence may be sensitive to the local microenvironment.[1] We will be assessing not only if it stains the nucleus but also the specificity of that staining. Does it exhibit off-target binding in the cytoplasm? Is the signal bright and photostable enough for routine imaging?
A critical consideration for DAPI and Hoechst dyes is the potential for photoconversion . Exposure to UV light can alter these dyes, causing them to emit fluorescence in the green and even red channels.[8][13] This is a crucial factor to control for in multicolor imaging experiments, often necessitating imaging the green/red channels before exciting the blue nuclear stain.[8]
Chapter 3: Experimental Protocol: A Self-Validating Workflow for Comparative Staining
This protocol is designed as a self-validating system, allowing for the direct, side-by-side comparison of 8-AIQ, DAPI, and Hoechst 33342 under identical conditions.
I. Reagent Preparation
-
Stock Solutions (Handle with Care):
-
DAPI Stock (5 mg/mL): Dissolve 10 mg of DAPI powder in 2 mL of deionized water or DMF. Sonication may be required to fully dissolve the powder.[14][15] Store at -20°C, protected from light.
-
Hoechst 33342 Stock (10 mg/mL): Dissolve 100 mg of Hoechst 33342 powder in 10 mL of deionized water.[16] Store at 2-6°C for up to 6 months or at -20°C for long-term storage, protected from light.[16]
-
8-AIQ Stock (1 mg/mL): Prepare a 1 mg/mL stock solution in DMSO. This is a starting point and may require optimization. Store at -20°C.
-
-
Working Solutions:
-
DAPI Working Solution (300 nM): Dilute the stock solution in Phosphate-Buffered Saline (PBS) to a final concentration of 300 nM (approximately 0.1 µg/mL).[14][17]
-
Hoechst 33342 Working Solution (1 µg/mL): Dilute the stock solution in PBS to a final concentration of 1 µg/mL.[9]
-
8-AIQ Working Solution (1 µg/mL): Dilute the stock solution in PBS to a final concentration of 1 µg/mL. This concentration is a starting point and should be optimized.
-
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
II. Staining Procedure
This workflow is designed for cells cultured on glass coverslips in a 24-well plate.
Caption: Comparative Staining Workflow for Fixed Cells.
Chapter 4: The 'Why': Mechanistic Insights and Rationale
Understanding the mechanism of fluorescence is key to troubleshooting and optimizing any imaging experiment. DAPI and Hoechst dyes share a similar, well-understood mechanism that accounts for their superb performance as nuclear stains.
Mechanism: DNA Minor Groove Binding
Both DAPI and Hoechst are "minor groove binders."[4][8] Their molecular structure allows them to fit snugly into the minor groove of the DNA double helix, with a strong preference for sequences rich in Adenine-Thymine (A-T) base pairs.[7][9]
This binding event is critical for two reasons:
-
Fluorescence Enhancement: In their unbound state in an aqueous solution, the dye molecules can rotate and vibrate freely, which allows the energy they absorb from light to be dissipated non-radiatively (as heat). This results in very low fluorescence.[8] When bound within the rigid confines of the DNA minor groove, these non-radiative decay pathways are restricted. The absorbed energy has a much higher probability of being released as a photon of light, leading to a dramatic increase in the fluorescence quantum yield.[11]
-
Specificity: Because their target—A-T rich regions of dsDNA—is almost exclusively located within the nucleus (and mitochondria), the resulting fluorescent signal is highly specific to these organelles.
The diagram below illustrates this fundamental principle.
Caption: Mechanism of Fluorescence Enhancement upon DNA Binding.
The mechanism for 8-AIQ is less clear from the available literature. Quinoline derivatives often function through different principles, such as Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT), which can be modulated by binding to targets like metal ions.[1] If 8-AIQ does not bind specifically to a nuclear component, we would expect to see more diffuse, lower-intensity staining throughout the cell.
Conclusion and Recommendations
This guide establishes a framework for the rigorous evaluation of this compound against the industry-standard nuclear stains DAPI and Hoechst 33342.
-
For Routine Nuclear Counterstaining: DAPI and Hoechst 33342 remain the authoritative choices. Their well-defined DNA binding mechanism provides unparalleled specificity and a high signal-to-noise ratio.[12][18] Hoechst 33342 holds a distinct advantage for live-cell imaging due to its superior membrane permeability and lower toxicity.[4][10]
Should experiments reveal that 8-AIQ possesses novel properties—such as a unique spectral profile, sensitivity to a specific ion or pH within the nucleus, or enhanced photostability—it could certainly find a niche in specialized research applications. However, for general-purpose, high-contrast nuclear visualization, the established commercial dyes, backed by decades of data and validation, are the recommended and trustworthy option.
References
- 1. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAPI - Wikipedia [en.wikipedia.org]
- 4. bio-rad.com [bio-rad.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. youdobio.com [youdobio.com]
- 8. biotium.com [biotium.com]
- 9. youdobio.com [youdobio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. scispace.com [scispace.com]
- 12. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 13. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. DAPI Counterstaining Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. betalifesci.com [betalifesci.com]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 8-Aminoisoquinolin-1-ol Analogs as PARP Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-aminoisoquinolin-1-ol analogs, a significant class of inhibitors targeting Poly(ADP-ribose) polymerase (PARP) enzymes. Designed for researchers, scientists, and drug development professionals, this document synthesizes key structural insights, comparative biological data, and detailed experimental protocols to facilitate a comprehensive understanding of this important inhibitor scaffold.
Introduction: The Critical Role of PARP Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR) pathway.[1][2] Upon detecting DNA single-strand breaks (SSBs), PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2][3][4] This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the repair of damaged DNA.[2][3]
The therapeutic potential of PARP inhibitors (PARPi) is most prominently realized in the context of "synthetic lethality." In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated SSB repair leads to the accumulation of SSBs.[1][5] These unresolved SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired in homologous recombination-deficient (e.g., BRCA-mutated) cells, leading to genomic instability and targeted cell death.[1][5]
The this compound scaffold represents a foundational chemotype for PARP inhibition, mimicking the nicotinamide portion of PARP's natural substrate, NAD+. Understanding the SAR of this class of compounds is crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
The this compound Scaffold: A Structural Overview
The inhibitory activity of this class of compounds is rooted in their ability to occupy the nicotinamide-binding pocket of the PARP catalytic domain. The core structure presents several key interaction points that are critical for potent inhibition. Modifications at various positions on the isoquinolinone ring system have been extensively explored to optimize binding affinity and cellular activity.
A generalized structure-activity model derived from the nicotinamide core highlights the key regions for inhibitor interaction.
Caption: Core interactions of a nicotinamide-mimetic PARP inhibitor with the enzyme's active site.
Core Structure-Activity Relationship Insights
Systematic modification of the this compound scaffold has yielded several key insights into the features governing inhibitory potency.
-
The Lactam Moiety : The isoquinolin-1-ol core, containing a lactam (a cyclic amide), is fundamental. The carbonyl oxygen and the adjacent NH group act as hydrogen bond acceptors and donors, respectively, mimicking the interactions of the nicotinamide carboxamide of NAD+ with the enzyme's active site.
-
The 8-Amino Group : The amino group at the 8-position is crucial for potency. It often participates in a key hydrogen bonding interaction within the active site, anchoring the inhibitor.
-
Substitutions on the Aromatic Ring : Modifications to the benzo portion of the isoquinolinone ring can significantly impact activity. Introducing electron-donating or withdrawing groups can modulate the electronic properties of the aromatic system and influence stacking interactions.
-
N-Substitutions on the Lactam : The nitrogen of the lactam ring is a common site for substitution. Introducing various alkyl or aryl groups at this position can extend into adjacent hydrophobic pockets within the enzyme, often leading to substantial increases in potency.
Comparative Analysis of Key Analogs
The this compound scaffold has given rise to several well-characterized PARP inhibitors. Below is a comparison of two notable examples, NU1025 and PJ34, alongside other clinically relevant PARP inhibitors for context.
| Compound | Structure | PARP-1 IC50 | Key Features & Insights |
| NU1025 | 8-amino-5-[4-(carboxymethyl)benzyl]-7-methyl-2,3,4,5-tetrahydroisoquinolin-1-one | ~400 nM[6][7] | An early, potent, and widely studied PARP inhibitor. It serves as a benchmark compound for this scaffold. NU1025 has been shown to potentiate the cytotoxicity of DNA-damaging agents like temozolomide and ionizing radiation.[6][8][9] |
| PJ34 | N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide | ~20-110 nM[10][11] | A phenanthridinone-based analog, which shares the core lactam structure. It is a potent inhibitor of both PARP1 and PARP2.[10][11] PJ34 has demonstrated neuroprotective effects and cytotoxic activity against various cancer cell lines.[10][11] |
| Olaparib | 4-[(3-{[4-(cyclopropanecarbonyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)methyl]phthalazin-1(2H)-one | ~1-5 nM[12][13] | An FDA-approved PARP inhibitor. While not an isoquinolinone, its high potency provides a clinical benchmark. It is a potent inhibitor of both PARP1 and PARP2.[12] |
| Rucaparib | 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | ~1 nM[12][13] | Another clinically approved inhibitor. Like Olaparib, it is highly potent against both PARP1 and PARP2.[12] |
| Talazoparib | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | ~0.5-1 nM[12][13] | Noted for being the most potent PARP "trapper," meaning it stabilizes the PARP1-DNA complex, which is a key mechanism of its cytotoxicity.[12][14] |
Note: IC50 values can vary between studies depending on assay conditions.
Experimental Protocols for Inhibitor Evaluation
Accurate and reproducible evaluation of inhibitor potency is paramount in drug discovery. The following sections provide detailed, field-proven protocols for key assays.
In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies an inhibitor's ability to block the enzymatic activity of PARP1 directly. The principle involves measuring the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate.[2]
Rationale for Method Choice: The chemiluminescent format offers high sensitivity and a wide dynamic range, making it suitable for high-throughput screening and accurate IC50 determination of potent inhibitors.[2]
Caption: Workflow for a chemiluminescent in vitro PARP1 inhibition assay.
Step-by-Step Protocol:
-
Plate Preparation: Coat a 96-well white plate with histone proteins. Incubate and then wash with PBST (PBS + 0.05% Tween-20). Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature (RT).[2]
-
Inhibitor Preparation: Perform a serial dilution of the test compound (e.g., in DMSO) and then dilute further in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).[1] Add the diluted inhibitor or vehicle (DMSO control) to the appropriate wells.
-
Reaction Initiation: Prepare a master mix containing recombinant human PARP1 enzyme, activated DNA (to stimulate enzyme activity), and biotinylated NAD+.[2] Add this mix to the wells to start the reaction.[1]
-
Incubation: Incubate the plate for 60 minutes at RT to allow for the PARylation reaction to occur.[1]
-
Detection:
-
Wash the plate three times with PBST to remove unreacted components.
-
Add Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30 minutes at RT.[2] This binds to the biotinylated PAR chains.
-
Wash the plate again three times with PBST.
-
Add a chemiluminescent HRP substrate and immediately measure the light output using a microplate reader.[2]
-
-
Data Analysis: The light signal is proportional to PARP1 activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines. It assesses cellular metabolic activity as an indicator of cell viability.[15] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Rationale for Method Choice: The MTT assay is a robust, inexpensive, and widely adopted colorimetric method for assessing cell viability and is compatible with high-throughput formats.[16]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., a human breast cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in an incubator (37°C, 5% CO2).[16]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analog. Include a vehicle-only control. Incubate for a period relevant to the compound's expected mechanism (e.g., 72 hours to 5 days).[16]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of this solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the media from the wells. Add 100-200 µL of a solubilization solution, such as DMSO, to each well to dissolve the purple formazan crystals.[16] Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate spectrophotometer, typically at a wavelength of 570 nm.[17] A reference wavelength of ~630-670 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance value is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting viability against inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold has been instrumental in the development of potent PARP1 inhibitors. The structure-activity relationships established through decades of research highlight the importance of the core lactam structure for active site binding and the diverse opportunities for substitution to enhance potency and fine-tune physicochemical properties.
Comparative analysis shows that while early compounds like NU1025 were potent in the nanomolar range, newer generations of PARP inhibitors, belonging to different structural classes, have achieved picomolar to low-nanomolar potency. Future research in the field of this compound analogs should focus on:
-
Selectivity: Designing analogs with improved selectivity for PARP1 over other PARP family members (e.g., PARP2) to potentially reduce off-target effects.
-
PARP Trapping Efficiency: Modulating the structure to enhance the "trapping" of PARP1 on DNA, a mechanism that is a key driver of cytotoxicity for some of the most effective clinical inhibitors.
-
Novel Chemical Space: Exploring further substitutions and ring modifications to overcome emerging resistance mechanisms and improve drug-like properties.
By leveraging the foundational SAR knowledge presented in this guide, researchers can continue to innovate and develop superior targeted therapies for cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor NU1025 on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor NU1025 on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. clyte.tech [clyte.tech]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Binding Mode of 8-Aminoisoquinolin-1-ol: An Integrated Approach for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in fields like oncology and neurodegenerative diseases, the validation of a small molecule's binding mode is a cornerstone of a successful research campaign.[1] The isoquinoline scaffold, a recurring motif in medicinal chemistry, continues to yield promising therapeutic candidates.[2] 8-Aminoisoquinolin-1-ol, a derivative of this versatile structure, presents a compelling case for investigation, potentially as an inhibitor of enzymes like Poly (ADP-ribose) polymerase (PARP), where similar heterocyclic structures have found success.[3][4][5]
This guide provides an in-depth, comparative analysis of the essential experimental and computational methodologies required to definitively confirm the binding mode of a novel inhibitor such as this compound. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of these methods to build a high-confidence model of the drug-target interaction, a critical step for rational lead optimization.[6][7]
The Central Question: From "If" to "How" it Binds
Before embarking on a costly and time-intensive lead optimization campaign, we must answer two fundamental questions: "Does our compound bind to the intended target?" and "How, precisely, does it bind?" Answering the first question establishes target engagement, while the second reveals the mechanism of action at a molecular level.[6][8] Understanding the specific atomic interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—is paramount for iterative improvements in potency, selectivity, and pharmacokinetic properties.[9]
This guide will compare and contrast the primary techniques employed to answer these questions, using this compound as our model compound.
I. High-Resolution Structural Elucidation: The Gold Standard
The most unambiguous method for determining a binding mode is to visualize it directly. X-ray crystallography and, increasingly, Cryo-Electron Microscopy (Cryo-EM) for larger complexes, provide high-resolution snapshots of the ligand-protein interaction.
X-Ray Crystallography
X-ray crystallography remains the gold standard for providing a static, high-resolution (typically <2.5 Å) picture of a small molecule bound within its target protein's active site. This technique reveals the precise orientation of the inhibitor and its interactions with individual amino acid residues.
-
Protein Expression and Purification: Express high-purity, recombinant target protein. A purity of >95% is essential for successful crystallization.
-
Complex Formation: Incubate the purified protein with a 3-5 fold molar excess of this compound for several hours to ensure saturation of the binding sites.
-
Crystallization Screening: Employ high-throughput screening of various buffer conditions (precipitants, pH, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to identify initial crystallization "hits."
-
Crystal Optimization: Refine the initial hit conditions by systematically varying precipitant concentration, pH, and other parameters to obtain diffraction-quality crystals.
-
Data Collection and Processing: Flash-cool the crystals in liquid nitrogen and expose them to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is processed to determine the electron density map.
-
Structure Solution and Refinement: Fit the known protein sequence and the chemical structure of this compound into the electron density map. Refine the atomic coordinates to generate the final, high-resolution structure.
The resulting structure would provide irrefutable evidence of the binding pose, highlighting key interactions, such as:
-
Hydrogen bonds between the amino or hydroxyl groups of the inhibitor and polar residues in the binding pocket.
-
Pi-stacking interactions between the isoquinoline ring system and aromatic residues like Tyrosine or Phenylalanine.
-
The displacement of water molecules from the active site.
II. Biophysical Methods: Confirming and Quantifying the Interaction
While crystallography provides the "how," a suite of biophysical techniques is essential to confirm direct target engagement and to quantify the binding affinity and kinetics.[8][10] These methods are often higher-throughput and can provide crucial data when crystallization is challenging.
Comparison of Key Biophysical Techniques
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Immobilize the target protein on a sensor chip and flow the analyte (this compound) over the surface. Changes in the refractive index upon binding are measured in real-time. | Binding Affinity (K D), Association Rate (k on), Dissociation Rate (k off) | Gold standard for kinetics; high sensitivity; real-time data.[6][10] | Requires protein immobilization which may affect activity; can be sensitive to buffer conditions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event as the ligand is titrated into a solution of the protein. | Binding Affinity (K D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | "Gold standard" for thermodynamics; label-free solution-based measurement.[11] | Requires large amounts of pure protein; lower throughput. |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a fluorescent dye. Ligand binding typically stabilizes the protein, resulting in an increased melting temperature (T m). | Thermal Shift (ΔT m) | High-throughput; low sample consumption; confirms direct physical binding.[8][11] | Provides qualitative assessment of binding, not precise affinity; some ligands may destabilize proteins. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein by a ligand within intact cells or cell lysates. | Target Engagement in a cellular context. | In-cell/in-tissue target engagement confirmation; no need for protein purification.[11] | Lower throughput; requires specific antibodies for detection. |
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} dot
III. NMR Spectroscopy: Mapping the Interaction in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, solution-based approach to confirm binding and map the interaction surface without the need for crystallization.
Saturation Transfer Difference (STD) NMR
STD-NMR is particularly useful for identifying which parts of the ligand are in close proximity to the protein.
-
Sample Preparation: Prepare a solution of the target protein and this compound in a deuterated buffer.
-
Data Acquisition: Acquire two spectra. In the "on-resonance" spectrum, selectively saturate a region of the protein's proton signals. In the "off-resonance" spectrum, irradiate a region where no protein signals exist.
-
Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the ligand that received saturation transfer from the protein, indicating they are part of the binding interface.
Chemical Shift Perturbation (CSP)
Also known as HSQC titration, CSP monitors changes in the protein's NMR spectrum upon ligand addition. This identifies the specific amino acid residues involved in the binding event.
IV. Computational Modeling: Predicting and Rationalizing Binding
In silico techniques like molecular docking are invaluable for predicting potential binding poses and for rationalizing experimentally observed structure-activity relationships (SAR).
-
Prepare the Protein Structure: Start with a known crystal structure of the target protein (e.g., PARP1 from the Protein Data Bank). Remove water molecules, add hydrogen atoms, and assign protonation states.
-
Prepare the Ligand: Generate a 3D conformation of this compound and assign appropriate charges.
-
Define the Binding Site: Define the coordinates of the active site based on the location of a known co-crystallized ligand or from literature data.
-
Run Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the binding site and score them based on a scoring function.
-
Analyze Poses: Analyze the top-scoring poses to identify plausible binding modes and key interactions, which can then be tested experimentally.
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} dot
Conclusion: A Multi-Faceted, Self-Validating Approach
Confirming the binding mode of a novel compound like this compound is not a linear process but an iterative cycle of prediction, measurement, and visualization. No single technique provides the complete picture. Computational docking offers predictive power, but its hypotheses must be validated. Biophysical assays confirm direct engagement and quantify the interaction's strength, but they do not reveal the precise geometry of binding.[12] NMR provides crucial solution-state details, and X-ray crystallography delivers the ultimate high-resolution proof.
By strategically integrating these methodologies, researchers can build a robust, self-validating case for a compound's mechanism of action, paving the way for efficient and rational drug design. This comprehensive understanding is the bedrock upon which successful therapeutic programs are built.
References
- 1. Characterization of Inhibitor Binding Through Multiple Inhibitor Analysis: A Novel Local Fitting Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. selvita.com [selvita.com]
- 7. Binding Mechanism in Drug-Target Interactions | Enzymlogic [enzymlogic.com]
- 8. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. selvita.com [selvita.com]
A Comparative Guide to the Synthesis of 8-Aminoisoquinolin-1-ol: A Critical Analysis of Classical and Modern Routes
The 8-aminoisoquinolin-1-ol scaffold is a privileged pharmacophore, forming the core of numerous compounds investigated in medicinal chemistry and drug development. Its unique electronic and structural features allow for diverse biological activities, making the efficient and scalable synthesis of this key intermediate a topic of significant interest to researchers. This guide provides a comparative analysis of viable synthetic routes to this compound, offering a critical evaluation of both classical multi-step approaches and potential modern catalytic strategies. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and present a quantitative comparison to aid in the selection of the most appropriate synthetic strategy for your research needs.
The Challenge: Direct Synthesis vs. Multi-Step Strategies
Direct, one-pot synthesis of highly substituted heterocyclic systems like this compound remains a formidable challenge in synthetic organic chemistry. The inherent reactivity and directing effects of the amino and hydroxyl groups often lead to complex product mixtures and low yields in classical cyclization reactions such as the Pomeranz-Fritsch or Bischler-Napieralski reactions. Consequently, a more practical and widely adopted approach involves a multi-step synthesis commencing from a simpler, pre-formed isoquinoline core, followed by the sequential introduction of the desired functionalities.
This guide will focus on a strategically designed multi-step synthesis, which offers greater control over regioselectivity and ultimately leads to higher yields of the target molecule. We will also explore the potential of modern cross-coupling methodologies as a more convergent, albeit less documented, alternative.
Route 1: A Multi-Step Classical Approach from Isoquinoline
This classical and well-documented route leverages a series of robust and predictable transformations starting from the readily available isoquinoline. The overall strategy involves the initial installation of a nitro group at the 8-position, followed by the introduction of a chloro group at the 1-position. This intermediate, 1-chloro-8-nitroisoquinoline, is the linchpin of this synthesis, allowing for the sequential and selective conversion of the nitro and chloro substituents to the desired amino and hydroxyl groups, respectively.
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 8-Aminoisoquinolin-1-ol: A Procedural Blueprint
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and cultivate a laboratory environment rooted in a deep, causal understanding of safety protocols. This guide provides a comprehensive operational and disposal plan for 8-Aminoisoquinolin-1-ol, designed for the discerning researcher, scientist, and drug development professional. Our objective is to build a foundation of trust by delivering value that transcends the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.
The structure of this guide is designed to be intuitive and immediately applicable, beginning with an essential safety briefing and progressing through detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans. Each recommendation is grounded in an understanding of the inherent chemical hazards, supported by authoritative sources.
Immediate Safety Briefing: Understanding the Hazard
Aromatic amines as a class of compounds are known for their potential toxicity, with some being recognized carcinogens.[4][5][6] They can be readily absorbed through the skin, respiratory, and gastrointestinal tracts.[4] Given these potential risks, a comprehensive approach to exposure minimization is essential.
Core Principles of Safe Handling:
-
Engineering Controls as the First Line of Defense: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2][7]
-
Personal Protective Equipment (PPE) is Mandatory: The use of appropriate PPE is not discretionary; it is a critical barrier between you and potential harm.[7][8][9]
-
A Culture of Preparedness: Familiarity with emergency procedures, including the location and use of eyewash stations and safety showers, is paramount.[1][2]
Personal Protective Equipment (PPE): Your Essential Safeguard
The selection of PPE must be deliberate and informed by the potential routes of exposure. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Authoritative Standard |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To prevent contact with airborne particles or splashes, which can cause serious eye irritation. This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, as the compound is likely harmful upon dermal absorption. Gloves should be inspected before use and disposed of properly after handling the chemical.[10][11] |
| Body Protection | A lab coat worn fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a chemical fume hood. | To prevent inhalation, a primary route of exposure for powdered chemicals. The need for respiratory protection should be determined by a formal risk assessment.[12] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural guide is designed to be a self-validating system, where each step reinforces the principles of safety.
Step 1: Preparation and Pre-Handling Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Have all necessary equipment, reagents, and waste containers within the fume hood before handling the compound.
-
Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
Step 2: Handling this compound
-
Weighing: If weighing the solid, do so within the fume hood or in a balance enclosure to prevent the dispersal of powder.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood, with the sash lowered as much as is practical.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent to remove any residual contamination.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
The following diagram illustrates the logical flow of a safe handling operation:
Caption: Experimental workflow for handling this compound.
Disposal Plan: Environmental Responsibility and Safety
Proper disposal is a critical final step in the safe handling of any hazardous chemical.
Step 1: Waste Segregation
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container.
Step 2: Waste Neutralization (if applicable and feasible) For many aromatic amines, chemical degradation can be an effective pre-disposal step. However, specific procedures for this compound are not established. A general approach for similar compounds may involve oxidation, but this should only be attempted by trained personnel with a full understanding of the reaction and its potential byproducts. In the absence of a validated neutralization protocol, direct disposal through a certified hazardous waste management company is the recommended course of action.
Step 3: Final Disposal
-
Labeling: Ensure all waste containers are accurately and securely labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Arrangement for Pickup: Coordinate with your institution's environmental health and safety (EHS) office for the proper disposal of the hazardous waste.
The following diagram outlines the decision-making process for the disposal of this compound:
Caption: Disposal workflow for this compound waste.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal and environmental well-being. This commitment to safety is the bedrock of innovative and responsible science.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 7. benchchem.com [benchchem.com]
- 8. ipgsf.com [ipgsf.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. louisville.edu [louisville.edu]
- 12. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
